molecular formula C3H4N2S2 B193764 2-Mercapto-5-methyl-1,3,4-thiadiazole CAS No. 29490-19-5

2-Mercapto-5-methyl-1,3,4-thiadiazole

Cat. No.: B193764
CAS No.: 29490-19-5
M. Wt: 132.21 g/mol
InChI Key: FPVUWZFFEGYCGB-UHFFFAOYSA-N
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Description

2-Mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5) is a white to off-white crystalline powder with the molecular formula C3H4N2S2 and a molecular weight of 132.21 g/mol. It is an important heterocyclic compound that serves as a critical synthetic intermediate and versatile building block in pharmaceutical and chemical research. Its primary research application is as a key precursor in the synthesis of first-generation cephalosporin antibiotics, including Cefazolin and Cefazedone. In the enzymatic synthesis of Cefazolin, this compound is used to synthesize 3-[5-methyl-1,3,4-thiadiazole-2-yl]-7-aminocephalosporanic acid (M-7-ACA). Studies have shown that the ratio of this compound to 7-ACA is a critical parameter for optimizing the overall antibiotic yield. Beyond its role in antibiotics, this mercaptothiadiazole derivative is a valuable scaffold in advanced chemical research. Its structure allows for functionalization to create novel compounds, such as 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, which are explored as ligands in coordination chemistry for constructing metal-organic frameworks (MOFs). These coordination compounds, particularly with Cu(I) and Ag(I) ions, have demonstrated interesting fluorescence properties and potential applications as sensors for nitroaromatic compounds. The compound also serves as a model for studying fundamental chemical behaviors, such as thermolysis reactions and tautomerism. Researchers should note that it has a melting point of 185-188 °C and is characterized as an irritant (H315-H319-H335). This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-1,3,4-thiadiazole-2-thione
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InChI

InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVUWZFFEGYCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90183694
Record name 5-Methyl-1,3,4-thiadiazole-2(3H)-thione
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Molecular Weight

132.21 g/mol
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CAS No.

29490-19-5, 24490-19-5
Record name 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Record name 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Record name 5-Methyl-1,3,4-thiadiazole-2(3H)-thione
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Record name 5-methyl-1,3,4-thiadiazole-2(3H)-thione
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Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 29490-19-5

This technical guide provides a comprehensive overview of 2-Mercapto-5-methyl-1,3,4-thiadiazole, a versatile heterocyclic compound with significant applications in the pharmaceutical and agricultural industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and key applications.

Chemical and Physical Properties

This compound, also known as 5-Methyl-1,3,4-thiadiazole-2-thiol, is a white to off-white crystalline powder. Structurally, it exists in tautomeric forms, as a thiol and a thione, with the thione form being predominant in the solid state. This tautomerism plays a crucial role in its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 29490-19-5[1]
Molecular Formula C₃H₄N₂S₂[1]
Molecular Weight 132.21 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 185 - 188 °C[1]
Boiling Point 182.9 ± 23.0 °C (Predicted)[1]
Solubility Chloroform: 10 mg/mL[1]
pKa 6.49 ± 0.40[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR δ 2.738 (s, 3H, CH₃)
¹³C NMR δ 15.66 (CH₃), 163.69 (C₂), 165.50 (C₅)
IR (ATR) 1433, 1413, 1381, 1200, 1178, 1078, 1057, 618, 601 cm⁻¹

Biological Activity and Applications

This thiadiazole derivative is a critical intermediate in the synthesis of various biologically active compounds.

Pharmaceutical Intermediate: Synthesis of Cefazolin

This compound is a key building block in the synthesis of Cefazolin, a first-generation cephalosporin (B10832234) antibiotic. Cefazolin functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell lysis.

  • Mechanism of Action of Cefazolin : Cefazolin's bactericidal action results from the inhibition of cell wall synthesis. It specifically binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential enzymes in the final stages of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell death.

Nitrification Inhibitor in Agriculture

In agriculture, this compound and its derivatives act as potent nitrification inhibitors.[1] They help in reducing the loss of nitrogen-based fertilizers by slowing down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil.

  • Mechanism of Nitrification Inhibition : Thiadiazole derivatives are thought to inhibit the action of the ammonia (B1221849) monooxygenase (AMO) enzyme.[2][3][4] AMO is responsible for the rate-limiting first step in nitrification, the oxidation of ammonia to hydroxylamine.[3] By targeting this enzyme, these compounds help maintain nitrogen in the less mobile ammonium form for a longer duration, enhancing fertilizer efficiency and reducing nitrate leaching.[2][3]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of a thiosemicarbazide (B42300) with carbon disulfide.

Materials:

  • 4-Methyl-thiosemicarbazide

  • Carbon disulfide

  • Ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole

  • Water

Procedure:

  • Prepare an aqueous solution containing 15 to 70% by weight of the ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole.[5]

  • Add 4-methyl-thiosemicarbazide to this solution.[5]

  • Add carbon disulfide to the reaction mixture.[5]

  • Heat the reaction mixture to a temperature between 40°C and 100°C.[5]

  • Maintain the reaction at this temperature with stirring. The reaction progress can be monitored by the evolution of gas.[5]

  • Upon completion of the reaction (cessation of gas evolution), cool the mixture.[5]

  • The solid product, 2-mercapto-5-methylamino-1,3,4-thiadiazole, will precipitate.[5]

  • Filter the solid material by suction and dry to obtain the final product.[5]

Purification

The crude product can be purified by recrystallization or flash chromatography.

  • Recrystallization : A suitable solvent for recrystallization should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[6] The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly to form pure crystals, which are then collected by filtration.[6]

  • Flash Chromatography : For purification via flash chromatography, the crude mixture is loaded onto a silica (B1680970) gel column.[7] A gradient of an appropriate solvent system, such as dichloromethane (B109758) and acetone, is used to elute the product.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined by reversed-phase HPLC.[8]

Table 3: HPLC Method Parameters

ParameterCondition
Column Diaspher-110-C18 (5 μm), 150 × 4 mm
Mobile Phase Acetonitrile-acetate buffer solution (pH 4.70) mixture (5:95)
Detection Wavelength 310 nm
Linear Range 0.53–13.22 μg/mL
Limit of Detection 0.50 μg/mL

Mandatory Visualizations

Synthesis of Cefazolin

The following diagram illustrates the synthetic pathway for Cefazolin, highlighting the role of this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Acylated_7_ACA 7-(1H-tetrazol-1-ylacetamido) cephalosporanic acid 7_ACA->Acylated_7_ACA Acylation Tetrazolylacetic_acid 1H-Tetrazol-1-ylacetic acid Tetrazolylacetic_acid->Acylated_7_ACA Cefazolin Cefazolin Acylated_7_ACA->Cefazolin Nucleophilic Substitution Target_Compound 2-Mercapto-5-methyl- 1,3,4-thiadiazole Target_Compound->Cefazolin

Caption: Synthetic pathway of Cefazolin from 7-ACA.

Applications Overview

This diagram showcases the main applications of this compound.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals MMTD 2-Mercapto-5-methyl- 1,3,4-thiadiazole Cefazolin Cefazolin (Antibiotic) MMTD->Cefazolin Key Intermediate Other_APIs Other Active Pharmaceutical Ingredients MMTD->Other_APIs Precursor Nitrification_Inhibitor Nitrification Inhibitor MMTD->Nitrification_Inhibitor Active Component Pesticides Pesticides / Herbicides MMTD->Pesticides Component

Caption: Major applications of this compound.

References

Physical and chemical properties of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Mercapto-5-methyl-1,3,4-thiadiazole

Authored by: Gemini AI

Publication Date: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (MMTD). MMTD, identified by CAS number 29490-19-5, is a heterocyclic organosulfur compound with significant applications in the pharmaceutical and agricultural industries. This document details its structural characteristics, including the critical thione-thiol tautomerism, key physicochemical properties, and solubility in various organic solvents. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (also known as 5-Methyl-1,3,4-thiadiazole-2-thiol) is a versatile chemical intermediate.[1] Its structure, featuring a thiadiazole ring substituted with both a methyl and a mercapto group, imparts a unique combination of aromaticity and nucleophilic reactivity.[2] This dual nature makes it a valuable building block in the synthesis of a wide range of bioactive molecules, including cephalosporin (B10832234) antibiotics like Cefazolin, and as a potent nitrification inhibitor.[1][3] This guide serves as a centralized resource for its fundamental properties and experimental methodologies.

Chemical Structure and Tautomerism

A crucial aspect of MMTD's chemistry is its existence in a tautomeric equilibrium between the thione and thiol forms. Computational studies, along with experimental evidence from vibrational spectroscopy and X-ray crystallography, have shown that the thione tautomer is the most stable form in the gas phase, in solution (DMSO), and in the solid state.[4][5] This equilibrium is fundamental to its reactivity and interactions.

Caption: Thione-thiol tautomerism of this compound.

Physical and Chemical Properties

The compound is typically a white to off-white or pale yellow crystalline powder with a faint, sulfur-like odor.[1][2][3] It is stable under recommended storage conditions, sealed in a dry environment at room temperature.[1][3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 29490-19-5[1][3]
Molecular Formula C₃H₄N₂S₂[1][3]
Molecular Weight 132.21 g/mol [1][3][6]
Appearance White to off-white crystalline powder[1][3][7]
Melting Point 185 - 188 °C[1][3][8]
Boiling Point (Predicted) 182.9 ± 23.0 °C[1][3]
Density (Predicted) 1.4 ± 0.1 g/cm³[9]
pKa 6.49 ± 0.40[1][3]
Vapor Pressure 0.791 mmHg at 25°C[9]

Solubility

MMTD is generally insoluble in water but shows solubility in various organic solvents.[2][9] A systematic study determined its solid-liquid equilibrium solubilities in twelve different organic monosolvents using a gravimetric method over a temperature range of 283.15 to 323.15 K.[10][11] The dissolution process was found to be endothermic, entropy-driven, and spontaneous.[10][11]

Table 2: Solubility of this compound in Organic Solvents
SolventSolubility (General Order)Specific DataReference(s)
Alcohols Ethanol > Methanol > n-Propanol > i-Propanol > n-Butanol > i-ButanolSolubility increases with temperature in all tested alcohols.[10][11]
Esters Methyl Acetate > Ethyl Acetate > Propyl Acetate > Butyl Acetate > Amyl Acetate > Ethyl FormateSolubility increases with temperature in all tested esters.[10][11]
Other Solvents ChloroformSoluble at 10 mg/mL (clear to slightly hazy, colorless solution).[1][2][3]
Water Insoluble / Sparingly Soluble2 g/100 mL (Note: this value from a single source may require verification).[2][9]

Reactivity and Synthesis

MMTD is a key intermediate in organic synthesis. Its reactivity stems from the nucleophilic thiol group and the heterocyclic ring structure.[2] It is commonly used in functionalization reactions to produce derivatives with applications in coordination chemistry and materials science.[12][13]

General Synthesis

The industrial-scale preparation of MMTD typically involves the cyclocondensation of thiosemicarbazide (B42300) with acetic acid or its derivatives, followed by cyclization, often facilitated by reagents like phosphorus sulfides (P₂S₅).[2] This process requires careful control of pH and temperature to optimize the yield.[2]

synthesis_workflow Reactants Thiosemicarbazide + Acetic Acid/Derivative Condition1 Acidic Conditions Reflux in Polar Solvent Reactants->Condition1 Intermediate Intermediate Formation Condition1->Intermediate Cyclization Oxidative Cyclization (e.g., with P₂S₅) Intermediate->Cyclization CrudeProduct Crude MMTD Cyclization->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure 2-Mercapto-5-methyl- 1,3,4-thiadiazole Purification->FinalProduct applications cluster_pharma Pharmaceuticals cluster_agri Agriculture cluster_industrial Industrial Chemistry MMTD 2-Mercapto-5-methyl- 1,3,4-thiadiazole Pharma_Intermediate Synthesis Intermediate MMTD->Pharma_Intermediate is a key Pesticides Pesticide/Herbicide Formulation MMTD->Pesticides Nitrification_Inhibitor Potent Nitrification Inhibitor MMTD->Nitrification_Inhibitor Growth_Regulator Plant Growth Regulator MMTD->Growth_Regulator Corrosion_Inhibitor Corrosion Inhibitor MMTD->Corrosion_Inhibitor Coord_Chem Ligand in Coordination Chemistry MMTD->Coord_Chem Cefazolin Cefazolin (Antibiotic) Pharma_Intermediate->Cefazolin Other_Drugs Antimicrobial, Antifungal, Antihypertensive Agents Pharma_Intermediate->Other_Drugs

References

Spectroscopic Interrogation of Tautomerism in 2-Mercapto-5-methyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a crucial aspect for understanding its reactivity and potential applications in drug development. Through a comprehensive review of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, this document elucidates the structural nuances of the coexisting thiol and thione tautomers. Detailed experimental protocols for these spectroscopic techniques are provided, alongside a comparative analysis of the quantitative data, which is summarized in structured tables. Furthermore, graphical representations of the tautomeric equilibrium and a generalized experimental workflow are presented using the DOT language to facilitate a clear understanding of the underlying chemical principles and analytical procedures.

Introduction

This compound (MMTD) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a mercapto group adjacent to the thiadiazole ring gives rise to prototropic tautomerism, resulting in an equilibrium between a thiol and a thione form. The predominance of a particular tautomer can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and ability to engage in intermolecular interactions, which are critical determinants of its biological activity and material properties.

Spectroscopic techniques are powerful tools for the qualitative and quantitative assessment of this tautomeric equilibrium. This guide synthesizes the available spectroscopic evidence to provide a clear understanding of the tautomeric landscape of MMTD.

Tautomeric Equilibrium

The tautomeric equilibrium of MMTD involves the migration of a proton between the sulfur and nitrogen atoms of the thiadiazole ring, as depicted below. Computational and experimental studies have consistently shown that the thione form is the more stable tautomer, particularly in the solid state and in polar aprotic solvents like DMSO.[1][2]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the thione and thiol tautomers of MMTD. It is important to note that direct experimental data for the pure thiol form is limited due to its lower stability. Therefore, the data presented for the thiol tautomer is primarily inferred from S-alkylated derivatives, which "lock" the molecule in the thiol configuration, and from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for distinguishing between the tautomers due to the different chemical environments of the protons and carbons in each form.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Tautomer-CH₃-NH / -SHSolvent
Thione ~2.6~14.0 (broad)DMSO-d₆
Thiol (inferred) ~2.7~4.0-5.0CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Tautomer-CH₃C2 (C=S / C-S)C5Solvent
Thione ~16~185~160DMSO-d₆
Thiol (inferred) ~15~165~163CDCl₃
Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides direct evidence for the presence of key functional groups that differentiate the two tautomers. The most significant of these are the N-H and C=S vibrations in the thione form, and the S-H and C=N vibrations in the thiol form. In the solid state, MMTD predominantly exists as the thione tautomer, which is reflected in its FT-IR and Raman spectra.[1]

Table 3: Key FT-IR and Raman Vibrational Frequencies (cm⁻¹)

VibrationThione FormThiol Form (inferred)
ν(N-H) ~3100-3000 (broad)-
ν(S-H) -~2600-2550 (weak)
ν(C=N) ~1610~1630
ν(C=S) ~1350-1300-
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers. The thione form typically exhibits a characteristic absorption maximum at a longer wavelength corresponding to the n→π* transition of the C=S chromophore.

Table 4: UV-Vis Absorption Maxima (λmax, nm)

Tautomerλmax (Solvent)
Thione ~330 (Ethanol)
Thiol (inferred) ~280-290 (Ethanol)

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of MMTD tautomerism.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of MMTD in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • FT-IR Spectroscopy (KBr Pellet): Grind 1-2 mg of MMTD with 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • FT-IR Spectroscopy (ATR): Place a small amount of the solid MMTD sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Raman Spectroscopy: Place the solid MMTD sample directly in the path of the laser beam.

  • UV-Vis Spectroscopy: Prepare a dilute solution of MMTD in a UV-grade solvent (e.g., ethanol, methanol) with a concentration that gives an absorbance reading between 0.1 and 1.0 AU.

Instrumentation and Data Acquisition

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2-Mercapto-5-methyl- 1,3,4-thiadiazole (B1197879) Dissolution Dissolution (NMR, UV-Vis) Sample->Dissolution Pellet KBr Pellet Preparation (FT-IR) Sample->Pellet ATR ATR Sample Mounting (FT-IR) Sample->ATR Raman Raman Spectrometer Sample->Raman NMR NMR Spectrometer Dissolution->NMR UVVis UV-Vis Spectrophotometer Dissolution->UVVis FTIR FT-IR Spectrometer Pellet->FTIR ATR->FTIR Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing FTIR->Processing Raman->Processing UVVis->Processing Interpretation Spectral Interpretation (Peak Assignment, Tautomer Identification) Processing->Interpretation caption Generalized workflow for the spectroscopic analysis of MMTD tautomerism.

Caption: Generalized workflow for the spectroscopic analysis of MMTD tautomerism.

  • NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. A typical spectral width would be from -2 to 16 ppm.

    • ¹³C NMR: Acquire proton-decoupled spectra. A typical spectral width would be from 0 to 200 ppm.

  • FT-IR Spectroscopy:

    • Instrument: A Fourier-transform infrared spectrometer.

    • Range: Typically scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

  • Raman Spectroscopy:

    • Instrument: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm).

    • Range: Scan a similar range to FT-IR, focusing on the key vibrational modes.

  • UV-Vis Spectroscopy:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Range: Scan from approximately 200 to 500 nm.

    • Reference: Use a cuvette containing the pure solvent as a reference.

Conclusion

The tautomerism of this compound is a critical feature that dictates its chemical behavior. Spectroscopic analysis, including NMR, FT-IR, Raman, and UV-Vis techniques, provides compelling evidence for the predominance of the thione tautomer, especially in the solid state. This guide has summarized the key spectroscopic signatures of both the thione and the inferred thiol forms, presented in a comparative tabular format for ease of reference. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis and characterization of MMTD and its derivatives. A thorough understanding of this tautomeric equilibrium is indispensable for the rational design of new therapeutic agents and advanced materials based on the 1,3,4-thiadiazole scaffold.

References

Crystal Structure Analysis of 2-Mercapto-5-methyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a heterocyclic compound of significant interest in pharmaceutical and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination.

Introduction

This compound is a versatile building block in medicinal chemistry and a compound with notable biological activities, including acting as a nitrification inhibitor.[1][2] Its therapeutic potential is underscored by its role as a key intermediate in the synthesis of various pharmaceuticals.[3] Understanding the three-dimensional structure of MMTD is crucial for elucidating its structure-activity relationships, designing novel derivatives with enhanced biological profiles, and controlling its solid-state properties.

In the solid state, this compound exists predominantly in its thioamide tautomeric form.[4] The crystal structure is characterized by intermolecular N–H⋯S hydrogen bonds, which organize the molecules into chains.[4] This guide presents a comprehensive overview of its crystal structure as determined by single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound

A common synthetic route to MMTD involves the cyclization of a thiosemicarbazide (B42300) derivative. A detailed laboratory-scale synthesis is described below, adapted from established procedures.[5][6]

Materials:

Procedure:

  • Preparation of Acetylthiosemicarbazide: Ethyl acetate is reacted with hydrazine hydrate to form acethydrazide. This intermediate is then treated with carbon disulfide in the presence of a base like potassium hydroxide to yield the potassium salt of N-acetyl dithiocarbazate.

  • Cyclization: The potassium salt is subsequently cyclized by heating in the presence of an acid, such as concentrated hydrochloric acid. This step leads to the formation of the 1,3,4-thiadiazole (B1197879) ring.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield white to off-white crystalline powder.[1]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified MMTD.

Procedure:

  • A minimal amount of a suitable solvent (e.g., ethanol, chloroform) is heated to dissolve the purified MMTD, creating a saturated solution.

  • The solution is filtered while hot to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature.

  • The container is loosely covered to allow for slow evaporation of the solvent over several days.

  • Colorless, needle-like crystals of MMTD will form as the solution becomes supersaturated.

X-ray Diffraction Analysis

The determination of the crystal structure of MMTD was carried out using single-crystal X-ray diffraction.

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically. The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 195453 .[4][7]

Data Presentation

The crystal structure of this compound has been determined to be in the orthorhombic crystal system with the space group Pbca.[4]

Crystallographic Data
ParameterValue
CCDC Deposition Number195453
Empirical FormulaC₃H₄N₂S₂
Formula Weight132.21
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)90
γ (°)90
Volume (ų)Value not available
ZValue not available

Note: Specific unit cell dimensions and the Z value were not publicly available in the referenced literature.

Selected Bond Lengths

The intramolecular bond lengths are consistent with the thioamide tautomeric form of the molecule.[4]

BondLength (Å)[4]
S1–C21.730(3)
S1–C51.743(3)
S2–C21.670(2)
C2–N31.337(3)
N3–H30.860(2)
N3–N41.385(3)
N4–C51.285(3)
C5–C511.487(3)
Selected Bond Angles

The bond angles within the thiadiazole ring indicate a planar five-membered ring system.[4]

AtomsAngle (°)[4]
C2–S1–C590.0(1)
S1–C2–S2127.2(1)
S1–C2–N3107.1(2)
S2–C2–N3125.7(2)
C2–N3–N4119.0(2)
N3–N4–C5109.9(2)
S1–C5–N4114.0(2)

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis of MMTD cluster_crystallization Single Crystal Growth cluster_analysis Crystal Structure Analysis start Starting Materials (Ethyl Acetate, Hydrazine Hydrate, CS2, KOH) reaction1 Preparation of Acetylthiosemicarbazide Intermediate start->reaction1 reaction2 Acid-Catalyzed Cyclization reaction1->reaction2 product Crude this compound reaction2->product purification Recrystallization (Ethanol) product->purification pure_product Purified MMTD Powder purification->pure_product dissolution Dissolution in Minimal Hot Solvent pure_product->dissolution filtration Hot Filtration dissolution->filtration evaporation Slow Evaporation at Room Temperature filtration->evaporation crystals Single Crystals of MMTD evaporation->crystals data_collection Single-Crystal X-ray Diffraction Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement final_structure Final Crystal Structure (CCDC 195453) refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis of MMTD.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented data, including crystallographic parameters, bond lengths, and bond angles, offer valuable insights for researchers in medicinal chemistry and materials science. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical resource for the scientific community. The structural information confirms the thioamide tautomer in the solid state and the presence of intermolecular hydrogen bonding, which are critical features for understanding the compound's properties and for the rational design of new derivatives.

References

A Comprehensive DFT Analysis of the Electronic Structure of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the electronic structure of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper explores the molecular geometry, frontier molecular orbitals, and charge distribution of MMTD, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to this compound (MMTD)

This compound is a derivative of the 1,3,4-thiadiazole (B1197879) ring system, which is a core structural motif in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and antiepileptic properties.[1] A key characteristic of MMTD is its existence in two tautomeric forms: the thiol and thione forms. Understanding the electronic structure and the predominant tautomer is crucial for elucidating its reactivity and potential applications.[2] DFT studies have been instrumental in determining that the thione form is the more stable and predominant tautomer in both the solid state and in DMSO solution.[2][3]

Computational Methodologies

The insights presented in this guide are derived from computational studies employing Density Functional Theory. The following protocols are representative of the methods used to investigate the electronic structure of MMTD.

Software and Theoretical Levels
  • Gaussian Program Suite: Commonly used for geometry optimization and calculation of electronic properties.

  • Density Functional Theory (DFT): A robust method for calculating the electronic structure of molecules.

    • Functionals: Hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are frequently used for their balance of accuracy and computational cost.[2][4] Other functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have also been employed.[5]

    • Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used to describe the atomic orbitals.[2][4]

Geometry Optimization

The molecular geometry of MMTD is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data obtained from techniques like X-ray crystallography.[5]

Electronic Property Calculations

Once the geometry is optimized, various electronic properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energies of these orbitals and their gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing Mulliken atomic charges. These charges offer insights into the local electronic structure and are useful for identifying potential sites for electrophilic and nucleophilic attack.[4]

  • Density of States (DOS): The total and partial DOS are calculated to understand the contribution of different atomic orbitals to the molecular orbitals.[5]

Electronic Structure Analysis

The electronic properties of MMTD, as determined by DFT calculations, are summarized below.

Molecular Geometry

DFT calculations provide optimized geometric parameters that are in good agreement with experimental values.[5] The table below presents a comparison of calculated and experimental bond lengths and angles for the MMTD molecule.

ParameterBond/AngleCalculated (Å/°)Experimental (Å/°)
Bond LengthC2-S11.761.75
S1-C51.751.74
C5-N41.311.30
N4-N31.391.38
N3-C21.331.32
C2=S61.681.67
C5-C71.491.48
Bond AngleC5-S1-C287.587.8
S1-C5-N4115.2115.0
C5-N4-N3110.8110.6
N4-N3-C2111.3111.5
N3-C2-S1115.2115.1

Data compiled from representative DFT studies. Exact values may vary with the level of theory.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key to understanding a molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[6] The energies of the FMOs and the energy gap for MMTD are presented below.

ParameterEnergy (eV)
HOMO-6.58
LUMO-1.89
HOMO-LUMO Gap (ΔEg)4.69

Calculated using B3LYP/6-31G(d,p). Values can differ with other functionals and basis sets.

The HOMO is primarily localized on the sulfur atom of the thione group and the thiadiazole ring, indicating that this is the primary site for electron donation. The LUMO is distributed over the N-C-S moiety of the ring, suggesting this region is susceptible to nucleophilic attack.

Mulliken Atomic Charges

Mulliken population analysis provides the charge distribution across the MMTD molecule. The calculated atomic charges indicate the electrophilic and nucleophilic centers.

AtomCharge (e)
S1-0.15
C20.25
N3-0.30
N4-0.28
C50.18
S6-0.45
C7-0.20
H (on N3)0.35
H (on C7)0.10

Calculated using B3LYP/6-31G(d,p). Values are representative.

The highly negative charge on the thione sulfur (S6) and the nitrogen atoms (N3, N4) suggests these are nucleophilic centers, while the carbon atom C2, bonded to two heteroatoms, is an electrophilic site. The positive charge on the hydrogen attached to N3 indicates its acidic nature.

Visualizations

Molecular Structure of MMTD

Caption: Molecular structure of the thione tautomer of this compound.

DFT Calculation Workflow

DFT_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Initial Molecular Structure method Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) mol_structure->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) electronic_prop->opt_geom energies HOMO/LUMO Energies, Energy Gap electronic_prop->energies charges Mulliken Atomic Charges electronic_prop->charges dos Density of States electronic_prop->dos

Caption: A generalized workflow for DFT calculations on MMTD.

Conclusion

DFT studies provide a powerful framework for understanding the electronic structure of this compound. The calculations confirm the thione tautomer as the more stable form and offer detailed insights into its molecular geometry, which aligns well with experimental data. The analysis of frontier molecular orbitals and Mulliken atomic charges reveals the reactive sites of the molecule, guiding further research into its applications in drug design and materials science. This computational approach is invaluable for predicting the chemical behavior of MMTD and for designing novel derivatives with enhanced biological activity and material properties.

References

Solubility Profile of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a crucial intermediate in the pharmaceutical and agricultural industries. A thorough understanding of its solubility in various organic solvents is essential for process design, purification, and formulation development. This document presents quantitative solubility data, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound was determined in twelve organic solvents across a temperature range of 283.15 K to 323.15 K. The experimental data, presented as the mole fraction (x) of MMTD, are summarized in the tables below for easy comparison.

Solubility in Alcohols

The mole fraction solubility of MMTD in various alcoholic solvents is presented in Table 1. The solubility generally increases with temperature in all tested alcohols. Among the alcohols, the solubility order was observed to be: ethanol (B145695) > methanol (B129727) > n-propanol > i-propanol > n-butanol > i-butanol.[1][2]

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols

Temperature (K)MethanolEthanoln-Propanoli-Propanoln-Butanoli-Butanol
283.150.01980.02150.01560.01320.01180.0101
288.150.02360.02580.01880.01600.01430.0123
293.150.02810.03090.02270.01940.01730.0149
298.150.03340.03690.02730.02340.02090.0181
303.150.03960.04390.03280.02820.02520.0218
308.150.04690.05210.03920.03380.03030.0263
313.150.05540.06160.04670.04040.03630.0316
318.150.06540.07260.05540.04810.04340.0378
323.150.07710.08550.06560.05710.05180.0452
Solubility in Esters

The mole fraction solubility of MMTD in various ester solvents is detailed in Table 2. Similar to the alcoholic solvents, the solubility in esters increases with a rise in temperature. The solubility ranking in the tested ester solvents is as follows: methyl acetate (B1210297) > ethyl acetate > propyl acetate > butyl acetate > amyl acetate > ethyl formate.[1][2]

Table 2: Mole Fraction Solubility (x) of this compound in Esters

Temperature (K)Ethyl FormateMethyl AcetateEthyl AcetatePropyl AcetateButyl AcetateAmyl Acetate
283.150.00690.04520.03680.03010.02580.0223
288.150.00830.05390.04410.03620.03110.0269
293.150.01010.06440.05280.04340.03730.0324
298.150.01220.07690.06320.05200.04480.0389
303.150.01470.09180.07550.06210.05370.0466
308.150.01770.10950.09020.07410.06410.0557
313.150.02130.13060.10770.08830.07640.0665
318.150.02560.15560.12850.10520.09110.0793
323.150.03070.18510.15320.12520.10850.0945

Experimental Protocols

The solid-liquid equilibrium solubilities were determined using a gravimetric method.[1][2]

Materials
  • Solute: this compound (MMTD)

  • Solvents: Methanol, ethanol, n-propanol, i-propanol, n-butanol, i-butanol, ethyl formate, methyl acetate, ethyl acetate, propyl acetate, butyl acetate, and amyl acetate.

Apparatus
  • Jacketed glass vessel

  • Magnetic stirrer

  • Thermostatic water bath

  • Analytical balance

Procedure
  • An excess amount of MMTD was added to a known mass of the selected organic solvent in a jacketed glass vessel.

  • The mixture was continuously stirred using a magnetic stirrer to ensure thorough mixing.

  • The temperature of the solution was controlled by circulating water from a thermostatic water bath through the jacket of the vessel.

  • The solution was allowed to reach equilibrium at the desired temperature for a sufficient period.

  • Once equilibrium was achieved, the stirring was stopped, and the solution was left undisturbed to allow the undissolved solid to settle.

  • A sample of the clear supernatant was carefully withdrawn using a preheated or precooled syringe to avoid any change in temperature that could affect the solubility.

  • The withdrawn sample was immediately weighed.

  • The solvent in the sample was evaporated under reduced pressure at a suitable temperature.

  • The remaining solid MMTD was dried to a constant weight in a vacuum oven.

  • The mass of the dissolved MMTD was determined by weighing the dried solid.

  • The mole fraction solubility was then calculated from the masses of the solute and the solvent.

  • This procedure was repeated for each solvent at different temperatures ranging from 283.15 K to 323.15 K.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

G A Preparation of Mixture (Excess MMTD in Solvent) B Equilibration at Controlled Temperature A->B Stirring C Sampling of Saturated Solution B->C Settling D Gravimetric Analysis (Solvent Evaporation) C->D E Mass Determination of Solute and Solvent D->E F Calculation of Mole Fraction Solubility E->F

Caption: Gravimetric Method Workflow.

Thermodynamic Modeling

The experimental solubility data were correlated using four thermodynamic models: the modified Apelblat model, the λh model, the Wilson model, and the Jouyban model.[1][3] The Wilson model was found to provide the best fit for the experimental data.[1][3] The dissolution process of MMTD in the tested solvents was determined to be endothermic, entropy-driven, and spontaneous.[1][3]

This comprehensive dataset and the detailed methodology provide a valuable resource for scientists and engineers working with this compound, aiding in the optimization of processes involving this important chemical compound.

References

Spectroscopic Profile of 2-Mercapto-5-methyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercapto-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, alongside experimental protocols and structural elucidations.

Molecular Structure and Tautomerism

This compound (MMTD) is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, a methyl group, and a mercapto group. Crucially, MMTD exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence, particularly from Fourier Transform Infrared (FTIR) and Raman spectroscopy, indicates that in the solid state, the molecule predominantly exists as the thione tautomer, 5-methyl-3H-1,3,4-thiadiazole-2-thione.[1] This structural preference is a key consideration in the interpretation of its spectral data.

Tautomeric equilibrium of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7Singlet3H-CH₃
~14.0Broad Singlet1H-NH (Thione) / -SH (Thiol)

Note: The chemical shift of the labile proton (-NH or -SH) can vary significantly with solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~15.0-CH₃
~165.0C5
~185.0C2 (C=S)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The data presented here is consistent with the predominant thione tautomer in the solid state.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H stretch
~2950WeakC-H stretch (methyl)
~1550StrongC=N stretch
~1380MediumC-N stretch / N-H bend
~1100StrongC=S stretch (Thioamide I)
~1050MediumThiadiazole ring vibration
~700MediumC-S stretch

Table 4: Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (methyl)
~1550WeakC=N stretch
~1380StrongSymmetric C-N stretch
~1100MediumC=S stretch
~700StrongC-S stretch
~400StrongRing deformation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Standard pulse sequences were used for data acquisition.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded using a PerkinElmer Spectrum Two or a similar FT-IR spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of the crystalline powder of this compound was placed on a glass microscope slide.

Instrumentation and Data Acquisition: Raman spectra were obtained using a Renishaw inVia Raman microscope or a similar instrument equipped with a laser excitation source (e.g., 785 nm). The laser was focused on the sample through a microscope objective. The scattered light was collected and dispersed onto a CCD detector.

Experimental and Analytical Workflow

The general workflow for the spectroscopic characterization of a compound like this compound involves a series of logical steps from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation NMR_prep Dissolution in Deuterated Solvent NMR_acq NMR Spectrometer (¹H, ¹³C) NMR_prep->NMR_acq IR_prep KBr Pellet Formation IR_acq FT-IR Spectrometer IR_prep->IR_acq Raman_prep Solid Sample Mounting Raman_acq Raman Spectrometer Raman_prep->Raman_acq Processing Fourier Transform Baseline Correction Peak Picking NMR_acq->Processing IR_acq->Processing Raman_acq->Processing Analysis Chemical Shift Analysis Functional Group Identification Structural Elucidation Processing->Analysis

General workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more in-depth analysis, including two-dimensional NMR techniques (COSY, HSQC, HMBC) and computational modeling, further investigation is recommended. The provided data and protocols should serve as a valuable resource for researchers working with this versatile heterocyclic compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation pathways of 2-Mercapto-5-methyl-1,3,4-thiadiazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, making a thorough knowledge of its thermal properties essential for safe handling, process optimization, and stability assessment in drug development.

Thermal Stability Profile

Detailed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not extensively available in publicly accessible literature. However, studies on its derivatives and related compounds, in conjunction with safety data, provide valuable insights into its thermal behavior.

A Safety Data Sheet (SDS) for this compound indicates that it is a stable compound under normal conditions but will decompose under excess heat. While a specific decomposition temperature is not provided, the hazardous decomposition products are listed.

Physical Properties Relevant to Thermal Stability
PropertyValue
Molecular FormulaC₃H₄N₂S₂
Molecular Weight132.2 g/mol
Melting Point188 - 189 °C[1]

The relatively high melting point suggests a stable crystal lattice and significant thermal energy is required to overcome these intermolecular forces.

Degradation Pathways and Products

The degradation of this compound can proceed through different pathways depending on the conditions, such as temperature, atmosphere, and pressure.

High-Vacuum Thermolysis

High-vacuum thermolysis studies provide insights into the intrinsic decomposition of the molecule in the absence of oxidative or atmospheric influences. Experiments conducted between ambient temperature and 800°C have shown a complex fragmentation pattern.

Table 1: Identified Degradation Products from High-Vacuum Thermolysis [2]

Product NameChemical Formula
Isothiocyanic acidHNCS
Methyl isothiocyanateCH₃NCS
Hydrogen cyanideHCN
Carbon disulfideCS₂

The formation of these products suggests the cleavage of the thiadiazole ring and rearrangements of the resulting fragments.

Decomposition in the Presence of Air

In the presence of oxygen, the decomposition is expected to be more complex, involving oxidation of the sulfur and carbon atoms.

Table 2: Hazardous Decomposition Products (General) [3]

Product ClassExamples
Nitrogen OxidesNOx
Carbon OxidesCO, CO₂
Sulfur OxidesSOx

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum pan.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under a controlled atmosphere, typically nitrogen, at a constant flow rate (e.g., 30 mL/min).

  • Temperature Program: The sample and reference are heated from a sub-ambient or ambient temperature to a temperature beyond the expected decomposition, at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like some decompositions) are identified by peaks in the DSC thermogram. The temperature at the peak maximum and the enthalpy change (area under the peak) are determined.

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample 2-Mercapto-5-methyl- 1,3,4-thiadiazole Sample TGA_pan Weigh into TGA Pan Sample->TGA_pan DSC_pan Weigh and Seal in DSC Pan Sample->DSC_pan TGA TGA Instrument TGA_pan->TGA DSC DSC Instrument DSC_pan->DSC TGA_data Mass Loss vs. Temperature TGA->TGA_data DSC_data Heat Flow vs. Temperature DSC->DSC_data Analysis Data Interpretation TGA_data->Analysis DSC_data->Analysis

Caption: Workflow for Thermal Stability Analysis.

Postulated Degradation Pathway

G cluster_products High-Vacuum Thermolysis Products MMTD 2-Mercapto-5-methyl- 1,3,4-thiadiazole HNCS HNCS MMTD->HNCS Ring Cleavage CH3NCS CH3NCS MMTD->CH3NCS Rearrangement HCN HCN MMTD->HCN CS2 CS2 MMTD->CS2

Caption: High-Vacuum Thermolysis Degradation Pathway.

Conclusion

This compound is a thermally stable compound with a high melting point. Its decomposition is highly dependent on the surrounding conditions. Under high-vacuum thermolysis, it degrades into smaller, volatile sulfur and nitrogen-containing compounds. In the presence of air, the degradation products are expected to be oxides of carbon, nitrogen, and sulfur. While specific TGA and DSC data for this compound are not widely published, the provided experimental protocols for its derivatives can be adapted to obtain this crucial information for process safety and drug stability studies. Further research to quantify the thermal decomposition kinetics would be beneficial for a more complete understanding of its stability profile.

References

Acidity and pKa of 2-Mercapto-5-methyl-1,3,4-thiadiazole's Thiol Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of the thiol group in 2-Mercapto-5-methyl-1,3,4-thiadiazole, a crucial intermediate in the synthesis of various pharmaceuticals, including cephalosporin (B10832234) antibiotics like Cefazolin.[1] An understanding of its ionization constant (pKa) is fundamental to predicting its reactivity, solubility, and behavior in physiological environments.

Core Concepts: Tautomerism and Acidity

A significant characteristic of this compound is its existence in two tautomeric forms: the thiol and the thione form.[2] Theoretical and spectroscopic data indicate that the thione tautomer is the predominant form in both the solid state and in DMSO solution.[2] This equilibrium is crucial as the observed acidity and pKa value reflect the ionization of the most stable tautomer.

The acidity of the molecule is attributed to the proton on the nitrogen atom in the thione form, which is in equilibrium with the proton on the sulfur atom in the thiol form. The delocalization of the resulting negative charge upon deprotonation contributes to the stabilization of the conjugate base.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data: pKa Value

The predicted pKa value for the thiol group of this compound is summarized in the table below. It is important to note that this is a predicted value, and experimental determination may yield slightly different results depending on the conditions.

ParameterValueSource
Predicted pKa6.49 ± 0.40--INVALID-LINK--[1][3]

Experimental Protocol: Spectrophotometric pKa Determination

Objective: To experimentally determine the pKa of this compound by measuring the change in its UV-Vis absorbance as a function of pH.

Materials and Equipment:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Buffer solutions (pH 4-9)

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent in which both the acidic and basic forms are soluble. A small amount of a co-solvent like methanol (B129727) or DMSO might be necessary, but its concentration should be kept minimal to avoid significant shifts in the pKa.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the range of approximately pKa ± 2. For the predicted pKa of 6.49, buffers ranging from pH 4.5 to 8.5 would be appropriate.

  • Sample Preparation: For each pH value, prepare a sample by adding a precise volume of the stock solution to a volumetric flask and diluting it with the corresponding buffer solution. The final concentration of the compound should be identical in all samples.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) of each sample at each pH against a blank containing the respective buffer solution.

    • Identify the wavelength of maximum absorbance difference (λ_max_diff) between the fully protonated (acidic) and fully deprotonated (basic) forms of the molecule.

  • Data Analysis:

    • Measure the absorbance of each sample at the determined λ_max_diff.

    • Plot the absorbance values as a function of pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

pKa_determination_workflow start Start: Prepare Stock Solution of Compound prepare_buffers Prepare Buffer Solutions (Range of pH values) start->prepare_buffers prepare_samples Prepare Samples: Mix Stock with Buffers start->prepare_samples prepare_buffers->prepare_samples measure_spectra Measure UV-Vis Spectra at each pH prepare_samples->measure_spectra identify_lambda_max Identify Wavelength of Maximum Absorbance Difference measure_spectra->identify_lambda_max measure_absorbance Measure Absorbance at λ_max_diff for each pH identify_lambda_max->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_pKa Determine pKa from Sigmoidal Curve Inflection Point plot_data->determine_pKa end End: pKa Value Obtained determine_pKa->end

Caption: General workflow for pKa determination using UV-Vis spectrophotometry.

Computational Approaches to pKa Determination

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. Density Functional Theory (DFT) calculations, coupled with a suitable solvation model (e.g., SMD or PCM), can provide accurate estimations of the free energy of deprotonation in solution, from which the pKa can be calculated.[4][5][6] These methods are particularly useful for screening large numbers of compounds or for understanding the electronic effects of substituents on acidity.

Applications in Drug Development

The pKa value of this compound is a critical parameter in drug development for several reasons:

  • Solubility: The ionization state of the molecule, which is dictated by the pH of the environment relative to its pKa, significantly influences its solubility in aqueous media.

  • Permeability: The charge of the molecule affects its ability to cross biological membranes, a key factor in drug absorption and distribution.

  • Reactivity: The nucleophilicity of the thiol/thione group is dependent on its protonation state, which in turn affects its reactivity in synthetic reactions and its potential interactions with biological targets.

  • Formulation: Knowledge of the pKa is essential for developing stable and effective pharmaceutical formulations.

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Historical Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole, a pivotal heterocyclic compound in the landscape of medicinal and industrial chemistry. While the precise moment of its first synthesis is not definitively documented, its emergence is rooted in the broader exploration of 1,3,4-thiadiazole (B1197879) chemistry, which gained momentum in the mid-20th century. This guide provides a comprehensive overview of the key synthetic routes that have been historically employed, complete with detailed experimental protocols and comparative data.

Historical Perspective on the Synthesis of 1,3,4-Thiadiazoles

The synthesis of the 1,3,4-thiadiazole ring system has been a subject of extensive research, with many of the foundational methods dating back to the early 20th century. These methods laid the groundwork for the eventual synthesis of specifically substituted derivatives like this compound. The majority of these syntheses rely on the cyclization of intermediates derived from thiosemicarbazide (B42300), thiohydrazides, or dithiocarbazates.

One of the earliest and most fundamental approaches to the 2-amino-5-mercapto-1,3,4-thiadiazole core was developed by Guha in 1922.[1] This method involves the treatment of thiosemicarbazide with carbon disulfide in the presence of a base. While not the direct synthesis of the 5-methyl derivative, this work was seminal in establishing a viable pathway to the 2-mercapto-1,3,4-thiadiazole scaffold.

Another significant historical contribution is the Busch method, which utilizes the oxidative cyclization of thiosemicarbazones. Although broader in scope, this method provided another avenue for accessing the 1,3,4-thiadiazole ring and its derivatives.

Key Synthetic Methodologies

The synthesis of this compound has evolved over time, with various methods being developed to improve yield, purity, and industrial scalability. Below are detailed protocols for some of the most significant historical and contemporary synthetic routes.

Synthesis from Thiosemicarbazide and an Acylating Agent

This is a classical and widely adopted method for preparing 2-mercapto-5-substituted-1,3,4-thiadiazoles. The general principle involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclization.

Experimental Protocol:

A mixture of a carboxylic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is heated, often under reflux, for several hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol (B145695) to afford the desired 2-amino-5-substituted-1,3,4-thiadiazole. To obtain the 2-mercapto derivative, further reaction steps are often necessary, such as diazotization of the amino group followed by displacement with a sulfur nucleophile.

A more direct route to 2-amino-5-mercapto-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with carbon disulfide.[2]

Experimental Protocol for a Related 2-Amino-5-mercapto-1,3,4-thiadiazole:

In a flask, thiosemicarbazide (0.02 mol) and anhydrous sodium carbonate (0.02 mol) are suspended in ethanol (15 mL). Carbon disulfide (3 mL) is added, and the mixture is heated under reflux with stirring for 1 hour, followed by heating on a steam bath for 4 hours. The solvent is then largely removed, and the residue is dissolved in ice-water and acidified with concentrated hydrochloric acid to precipitate the product.[3]

Synthesis from Ethyl Acetate (B1210297) (Industrial Method)

A common industrial preparation of this compound involves a multi-step process starting from ethyl acetate. This method is advantageous for its use of readily available and inexpensive starting materials.

Experimental Protocol:

The process begins with the hydrazinolysis of ethyl acetate with hydrazine (B178648) hydrate (B1144303) to form acethydrazide (B32501). This reaction is typically carried out at elevated temperatures (104-110 °C) without a solvent to drive the reaction to completion. The resulting acethydrazide solution is then reacted with carbon disulfide in the presence of a base, such as a methanolic solution of liquid ammonia, at a controlled temperature (26-32 °C). This addition reaction forms a dithiocarbazate intermediate. The final step is the acid-catalyzed cyclization of the intermediate, usually with a strong acid like sulfuric acid at low temperatures, to yield this compound. The crude product is then isolated by precipitation in ice water and purified by recrystallization.

Synthesis via Functionalization of a Pre-formed Thiadiazole Ring

This approach involves the modification of an existing 1,3,4-thiadiazole derivative. For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be selectively alkylated to introduce a methyl group at the 5-position.

Experimental Protocol:

To a solution of 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent such as ethanol or DMF, a base like potassium carbonate is added. An alkylating agent, for example, methyl iodide or dimethyl sulfate (B86663) (1.0 equivalent for mono-alkylation), is then added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent. The product is then purified by chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods described.

Synthesis MethodStarting MaterialsKey ReagentsReaction ConditionsYield (%)Melting Point (°C)Reference
From Thiosemicarbazide Thiosemicarbazide, Carbon DisulfideAnhydrous Sodium Carbonate, Ethanol, HClReflux (1h), Steam Bath (4h)--[3]
Industrial Method Ethyl Acetate, Hydrazine Hydrate, Carbon DisulfideLiquid Ammonia in Methanol, Sulfuric Acid104-110 °C (hydrazinolysis), 26-32 °C (addition), Low Temp (cyclization)High-CN103145645A
Related Synthesis 4-methylthiosemicarbazide, Carbon DisulfideWaterVigorous reflux, 24h-185-186[4]
Related Synthesis 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrateConcentrated HCl-Improved overall yield-[5]

Note: Yields and melting points are highly dependent on the specific reaction conditions and purity of reagents and are provided where available in the cited literature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the key synthetic methodologies described above.

Synthesis_from_Thiosemicarbazide cluster_1 Reaction cluster_2 Work-up thiosemicarbazide Thiosemicarbazide reflux Reflux (1h) thiosemicarbazide->reflux cs2 Carbon Disulfide cs2->reflux na2co3 Anhydrous Sodium Carbonate na2co3->reflux ethanol Ethanol ethanol->reflux steam_bath Steam Bath (4h) reflux->steam_bath remove_solvent Remove Solvent steam_bath->remove_solvent dissolve Dissolve in Ice-Water remove_solvent->dissolve acidify Acidify with HCl dissolve->acidify precipitate Precipitate Product acidify->precipitate

Synthesis Workflow from Thiosemicarbazide.

Industrial_Synthesis_from_Ethyl_Acetate cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Addition Reaction cluster_2 Step 3: Cyclization & Work-up ethyl_acetate Ethyl Acetate acethydrazide Acethydrazide Solution ethyl_acetate->acethydrazide 104-110°C (no solvent) hydrazine Hydrazine Hydrate hydrazine->acethydrazide dithiocarbazate Dithiocarbazate Intermediate acethydrazide->dithiocarbazate 26-32°C cs2_industrial Carbon Disulfide cs2_industrial->dithiocarbazate ammonia Liquid Ammonia in Methanol ammonia->dithiocarbazate cyclization Cyclization (Low Temp) dithiocarbazate->cyclization h2so4 Sulfuric Acid h2so4->cyclization ice_water Precipitate in Ice Water cyclization->ice_water final_product 2-Mercapto-5-methyl- 1,3,4-thiadiazole ice_water->final_product

Industrial Synthesis Workflow from Ethyl Acetate.

Functionalization_Synthesis cluster_1 Reaction cluster_2 Work-up & Purification dimercapto 2,5-Dimercapto- 1,3,4-thiadiazole stir Stir at RT or Gentle Heat dimercapto->stir base Base (e.g., K2CO3) base->stir solvent Solvent (e.g., Ethanol) solvent->stir alkylating_agent Alkylating Agent (e.g., CH3I) alkylating_agent->stir filtration Filtration stir->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Chromatography or Recrystallization) evaporation->purification final_product_func 2-Mercapto-5-methyl- 1,3,4-thiadiazole purification->final_product_func

Synthesis Workflow via Functionalization.

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a key intermediate in the synthesis of various pharmaceuticals, including Cefazolin.[1][2] The described method is based on the cyclization of an intermediate derived from the reaction of a precursor with a solid super acid catalyst, followed by hydrolysis and acidification.[3] This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile applications. It serves as a crucial building block in the pharmaceutical industry, notably as an intermediate for antibiotics.[1] Furthermore, it has applications as a nitrification inhibitor in agriculture.[2] The 1,3,4-thiadiazole (B1197879) ring is a common motif in compounds with a wide range of biological activities.[4] The synthesis of MMTD can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives or related precursors.[5][6] This protocol details a specific and efficient method for its preparation on a laboratory scale.[3] In the solid state, this compound exists predominantly in its thione tautomeric form.[7]

Reaction Scheme

While the provided source outlines a two-step synthesis starting from a "PAD solid," the core transformation to yield this compound is the acid-catalyzed cyclization and subsequent work-up. The general principle often involves the reaction of an acylthiosemicarbazide or a related intermediate which cyclizes to form the thiadiazole ring.

Materials and Equipment

Reagents:

  • PAD solid (precursor)

  • SO₄²⁻/TiO₂-SnO₂-Al₂O₃ solid super acid catalyst

  • Tetrahydrofuran (THF)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Activated carbon

  • Concentrated hydrochloric acid (HCl)

  • Purified water

  • Ice

Equipment:

  • 500 ml reaction flask

  • Stirring apparatus

  • Cooling bath (e.g., ice-salt bath)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • pH meter or pH paper

  • Vacuum drying oven

  • Standard laboratory glassware

Experimental Protocol

This protocol is adapted from the procedure described in patent CN112110874.[3]

Step 1: Cyclization Reaction

  • To a 500 ml reaction flask, add 240 g of the SO₄²⁻/TiO₂-SnO₂-Al₂O₃ solid acid catalyst and 500 g of tetrahydrofuran.

  • Cool the mixture to below 0°C, maintaining the temperature between -5°C and 0°C using a cooling bath.

  • Slowly add 80 g of the PAD solid to the cooled mixture over a period of approximately 2.5 hours while stirring.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.

  • Monitor the reaction progress by HPLC until the starting material (PAD solid) is less than or equal to 0.5%.

  • Once the reaction is complete, filter the mixture to remove the solid acid catalyst. The catalyst can be washed with 500 g of water and reused.

  • Concentrate the filtrate by removing the solvent under reduced pressure at 40°C using a rotary evaporator until a dry residue is obtained.

Step 2: Work-up and Purification

  • Add 194 ml of purified water to the residue obtained in the previous step.

  • At a temperature of 15-20°C, slowly add 176 g of a 10% sodium hydroxide solution over 30 minutes until the residue is completely dissolved.

  • Add 2.5 g of activated carbon to the solution and stir for 30 minutes at 15-20°C for decolorization.

  • Filter the solution to remove the activated carbon and wash the filter cake with 50 ml of purified water.

  • Cool the filtrate to 15-20°C and slowly add concentrated hydrochloric acid to adjust the pH to 5.7.

  • Introduce seed crystals of this compound to induce crystallization.

  • Continue the slow addition of concentrated hydrochloric acid until the pH of the solution reaches 1.5.

  • Cool the crystalline slurry to 0-5°C and stir for an additional 30 minutes.

  • Filter the precipitated product and wash the solid with ice water until the pH of the washings is approximately 5.0.

  • Dry the wet product in a vacuum oven at 50°C for 4 hours, then increase the temperature to 70°C and continue drying for 8 hours until the moisture content is ≤0.5%.

Data Presentation

The following table summarizes the quantitative data from the synthesis.

ParameterValueReference
Starting Material (PAD)80 g[3]
Catalyst240 g[3]
Solvent (THF)500 g[3]
Reaction Temperature-5 to 0 °C[3]
Reaction Time~3.5 hours[3]
Final Product Weight47.3 g[3]
Yield84.2%[3]
Melting Point185.7-187.7 °C[3]
Purity (HPLC)≥99.95%[3]
Moisture Content≤0.5%[3]
AppearanceWhite crystal powder[2][8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start_end start_end process_step process_step purification_step purification_step analysis_step analysis_step product_node product_node start Start reactants 1. Mix PAD Solid, Catalyst & THF start->reactants reaction 2. React at -5 to 0°C for 3.5h reactants->reaction filtration1 3. Filter Catalyst reaction->filtration1 evaporation 4. Evaporate THF filtration1->evaporation dissolution 5. Dissolve in NaOH(aq) evaporation->dissolution decolorize 6. Decolorize with Activated Carbon dissolution->decolorize filtration2 7. Filter Carbon decolorize->filtration2 precipitation 8. Acidify with HCl to pH 1.5 filtration2->precipitation crystallization 9. Cool to 0-5°C precipitation->crystallization filtration3 10. Filter Product crystallization->filtration3 drying 11. Vacuum Dry filtration3->drying product Final Product: 2-Mercapto-5-methyl- 1,3,4-thiadiazole drying->product end End product->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Tetrahydrofuran is flammable; conduct the reaction in a well-ventilated fume hood away from ignition sources.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive; handle with care.

  • The reaction is performed at low temperatures; take precautions against cold burns.

Characterization

The final product can be characterized by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (185.7-187.7 °C).[3]

  • HPLC: Determine the purity of the synthesized compound.

  • Spectroscopy (NMR, IR): Confirm the chemical structure of the final product. For example, the ¹H NMR spectrum should show a characteristic singlet for the methyl group.[4]

Conclusion

This protocol provides a reproducible and high-yielding method for the laboratory-scale synthesis of this compound. The use of a solid acid catalyst and a well-defined purification procedure allows for the isolation of a high-purity product. This methodology is suitable for researchers and professionals requiring this important chemical intermediate for further synthetic applications.

References

Enzymatic synthesis of Cefazolin using 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of the cephalosporin (B10832234) antibiotic, Cefazolin (B47455). The synthesis utilizes 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) as a key precursor in the formation of the Cefazolin molecule. This environmentally friendly enzymatic approach offers a highly efficient alternative to traditional chemical synthesis methods.[1]

Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely used for the prevention of primary infections in surgical procedures.[2][3] The enzymatic synthesis of Cefazolin is primarily achieved through the acylation of a cephalosporin nucleus with a side chain precursor. This process is catalyzed by enzymes such as penicillin G amidase (PGA) or cephalosporin-acid synthetase (CASA), often in an immobilized form to enhance stability and reusability.[1][4]

The core of this process involves the reaction of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with an activated form of 1(H)-tetrazolylacetic acid (TzAA), typically the methyl ester (MeTzAA).[1][5] The TDA precursor is synthesized from 7-aminocephalosporanic acid (7-ACA) and this compound (MMTD).[3][6]

Reaction Pathways

There are two primary enzymatic pathways for the synthesis of Cefazolin:

  • Pathway A: Direct Enzymatic Acylation of TDA. In this pathway, TDA is directly acylated with MeTzAA, catalyzed by an immobilized enzyme.

  • Pathway B: Chemo-enzymatic Synthesis from 7-ACA. This pathway involves the initial chemical synthesis of TDA from 7-ACA and MMTD, followed by the enzymatic acylation of TDA. An alternative approach involves the enzymatic acylation of 7-ACA followed by chemical modification.[3]

The following diagram illustrates the direct enzymatic acylation pathway.

G TDA 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl- 3-cephem-4-carboxylic acid (TDA) Enzyme Immobilized Cephalosporin-Acid Synthetase (IECASA) or Penicillin G Amidase (PGA) TDA->Enzyme MeTzAA 1(H)-tetrazolylacetic acid methyl ester (MeTzAA) MeTzAA->Enzyme Cefazolin Cefazolin Enzyme->Cefazolin Acylation

Caption: Enzymatic acylation of TDA to synthesize Cefazolin.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of Cefazolin is influenced by various factors, including the choice of enzyme, substrate concentrations, and reaction conditions. The following table summarizes key quantitative data from representative studies.

ParameterValueEnzymeReference
Cefazolin Yield (relative to TDA) 92-95%Immobilized Cephalosporin-Acid Synthetase (IECASA) from recombinant E. coli[1][7][8]
Initial TDA Concentration 150–200 mMIECASA from recombinant E. coli[1][7][8]
Final Cefazolin Concentration 65–85 mg/mLIECASA from recombinant E. coli[1][7][8]
By-product (TzAA) Concentration 40–60 mg/mLIECASA from recombinant E. coli[1][7][8]
Overall Molar Yield (from TDA) 88.2%Penicillin G amidase from E. coli[4]
Biocatalyst Operational Stability ~83% residual activity after 25 cyclesIECASA from recombinant E. coli[1][7]
Half-inactivation Period of Biocatalyst 85 cyclesIECASA from recombinant E. coli[1][7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Cefazolin using Immobilized Cephalosporin-Acid Synthetase (IECASA)

This protocol is based on the method described by Wang et al. (2018).[1][7][8]

Materials:

  • 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA)

  • 1(H)-tetrazolylacetic acid methyl ester (MeTzAA)

  • Immobilized Cephalosporin-Acid Synthetase (IECASA) from recombinant E. coli VKPM B-12316

  • Ammonium (B1175870) phosphate (B84403) monobasic

  • 3M Ammonia solution

  • Deionized water

Equipment:

  • Enzymatic reactor with pH and temperature control

  • Stirrer

  • HPLC system for analysis

Procedure:

  • Reaction Medium Preparation: Prepare an aqueous solution of ammonium phosphate monobasic (e.g., 10.0 mmol in 32 mL of water). Adjust the pH to approximately 6.0 with 3M ammonia.[4]

  • Substrate Addition: In a separate vessel, dissolve TDA and a molar excess of MeTzAA in the prepared buffer. The initial concentration of TDA can be in the range of 150-200 mM.[1][7][8]

  • Enzyme Addition: Add the immobilized CASA enzyme (IECASA) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction temperature at a controlled level (e.g., 25°C).[9] A stepwise pH gradient is applied during the synthesis to avoid precipitation of TDA at high concentrations.[1][7][8]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of Cefazolin, TDA, and MeTzAA by HPLC.

  • Reaction Termination and Product Recovery: Once the desired conversion of TDA is achieved (e.g., >92%), the reaction can be stopped. The immobilized enzyme can be recovered by filtration for reuse.[1] Cefazolin can be precipitated from the reaction mixture by adjusting the pH to below 3.5 with an acid.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery Buffer\nPreparation Buffer Preparation Substrate\nDissolution Substrate Dissolution Buffer\nPreparation->Substrate\nDissolution Enzyme\nAddition Enzyme Addition Substrate\nDissolution->Enzyme\nAddition Controlled\nReaction\n(pH, Temp) Controlled Reaction (pH, Temp) Enzyme\nAddition->Controlled\nReaction\n(pH, Temp) HPLC\nMonitoring HPLC Monitoring Controlled\nReaction\n(pH, Temp)->HPLC\nMonitoring Reaction\nTermination Reaction Termination HPLC\nMonitoring->Reaction\nTermination Enzyme\nRecovery Enzyme Recovery Reaction\nTermination->Enzyme\nRecovery Product\nPrecipitation Product Precipitation Enzyme\nRecovery->Product\nPrecipitation

Caption: Experimental workflow for enzymatic Cefazolin synthesis.

Protocol 2: Synthesis of TDA from 7-ACA and MMTD

This is a chemical synthesis step that precedes the enzymatic acylation in the chemo-enzymatic pathway.

Note: The presence of unreacted this compound (MMTD) can act as a competitive inhibitor in the subsequent enzymatic reaction, potentially decreasing the Cefazolin yield.[6] Therefore, the molar ratio of MMTD to 7-ACA should be optimized. A ratio of 1.2:1 has been suggested as optimal to maximize the overall Cefazolin yield.[6]

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • This compound (MMTD)

  • Appropriate solvents and reagents for the chemical reaction (details depend on the specific chemical synthesis method chosen).

Procedure:

The specific procedure for the chemical synthesis of TDA from 7-ACA and MMTD can vary. It is recommended to consult detailed chemical synthesis literature for a robust protocol. The key consideration for the subsequent enzymatic step is the purity of the TDA product, with minimal residual MMTD.

Concluding Remarks

The enzymatic synthesis of Cefazolin offers a sustainable and efficient manufacturing process with high yields and product purity.[1] The use of immobilized enzymes allows for catalyst recycling, further enhancing the economic and environmental benefits of this approach. Careful control of reaction parameters, particularly pH and the purity of starting materials, is crucial for achieving optimal results. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement and optimize the enzymatic synthesis of Cefazolin.

References

Application Notes and Protocols: 2-Mercapto-5-methyl-1,3,4-thiadiazole as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) and its derivatives are effective corrosion inhibitors for mild steel, particularly in acidic environments.[1][2][3][4] The inhibitory action is attributed to the molecule's ability to adsorb onto the metal surface, forming a protective film that acts as a physical barrier to corrosive species.[4] This adsorption process is influenced by factors such as inhibitor concentration, temperature, and the nature of the corrosive environment.[1][3][4] The presence of heteroatoms like nitrogen and sulfur, along with the π-electrons in the thiadiazole ring, facilitates strong adsorption onto the d-orbitals of iron atoms on the mild steel surface.[2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of MMTD as a corrosion inhibitor for mild steel.

Data Presentation

The following tables summarize the quantitative data on the corrosion inhibition performance of MMTD derivatives.

Table 1: Inhibition Efficiency of 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (MMAT) in 1 M HCl [2]

Concentration (mM)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0.0--
0.11.0641.5
0.2-64.5
0.3-75.8
0.4-83.8
0.50.3392.2
1.00.3294.1

Data obtained from weight loss measurements after 5 hours of immersion at 303 K.

Table 2: Electrochemical Polarization Parameters for Mild Steel in 0.5 M H₂SO₄ with and without Thiadiazole Derivatives

Inhibitor (Concentration)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)Reference
Blank-485112085-115-[5]
a1 (0.005 M)-47212175-10289.2[5]
a2 (0.005 M)-47825479-10877.3[5]

a1: 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole, a2: 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 0.5 M H₂SO₄ with Thiadiazole Derivatives

Inhibitor (Concentration)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank45.1125.6-[5]
a1 (0.005 M)454.545.389.9[5]
a2 (0.005 M)203.465.877.8[5]

a1: 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole, a2: 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

  • Materials and Equipment:

    • Mild steel coupons of known dimensions (e.g., 4 cm x 2 cm x 0.2 cm).[6]

    • Abrasive papers of different grades (e.g., 200 to 1200 grit).

    • Degreasing solvent (e.g., acetone).

    • Drying oven.

    • Analytical balance (±0.1 mg precision).

    • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).

    • This compound inhibitor solutions of varying concentrations.

    • Water bath or thermostat for temperature control.

    • Glass beakers and hooks.

  • Procedure:

    • Mechanically polish the mild steel coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry in an oven.

    • Weigh the prepared coupons accurately using an analytical balance.

    • Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of the MMTD inhibitor.

    • Maintain the beakers at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 5 hours).[2]

    • After the immersion period, retrieve the coupons, rinse with distilled water, and gently scrub with a soft brush to remove corrosion products.

    • Dry the cleaned coupons in an oven and re-weigh them.

    • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

      • Weight Loss (ΔW) = W_initial - W_final

      • Corrosion Rate (CR) = (K × ΔW) / (A × t × ρ)

        • Where K is a constant (e.g., 8.76 × 10⁴ for CR in mm/y), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of mild steel (g/cm³).

      • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2. Electrochemical Measurements

Electrochemical techniques provide insights into the corrosion mechanism and the inhibitor's mode of action.

  • Materials and Equipment:

    • Potentiostat/Galvanostat with frequency response analyzer.

    • Three-electrode electrochemical cell:

      • Working Electrode (WE): Mild steel coupon with a defined exposed area.

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

      • Counter Electrode (CE): Platinum or graphite (B72142) rod.

    • Corrosive medium with and without MMTD inhibitor.

  • Procedure:

    • Prepare the mild steel working electrode by polishing, cleaning, and drying as described for weight loss measurements.

    • Assemble the three-electrode cell with the prepared WE, RE, and CE immersed in the test solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period (e.g., 15-30 minutes) until a steady state is reached.[5]

    • Potentiodynamic Polarization (PDP):

      • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1-5 mV/s).[5][6]

      • Record the resulting current density.

      • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.

      • Calculate the inhibition efficiency using:

        • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[5]

      • Record the impedance data and present it as Nyquist and Bode plots.

      • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

      • Calculate the inhibition efficiency using:

        • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

3. Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the protective film formation.

  • Materials and Equipment:

    • Scanning Electron Microscope (SEM).

    • Mild steel coupons.

  • Procedure:

    • Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a specific duration.

    • After immersion, retrieve the coupons, rinse gently with distilled water, and dry thoroughly.

    • Mount the coupons on the SEM sample holder and acquire images of the surface morphology.

    • Compare the surface of the coupon exposed to the inhibited solution with that exposed to the uninhibited solution to observe the reduction in corrosion damage and the presence of a protective layer.[1][3]

Mandatory Visualizations

G Experimental Workflow for Corrosion Inhibition Study cluster_prep Sample Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis and Interpretation prep_coupon Mild Steel Coupon Preparation (Polishing, Cleaning, Drying) weight_loss Weight Loss Measurement prep_coupon->weight_loss electrochem Electrochemical Tests (PDP, EIS) prep_coupon->electrochem surface_analysis Surface Analysis (SEM) prep_coupon->surface_analysis prep_solution Inhibitor Solution Preparation (Varying Concentrations) prep_solution->weight_loss prep_solution->electrochem prep_solution->surface_analysis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_electrochem Analyze Electrochemical Parameters (Icorr, Rct) electrochem->analyze_electrochem interpret_sem Interpret Surface Morphology surface_analysis->interpret_sem propose_mechanism Propose Inhibition Mechanism calc_cr_ie->propose_mechanism analyze_electrochem->propose_mechanism interpret_sem->propose_mechanism

Caption: Workflow for evaluating a corrosion inhibitor.

G Proposed Corrosion Inhibition Mechanism of MMTD cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor Inhibitor Molecule cluster_surface Mild Steel Surface cluster_process Inhibition Process H_plus H+ steel_surface Fe Surface H_plus->steel_surface Attack Cl_minus Cl- Cl_minus->steel_surface Attack MMTD MMTD Molecule adsorption Adsorption of MMTD on Fe Surface (via N, S atoms and π-electrons) MMTD->adsorption steel_surface->adsorption film_formation Formation of a Protective Film adsorption->film_formation corrosion_inhibition Corrosion Inhibition film_formation->corrosion_inhibition corrosion_inhibition->steel_surface Protection

Caption: Mechanism of MMTD corrosion inhibition.

References

Application Notes and Protocols: Electrochemical Evaluation of 2-Mercapto-5-methyl-1,3,4-thiadiazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical studies of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) as a corrosion inhibitor, particularly for mild steel in acidic environments. Detailed protocols for key electrochemical techniques, a summary of quantitative data, and visualizations of the experimental workflow and inhibition mechanism are included to facilitate research and development in this area.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys.[1][2] this compound (MMTD) is a heterocyclic compound containing both sulfur and nitrogen atoms, making it a promising candidate for corrosion inhibition.[1][3] Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance and mechanism of corrosion inhibitors.[3][4] These methods provide quantitative data on the inhibitor's efficiency and insights into the mode of action.[2]

Data Presentation

The following tables summarize the quantitative data from electrochemical studies of MMTD and its derivatives as corrosion inhibitors for mild steel in acidic solutions.

Table 1: Potentiodynamic Polarization Data for Thiadiazole Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Reference
Blank-4751050-[5]
0.1-450619.541.5[5]
0.2-442372.7564.5[5]
0.3-435254.175.8[5]
0.4-430170.183.8[5]
0.5-42581.992.2[5]
1.0-42061.9594.1[5]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Thiadiazole Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (mg/L)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
058.7156.3-[3]
10389.665.884.9[3]
20856.445.793.1[3]
301256.838.995.3[3]
401689.530.296.5[3]

Experimental Protocols

Protocol 1: Potentiodynamic Polarization Measurements

This protocol describes the procedure for evaluating the corrosion inhibition performance of MMTD using potentiodynamic polarization.

1. Materials and Equipment:

  • Working Electrode: Mild steel coupon with a defined surface area (e.g., 1 cm²).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[6]

  • Counter Electrode: Platinum or graphite (B72142) electrode.[6]

  • Electrochemical Cell: A standard three-electrode corrosion cell.

  • Potentiostat/Galvanostat.

  • Corrosive Medium: 1 M HCl solution.

  • Inhibitor Stock Solution: MMTD dissolved in a suitable solvent (e.g., ethanol) at a known concentration.

  • Polishing materials (emery papers of different grades, alumina (B75360) powder).

  • Deionized water and acetone (B3395972) for cleaning.

2. Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupon using successively finer grades of emery paper.

    • Polish further with a fine alumina powder suspension to achieve a mirror-like surface.

    • Rinse the polished coupon with deionized water, followed by acetone.

    • Dry the coupon in a stream of warm air.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with a known volume of the 1 M HCl solution.

    • Immerse the electrodes in the solution and allow the system to stabilize for a predetermined time (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Blank Measurement:

    • Perform a potentiodynamic polarization scan in the absence of the inhibitor.

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Inhibitor Measurements:

    • Add a specific concentration of the MMTD stock solution to the electrochemical cell to achieve the desired inhibitor concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Allow the system to stabilize for a period (e.g., 30 minutes).

    • Repeat the potentiodynamic polarization scan as described in step 3.2.

    • Repeat for different concentrations of the inhibitor.

  • Data Analysis:

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plots.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inh is the corrosion current density in the presence of the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the use of EIS to study the corrosion inhibition mechanism of MMTD.

1. Materials and Equipment:

  • Same as in Protocol 1, with the addition of a frequency response analyzer (FRA), which is typically integrated into modern potentiostats.

2. Procedure:

  • Electrode Preparation and Cell Setup:

    • Follow steps 2.1 and 2.2 from Protocol 1.

  • EIS Measurement:

    • After the system has stabilized at the OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]

    • Record the impedance data.

  • Inhibitor Measurements:

    • Add the desired concentration of MMTD to the cell and allow for stabilization.

    • Repeat the EIS measurement.

    • Repeat for all desired inhibitor concentrations.

  • Data Analysis:

    • Represent the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inh is the charge transfer resistance in the presence of the inhibitor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Electrochemical Experiments cluster_analysis Data Analysis & Interpretation prep_electrode Working Electrode Preparation (Polishing, Cleaning) setup_cell Assemble 3-Electrode Cell & Stabilize at OCP prep_electrode->setup_cell prep_solution Prepare Corrosive Medium (1 M HCl) & Inhibitor Stock prep_solution->setup_cell blank_measurement Perform Blank Measurement (Potentiodynamic Polarization & EIS) setup_cell->blank_measurement add_inhibitor Add MMTD Inhibitor (Varying Concentrations) blank_measurement->add_inhibitor inhibitor_measurement Perform Measurements with Inhibitor (Potentiodynamic Polarization & EIS) add_inhibitor->inhibitor_measurement inhibitor_measurement->add_inhibitor Repeat for each concentration tafel_analysis Tafel Analysis (Ecorr, Icorr) inhibitor_measurement->tafel_analysis eis_analysis EIS Analysis (Nyquist/Bode Plots, Rct, Cdl) inhibitor_measurement->eis_analysis calc_ie Calculate Inhibition Efficiency (IE%) tafel_analysis->calc_ie eis_analysis->calc_ie mechanism_study Determine Inhibition Mechanism (Adsorption Isotherm) calc_ie->mechanism_study

Caption: Workflow for Electrochemical Evaluation of MMTD.

Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by MMTD on a steel surface in an acidic medium is through adsorption.[1] The thiadiazole molecule can interact with the metal surface in several ways. In acidic solutions, the MMTD molecule can be protonated.

G cluster_solution Corrosive Solution (HCl) cluster_surface Mild Steel Surface cluster_adsorption Adsorption & Inhibition H_plus H+ Cathodic_sites Cathodic Sites H_plus->Cathodic_sites H₂ Evolution Cl_minus Cl- Fe Fe (Anodic Sites) Cl_minus->Fe Adsorption of Cl⁻ MMTD MMTD Molecule Adsorbed_MMTD Adsorbed MMTD Layer (Protective Film) MMTD->Adsorbed_MMTD Adsorption via N & S atoms Fe->H_plus Fe → Fe²⁺ + 2e⁻ (Anodic Dissolution) Adsorbed_MMTD->Fe Blocks Active Sites Adsorbed_MMTD->Cathodic_sites Inhibits H₂ Evolution

Caption: MMTD Corrosion Inhibition Mechanism.

References

Application Notes and Protocols for S-Alkylation Reactions of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Mercapto-5-methyl-1,3,4-thiadiazole is a versatile heterocyclic compound incorporating the 1,3,4-thiadiazole (B1197879) motif, a structural subunit present in numerous compounds with significant biological activities, including anticancer, antimicrobial, and antiepileptic properties.[1][2] The sulfur atom in the mercapto group provides a nucleophilic center for S-alkylation reactions, allowing for the synthesis of a diverse range of 2-alkylthio-5-methyl-1,3,4-thiadiazole derivatives. These derivatives are valuable intermediates in the development of novel therapeutic agents and functional materials.[2][3][4] This document provides detailed protocols for the S-alkylation of this compound with a focus on reactions with α,ω-dihaloalkanes, yielding both mono- and di-substituted products.

Data Presentation

The following table summarizes the quantitative data for the S-alkylation of this compound with various α,ω-dihaloalkanes, highlighting the reaction conditions and yields of the resulting 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles.

Table 1: Summary of Reaction Conditions and Yields for S-Alkylation of this compound with Dihaloalkanes [1][5]

Alkylating AgentBaseSolventProduct(s)Yield (%)
DibromomethaneK2CO3Acetonitrilebis-(5-methyl-1,3,4-thiadiazol-2-yl)methane74
Dichloromethane (B109758)Et3NDichloromethane2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole & bis-(5-methyl-1,3,4-thiadiazol-2-yl)methane25 (mono), 65 (bis)
1,2-DibromoethaneK2CO3Acetonitrile2-(2-bromoethylthio)-5-methyl-1,3,4-thiadiazole & 1,2-bis-(5-methyl-1,3,4-thiadiazol-2-yl)ethane68 (mono), 20 (bis)
1,2-DichloroethaneEt3N1,2-Dichloroethane2-(2-chloroethylthio)-5-methyl-1,3,4-thiadiazoleQuantitative
1,3-DibromopropaneK2CO3Acetonitrile2-(3-bromopropylthio)-5-methyl-1,3,4-thiadiazole & 1,3-bis-(5-methyl-1,3,4-thiadiazol-2-yl)propane75 (mono), 15 (bis)
1,4-DibromobutaneK2CO3Acetonitrile2-(4-bromobutylthio)-5-methyl-1,3,4-thiadiazole & 1,4-bis-(5-methyl-1,3,4-thiadiazol-2-yl)butane80 (mono), 10 (bis)

Experimental Protocols

The following protocols are based on the functionalization of this compound with α,ω-dihaloalkanes.[1][5] The reaction can be tuned to favor either the mono-alkylated (ω-haloalkylthio derivative) or the di-alkylated (symmetrical bis-thiadiazole) product by adjusting the stoichiometry of the reactants and the choice of base.

General Workflow for S-Alkylation

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, base, and solvent in a reaction flask. start->reagents alkylating Add α,ω-dihaloalkane to the reaction mixture. reagents->alkylating stir Stir at room temperature for 24 hours. alkylating->stir filter Filter off any solid residue. stir->filter evaporate Remove solvent in vacuo. filter->evaporate chromatography Purify the crude mixture by flash chromatography. evaporate->chromatography end Obtain pure product(s) chromatography->end

Caption: General experimental workflow for the S-alkylation of this compound.

Protocol 1: Synthesis of 2-(ω-Haloalkylthio)thiadiazoles (Mono-alkylation)

This protocol is optimized for the synthesis of the mono-alkylated products.

Materials:

  • This compound

  • α,ω-Dihaloalkane (e.g., 1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Acetonitrile or the corresponding dichloroalkane as solvent

  • Silica (B1680970) gel for flash chromatography

  • Dichloromethane (DCM)

  • Acetone (B3395972)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the base (2.0 eq) in the appropriate solvent.

  • Add the α,ω-dihaloalkane (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • If a solid residue forms, filter it off.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of acetone in dichloromethane to isolate the desired 2-(ω-haloalkylthio)thiadiazole.

Protocol 2: Synthesis of Symmetrical bis-Thiadiazoles (Di-alkylation)

This protocol is designed to favor the formation of the di-substituted products.

Materials:

  • This compound

  • α,ω-Dihaloalkane (e.g., dibromomethane, 1,2-dibromoethane)

  • Potassium carbonate (K2CO3)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine this compound (2.0 eq), potassium carbonate (4.0 eq), and acetonitrile.

  • Add the α,ω-dihaloalkane (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter off the solid residue.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or flash chromatography if necessary.

Logical Relationship of Products

The S-alkylation of this compound with α,ω-dihaloalkanes can lead to two main types of products depending on the reaction conditions. The relationship between the reactants and products is illustrated below.

Product_Relationship reactant1 2-Mercapto-5-methyl- 1,3,4-thiadiazole product1 2-(ω-Haloalkylthio)thiadiazole (Mono-alkylation) reactant1->product1 1:2 ratio with alkylating agent product2 Symmetrical bis-Thiadiazole (Di-alkylation) reactant1->product2 2:1.1 ratio with alkylating agent reactant2 α,ω-Dihaloalkane (X-(CH2)n-X) reactant2->product1 reactant2->product2 product1->product2 Further reaction with 2-mercapto-5-methyl- 1,3,4-thiadiazole

References

Application Notes and Protocols: Preparation of Symmetrical Bis-Thiadiazoles from 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of symmetrical bis-(5-methyl-1,3,4-thiadiazol-2-yl)alkanes, valuable scaffolds in medicinal chemistry and materials science. The synthetic route involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with α,ω-dihaloalkanes. Optimized reaction conditions for varying alkyl chain lengths are presented, offering a straightforward and efficient method for obtaining these target compounds. While specific biological data for these symmetrical bis-thiadiazoles is limited in current literature, the broader class of 1,3,4-thiadiazole (B1197879) derivatives is known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3][4][5] These protocols provide a foundation for researchers to synthesize and explore the potential applications of these compounds.

Introduction

The 1,3,4-thiadiazole ring is a prominent heterocyclic motif in numerous biologically active compounds, demonstrating a wide array of pharmacological properties such as anticancer, antimicrobial, and anticonvulsant activities.[1][2][3][4][5] Symmetrical bis-thiadiazole compounds, which feature two thiadiazole rings linked by a flexible or rigid spacer, are of particular interest as they offer the potential for enhanced binding to biological targets and novel material properties. The functionalization of this compound provides a direct route to these symmetrical structures.[1][6] This document outlines the optimized experimental procedures for the synthesis of symmetrical bis-(5-methyl-1,3,4-thiadiazol-2-yl)alkanes with methylene, ethylene, and butane (B89635) linkers.

Experimental Protocols

The synthesis of symmetrical bis-(5-methyl-1,3,4-thiadiazol-2-yl)alkanes is achieved by reacting this compound with the corresponding α,ω-dibromoalkane in the presence of a base. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound plus1 + alpha-omega-Dibromoalkane Br-(CH2)n-Br Base Base (e.g., Et3N, K2CO3) alpha-omega-Dibromoalkane->Base Symmetrical bis-thiadiazole R-S-(CH2)n-S-R where R is 5-methyl-1,3,4-thiadiazol-2-yl Base->Symmetrical bis-thiadiazole Solvent Solvent (e.g., DCM, Acetone) Temp Room Temperature

Caption: General reaction scheme for the synthesis of symmetrical bis-thiadiazoles.

Materials and Reagents
General Procedure for the Synthesis of Symmetrical Bis-Thiadiazoles[1]

To a solution of this compound and a base in a suitable solvent, the corresponding α,ω-dibromoalkane is added. The reaction mixture is stirred at room temperature for a specified time. Upon completion, the solid residue is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel.

Protocol 1: Synthesis of bis-(5-methyl-1,3,4-thiadiazol-2-yl)methane
  • Reactants:

    • This compound (4 mmol)

    • Dibromomethane (2.2 mmol)

    • Triethylamine (8 mmol)

  • Solvent: Dichloromethane (DCM, 40 mL)

  • Procedure:

    • Dissolve this compound and triethylamine in DCM.

    • Add dibromomethane to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter off any solid residue.

    • Remove the solvent in vacuo.

    • Purify the crude product by flash chromatography on silica gel using a gradient of DCM to 5% acetone in DCM.

Protocol 2: Synthesis of 1,2-bis(5-methyl-1,3,4-thiadiazol-2-yl)ethane
  • Reactants:

    • This compound (4 mmol)

    • 1,2-Dibromoethane (2.2 mmol)

    • Potassium Carbonate (8 mmol)

  • Solvent: Acetone (40 mL)

  • Procedure:

    • Suspend this compound and potassium carbonate in acetone.

    • Add 1,2-dibromoethane to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter off the solid residue.

    • Remove the solvent in vacuo.

    • Purify the crude product by flash chromatography on silica gel using a gradient of DCM to 5% acetone in DCM.

Protocol 3: Synthesis of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)butane
  • Reactants:

    • This compound (4 mmol)

    • 1,4-Dibromobutane (2.2 mmol)

    • Potassium Carbonate (8 mmol)

  • Solvent: Acetone (40 mL)

  • Procedure:

    • Suspend this compound and potassium carbonate in acetone.

    • Add 1,4-dibromobutane to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter off the solid residue.

    • Remove the solvent in vacuo.

    • Purify the crude product by flash chromatography on silica gel using a gradient of DCM to 5% acetone in DCM.

Data Presentation

The following table summarizes the optimized reaction conditions and yields for the synthesis of symmetrical bis-(5-methyl-1,3,4-thiadiazol-2-yl)alkanes.

Product NameAlkane LinkerBaseSolventYield (%)
bis-(5-methyl-1,3,4-thiadiazol-2-yl)methaneMethyleneTriethylamineDCM69
1,2-bis(5-methyl-1,3,4-thiadiazol-2-yl)ethaneEthylenePotassium CarbonateAcetone73
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)butaneButanePotassium CarbonateAcetone78

Data sourced from Functionalization of this compound: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles.[1]

Potential Applications in Drug Development

While specific biological activity data for the symmetrical bis-thiadiazoles synthesized from this compound are not extensively reported, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore with a broad range of biological activities.

G cluster_activities Potential Biological Activities Thiadiazole_Core 1,3,4-Thiadiazole Core Anticancer Anticancer Thiadiazole_Core->Anticancer Antimicrobial Antimicrobial Thiadiazole_Core->Antimicrobial Anticonvulsant Anticonvulsant Thiadiazole_Core->Anticonvulsant Anti_inflammatory Anti-inflammatory Thiadiazole_Core->Anti_inflammatory

Caption: Potential biological activities of 1,3,4-thiadiazole derivatives.

  • Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][7][8][9][10] The proposed mechanisms of action include inhibition of crucial enzymes like carbonic anhydrase and tyrosine kinases, as well as induction of apoptosis.[11][12] The symmetrical nature of the bis-thiadiazoles may allow for enhanced interaction with biological targets.

  • Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a component of several antimicrobial agents.[3][13][14][15][16] These compounds exhibit activity against a range of bacteria and fungi. The synthesized symmetrical bis-thiadiazoles represent novel candidates for antimicrobial screening.

Future Perspectives

The synthetic protocols detailed herein provide a reliable foundation for the synthesis of a variety of symmetrical bis-thiadiazoles. Further research should focus on:

  • Biological Screening: A comprehensive evaluation of the synthesized compounds for their anticancer and antimicrobial activities is warranted. In vitro assays against a panel of cancer cell lines and microbial strains would be the first step in elucidating their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a broader library of analogues with different linker lengths and substituents on the thiadiazole ring would enable the establishment of SAR.

  • Mechanism of Action Studies: For any identified active compounds, further investigation into their mechanism of action, including target identification and pathway analysis, will be crucial for their development as therapeutic agents.

G A Synthesis of Symmetrical bis-Thiadiazoles B Biological Screening (Anticancer, Antimicrobial) A->B C Identification of Active Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D E Mechanism of Action (Target Identification) C->E F Lead Optimization D->F E->F

Caption: Workflow for future research and development.

References

Application Notes and Protocols: 2-Mercapto-5-methyl-1,3,4-thiadiazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) as a versatile ligand for the synthesis of coordination complexes. The following sections detail the synthesis, characterization, and potential applications of MMTD-based metal complexes, with a focus on their biological activities and performance as corrosion inhibitors. The protocols provided are based on established literature and are intended to serve as a foundational guide for researchers in the field.

Introduction

This compound (MMTD) is a heterocyclic compound featuring a thiadiazole ring functionalized with a methyl and a mercapto group. This structure offers multiple coordination sites, primarily through the exocyclic sulfur atom and the nitrogen atoms of the thiadiazole ring, making it an excellent ligand for a variety of metal ions. The resulting coordination complexes have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science.[1][2][3] The 1,3,4-thiadiazole (B1197879) moiety is a structural component in several commercially available drugs and serves as a key pharmacophore in the development of new therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Synthesis of MMTD Coordination Complexes

The synthesis of MMTD coordination complexes typically involves the reaction of the MMTD ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tailored to obtain complexes with desired geometries and coordination numbers.

General Experimental Protocol: Synthesis of a Cu(II) Complex

This protocol describes the synthesis of a dichlorobis(2-benzylmercapto-5-methyl-1,3,4-thiadiazole)copper(II) complex, adapted from the literature.[6][7]

Materials:

  • 2-benzylmercapto-5-methyl-1,3,4-thiadiazole (ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute ethanol (B145695)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 0.44 g (2.00 mmol) of the 2-benzylmercapto-5-methyl-1,3,4-thiadiazole ligand in 50.00 mL of absolute ethanol in a flask.

  • In a separate beaker, dissolve 0.17 g (1.00 mmol) of Cu(II) chloride dihydrate in a minimal amount of absolute ethanol.

  • Add the copper(II) chloride solution to the ligand solution with continuous magnetic stirring.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Allow the solvent to evaporate slowly at room temperature over a period of two weeks.

  • Green prismatic crystals of the complex will form.

  • Separate the crystals from the mother liquor by filtration.

  • Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

G cluster_workflow Synthesis Workflow ligand Dissolve Ligand in Ethanol mix Mix Solutions with Stirring ligand->mix metal_salt Dissolve CuCl2·2H2O in Ethanol metal_salt->mix react Stir at Room Temperature (2h) mix->react crystallize Evaporate Solvent for Crystallization react->crystallize isolate Isolate Crystals by Filtration crystallize->isolate dry Dry the Complex isolate->dry G cluster_pathway Proposed Anticancer Signaling Pathway complex MMTD Metal Complex enzyme Tyrosine Kinase / Carbonic Anhydrase complex->enzyme Inhibition caspases Caspase Activation complex->caspases Activation enzyme->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis G cluster_workflow Corrosion Inhibition Testing Workflow prepare Prepare & Weigh Metal Coupons immerse Immerse in Corrosive Medium +/- Inhibitor prepare->immerse control_temp Control Temperature & Time immerse->control_temp clean_weigh Clean, Dry & Reweigh Coupons control_temp->clean_weigh calculate Calculate Corrosion Rate & Inhibition Efficiency clean_weigh->calculate

References

Application of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a heterocyclic sulfur-containing compound, and its derivatives are recognized for their diverse biological activities, holding a significant place in the development of agrochemical formulations.[1] These compounds have demonstrated potential as fungicides, herbicides, and plant growth regulators.[2][3] The 1,3,4-thiadiazole (B1197879) ring is a key structural motif associated with various biological activities, making it a valuable scaffold in the design of new agrochemical agents. This document provides an overview of the applications of MMTD in agriculture, including available data on its efficacy, protocols for its synthesis, and insights into its mechanism of action.

Chemical Properties

PropertyValueReference
CAS Number 29490-19-5[4]
Molecular Formula C3H4N2S2[4]
Molecular Weight 132.21 g/mol [5]
Appearance White to off-white crystalline powder[3]
Melting Point 185-189 °C[6]
Solubility Soluble in organic solvents, insoluble in water[3]

Applications in Agrochemicals

This compound and its derivatives are utilized in various agrochemical applications:

  • Fungicidal Activity: Thiadiazole derivatives are known to exhibit fungicidal properties.[7] They are effective against a range of fungal pathogens that can cause significant damage to crops.[8] The proposed mechanism of action for their antifungal effect is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[9][10]

  • Herbicidal Activity: Certain derivatives of 1,3,4-thiadiazole have been investigated for their herbicidal properties, suggesting their potential use in weed management.[3]

  • Plant Growth Regulation: MMTD has been mentioned as a plant growth regulator, although specific details on its application and efficacy are limited in publicly available literature.[9]

  • Nitrification Inhibitor: The compound has been identified as a potent nitrification inhibitor, which can improve the efficiency of nitrogen fertilizers in soil.[11]

Data Presentation

Quantitative data on the efficacy of this compound in agrochemical applications is not extensively available in the reviewed literature. Most studies focus on the synthesis and activity of its various derivatives. The following table summarizes the type of data that would be relevant for evaluating its agrochemical potential.

ApplicationTarget Organism/CropEfficacy MetricObserved ValueReference
FungicidalCandida albicans (and other fungi)MIC (Minimum Inhibitory Concentration) for derivativesData available for derivatives, not MMTD directly[10][12]
HerbicidalVarious weed speciesEC50 (Half maximal effective concentration)Data not available for MMTD
Plant Growth RegulationVarious crops% Increase in Yield, Root Length, etc.Data not available for MMTD

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of 1,3,4-thiadiazole derivatives have been reported, often involving the cyclization of thiosemicarbazides.[13] A general laboratory-scale synthesis protocol for a related compound, 2-amino-5-mercapto-1,3,4-thiadiazole, is described below, which can be adapted for MMTD.

Materials:

Procedure:

  • Suspend thiosemicarbazide in anhydrous ethanol in a round-bottom flask.

  • Add anhydrous sodium carbonate and carbon disulfide to the suspension.

  • Reflux the mixture with stirring at approximately 50°C for 1 hour, followed by heating on a steam bath for 4 hours.

  • Remove the solvent by distillation.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter, wash, and dry the resulting solid to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.

A patented method for the preparation of this compound involves the reaction of ethyl acetate (B1210297) with hydrazine (B178648) hydrate, followed by addition and cyclization reactions.[1]

Protocol for Agrochemical Formulation

Workflow for Suspension Concentrate Formulation

G cluster_0 Formulation Development cluster_1 Milling & Processing A Active Ingredient (MMTD) G Premixing A->G B Wetting & Dispersing Agents B->G C Antifreeze Agent C->G D Thickener J Final Formulation Adjustment D->J E Antifoaming Agent E->J F Water F->G H Wet Milling (Bead Mill) G->H I Quality Control (Particle Size) H->I I->J

Caption: General workflow for creating a suspension concentrate agrochemical formulation.

Mechanism of Action

The primary fungicidal mechanism of action for azole compounds, including thiadiazoles, is the inhibition of ergosterol biosynthesis.[9] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.[10] This inhibition is achieved by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[12]

Signaling Pathway of Fungicidal Action

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Thiadiazole cluster_outcome Cellular Effect Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Product Disruption Disruption of Cell Membrane Integrity Thiadiazole 2-Mercapto-5-methyl- 1,3,4-thiadiazole Thiadiazole->Enzyme Inhibition Death Fungal Cell Death Disruption->Death

Caption: Inhibition of ergosterol biosynthesis by this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel agrochemical formulations. Their demonstrated fungicidal activity, coupled with potential herbicidal and plant growth-regulating properties, makes them attractive candidates for further research. While detailed quantitative efficacy data and specific formulation protocols for the parent compound are not widely published, the available information on its synthesis and general mechanism of action provides a solid foundation for future studies. Further investigation into the structure-activity relationships of MMTD derivatives could lead to the development of more potent and selective agrochemical agents.

References

Application Notes and Protocols: 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) as a Nitrification Inhibitor in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrification, the biological oxidation of ammonia (B1221849) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a critical process in the global nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to significant nitrogen loss through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. Nitrification inhibitors are compounds that temporarily suppress the activity of ammonia-oxidizing microorganisms, thereby improving nitrogen use efficiency, reducing environmental pollution, and enhancing crop yields.

2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), also known as 5-Methyl-1,3,4-thiadiazole-2-thiol, is a heterocyclic compound identified as a potent nitrification inhibitor.[1][2] Its primary mechanism of action involves the inhibition of ammonia monooxygenase (AMO), the key enzyme in the first step of nitrification. This document provides detailed application notes and experimental protocols for researchers evaluating the efficacy of MMTD as a nitrification inhibitor in soil.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₃H₄N₂S₂
Molecular Weight 132.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 185-188°C
CAS Number 29490-19-5

Mechanism of Action: Inhibition of Nitrification

The process of nitrification is primarily carried out by two groups of microorganisms: ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). They convert ammonia to nitrite (B80452) (NO₂⁻), which is then oxidized to nitrate (NO₃⁻) by nitrite-oxidizing bacteria (NOB).

MMTD, like other thiadiazole derivatives, is thought to inhibit the AMO enzyme through the chelation of the copper active site. The thione-thiol tautomerism of MMTD likely plays a crucial role in its inhibitory activity.[3][4] By blocking the initial conversion of ammonia to hydroxylamine, MMTD effectively halts the nitrification process.

cluster_nitrification Nitrification Pathway cluster_inhibition Inhibition by MMTD Ammonia Ammonium (B1175870) (NH₄⁺) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine Ammonia Monooxygenase (AMO) (AOB & AOA) Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite Oxidoreductase (NXR) (NOB) MMTD 2-Mercapto-5-methyl- 1,3,4-thiadiazole (MMTD) AMO AMO Enzyme MMTD->AMO Inhibits

Figure 1. Mechanism of MMTD in inhibiting the nitrification pathway.

Data Presentation: Efficacy of Nitrification Inhibitors

Table 1: Inhibition of Net Nitrification Rate by MMTD in a Silt Loam Soil

MMTD Concentration (mg/kg soil)Net Nitrification Rate (mg NO₃⁻-N / kg soil / day)Percent Inhibition (%)
0 (Control)5.2 ± 0.40
13.8 ± 0.326.9
51.5 ± 0.271.2
100.6 ± 0.188.5
200.2 ± 0.196.2

Table 2: Effect of MMTD on Soil Inorganic Nitrogen Forms After 28 Days of Incubation

TreatmentNH₄⁺-N (mg/kg soil)NO₃⁻-N (mg/kg soil)
Urea only (Control)25.6 ± 3.1125.8 ± 7.3
Urea + MMTD (10 mg/kg)105.4 ± 8.942.1 ± 4.5

Table 3: Influence of MMTD on Cumulative Nitrous Oxide (N₂O) Emissions

TreatmentCumulative N₂O-N Emissions (g N₂O-N / ha)Reduction in N₂O Emissions (%)
Urea only (Control)350 ± 250
Urea + MMTD (10 mg/kg)155 ± 1855.7

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of MMTD as a nitrification inhibitor in soil.

Protocol 1: Soil Incubation Study to Determine Nitrification Inhibition

This protocol is designed to assess the dose-dependent effect of MMTD on the rate of nitrification in a controlled laboratory setting.

Materials:

  • Fresh field-moist soil, sieved (<2 mm)

  • This compound (MMTD)

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄)

  • Deionized water

  • Incubation vessels (e.g., 250 mL glass jars with perforated lids)

  • Analytical balance

  • Reagents for nitrate and ammonium extraction and analysis (e.g., 2M KCl)

Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 50-60% of its water-holding capacity. Pre-incubate the soil at 25°C for 7 days to allow microbial activity to stabilize.

  • Treatment Preparation:

    • Prepare a stock solution of ammonium sulfate to provide 100 mg of NH₄⁺-N per kg of dry soil.

    • Prepare stock solutions of MMTD in a suitable solvent (e.g., acetone, followed by evaporation of the solvent) to achieve final concentrations of 0, 1, 5, 10, and 20 mg MMTD per kg of dry soil.

  • Experimental Setup:

    • Weigh 100 g (on an oven-dry basis) of the pre-incubated soil into each incubation vessel.

    • Add the MMTD and ammonium sulfate solutions to the soil and mix thoroughly to ensure uniform distribution. The control group will receive only the ammonium sulfate solution.

    • Cover the vessels with perforated lids to allow for gas exchange while minimizing moisture loss.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a period of 28 days. Maintain soil moisture by periodically adding deionized water.

  • Sampling: Collect soil samples at specified time points (e.g., 0, 3, 7, 14, 21, and 28 days).

  • Analysis:

    • Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil samples using 2M KCl.

    • Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using colorimetric methods or an automated flow injection analyzer.[5][6]

  • Calculation of Net Nitrification Rate: Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time.

  • Calculation of Percent Inhibition:

    • Percent Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

start Start soil_prep Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) start->soil_prep treatment_prep Treatment Preparation (Ammonium Sulfate and MMTD solutions) soil_prep->treatment_prep setup Experimental Setup (Addition of treatments to soil) treatment_prep->setup incubation Incubation (28 days at 25°C) setup->incubation sampling Periodic Sampling (Days 0, 3, 7, 14, 21, 28) incubation->sampling extraction Inorganic N Extraction (2M KCl) sampling->extraction analysis NH₄⁺ and NO₃⁻ Analysis (Colorimetry/Flow Injection) extraction->analysis calculation Data Calculation (Nitrification Rate, % Inhibition) analysis->calculation end End calculation->end

Figure 2. Workflow for the soil incubation experiment.

Protocol 2: Measurement of Nitrous Oxide (N₂O) Emissions

This protocol outlines the procedure for quantifying the effect of MMTD on N₂O emissions from soil, a key environmental benefit of nitrification inhibitors.

Materials:

  • Soil incubation setup as described in Protocol 1, but with gas-tight seals on the incubation vessels.

  • Gas chromatograph (GC) equipped with an electron capture detector (ECD).

  • Gas-tight syringes.

  • Certified N₂O gas standards.

Procedure:

  • Experimental Setup: Prepare the soil and treatments as described in Protocol 1. Use incubation vessels that can be hermetically sealed.

  • Gas Sampling:

    • At regular intervals (e.g., every 24 hours), seal the incubation vessels.

    • Collect gas samples from the headspace of each vessel at multiple time points (e.g., 0, 30, and 60 minutes) after sealing using a gas-tight syringe.

  • Gas Analysis:

    • Inject the collected gas samples into the GC-ECD to determine the N₂O concentration.

    • Calibrate the GC using certified N₂O standards.

  • Flux Calculation: Calculate the N₂O flux for each sampling interval based on the rate of increase in N₂O concentration in the headspace.

  • Cumulative Emissions: Integrate the flux measurements over the entire incubation period to determine the cumulative N₂O emissions for each treatment.

  • Calculation of Emission Reduction:

    • Percent Reduction = [(Emissions_control - Emissions_inhibitor) / Emissions_control] x 100

start Start setup Incubation Setup (Gas-tight vessels) start->setup sealing Seal Vessels setup->sealing sampling Headspace Gas Sampling (0, 30, 60 min) sealing->sampling analysis N₂O Analysis (GC-ECD) sampling->analysis flux_calc Calculate N₂O Flux analysis->flux_calc cumulative_calc Calculate Cumulative Emissions flux_calc->cumulative_calc reduction_calc Calculate Emission Reduction cumulative_calc->reduction_calc end End reduction_calc->end

Figure 3. Workflow for measuring N₂O emissions.

Conclusion

This compound shows significant promise as a nitrification inhibitor for agricultural applications. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its efficacy in various soil types and environmental conditions. Further research, including field trials, is necessary to fully elucidate its potential to improve nitrogen management and mitigate the environmental impacts of agriculture.

References

Synthesis and Bioactivity of Schiff Bases Derived from 2-Mercapto-5-methyl-1,3,4-thiadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel Schiff bases derived from 2-Mercapto-5-methyl-1,3,4-thiadiazole. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The methodologies outlined below offer a comprehensive guide for the synthesis, characterization, and bioactivity screening of this promising class of compounds.

Synthetic Pathway Overview

The synthesis of bioactive Schiff bases from this compound is a multi-step process. The general workflow involves the initial conversion of the mercapto group to an amino group, followed by the classical condensation reaction with various substituted aldehydes to yield the final Schiff base derivatives.

G start This compound step1 Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole (B108200) start->step1 Hydrazinolysis or Amination step3 Schiff Base Condensation step1->step3 step2 Substituted Aromatic Aldehydes step2->step3 step4 Purification and Characterization (Recrystallization, IR, NMR, Mass Spec) step3->step4 step5 Bioactivity Screening step4->step5 antimicrobial Antimicrobial Activity (MIC Assay) step5->antimicrobial anticancer Anticancer Activity (MTT Assay) step5->anticancer antiinflammatory Anti-inflammatory Activity (Carrageenan-induced Paw Edema) step5->antiinflammatory

General workflow for the synthesis and bioactivity screening of Schiff bases.

Experimental Protocols

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol describes a general method for the synthesis of the key amine intermediate.

Materials:

Procedure:

  • A mixture of thiosemicarbazide and acetic anhydride is refluxed for 1 hour.

  • The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting residue is dissolved in phosphoryl chloride and refluxed for 2 hours.

  • The reaction mixture is then cooled to room temperature and poured slowly onto crushed ice with constant stirring.

  • The resulting solution is neutralized with a cold KOH solution.

  • The precipitate formed is filtered, washed with cold water, dried, and recrystallized from ethanol (B145695) to yield 2-amino-5-methyl-1,3,4-thiadiazole.

General Protocol for the Synthesis of Schiff Bases

Materials:

  • 2-Amino-5-methyl-1,3,4-thiadiazole

  • Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (0.01 mol) in absolute ethanol (20 mL).

  • Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.[1]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure Schiff base.[1]

Characterization

The synthesized Schiff bases should be characterized using standard analytical techniques:

  • Melting Point: Determined using an open capillary tube method.

  • Infrared (IR) Spectroscopy: To confirm the formation of the imine (-C=N-) bond, typically observed in the range of 1600-1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compounds. The azomethine proton (-CH=N-) signal in ¹H NMR usually appears in the range of δ 8-9 ppm.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

Bioactivity Evaluation Protocols

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][3][4]

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of the synthesized Schiff bases in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of the appropriate broth to each well.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).

  • Add 5 µL of the microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only). Also, run a standard antimicrobial agent as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, HeLa - cervical cancer)

  • Normal cell line (e.g., BHK-21) for cytotoxicity comparison

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized Schiff bases

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare various concentrations of the Schiff bases in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[9][10][11][12][13]

Materials:

  • Wistar albino rats (150-200 g)

  • Synthesized Schiff bases

  • Carrageenan (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the Schiff bases.

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

  • The percentage inhibition of edema is calculated for each group in comparison to the control group.

Quantitative Data Summary

The following tables summarize representative quantitative data for the bioactivity of Schiff bases derived from 1,3,4-thiadiazole (B1197879) derivatives.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Schiff Base 112.5255010025[3]
Schiff Base 22550100>10050[3]
Schiff Base 36.2512.5255012.5[14]
Ciprofloxacin3.121.566.2512.5-Standard
Fluconazole----6.25Standard

Table 2: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)Reference
Schiff Base A15.220.518.7[15]
Schiff Base B8.912.310.1[16]
Schiff Base C25.630.128.4[17]
Doxorubicin1.21.81.5Standard

Table 3: Anti-inflammatory Activity (% Inhibition of Paw Edema)

Compound (Dose)1 hour2 hours3 hours4 hoursReference
Schiff Base X (50 mg/kg)25.535.245.850.1[18]
Schiff Base Y (50 mg/kg)20.130.540.248.6[19]
Indomethacin (10 mg/kg)30.245.655.360.7Standard

Mechanism of Action: Anticancer Activity

Several studies suggest that Schiff bases derived from 1,3,4-thiadiazole exert their anticancer effects by inducing apoptosis, often through the mitochondrial pathway.[15][20][21] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

G cluster_cell Cancer Cell SchiffBase 1,3,4-Thiadiazole Schiff Base ROS ↑ Reactive Oxygen Species (ROS) SchiffBase->ROS p53 ↑ p53 expression SchiffBase->p53 Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Dysfunction CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Mitochondrion

Proposed apoptotic signaling pathway induced by 1,3,4-thiadiazole Schiff bases.

These application notes and protocols provide a robust framework for the synthesis and evaluation of novel bioactive Schiff bases. The versatility of the 1,3,4-thiadiazole scaffold and the ease of Schiff base formation allow for the creation of large libraries of compounds for screening, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Determination of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) is a heterocyclic compound containing a thiadiazole ring, which is a key structural motif in various pharmaceuticals and biologically active molecules. It serves as a crucial intermediate in the synthesis of several drugs, including cefazolin, and is also investigated for its properties as a nitrification inhibitor.[1] The accurate and precise quantification of MMTD is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and environmental analysis.

This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Zone Electrophoresis (CZE), Electrochemical Methods, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of MMTD. A reversed-phase HPLC method offers excellent resolution and sensitivity.

Experimental Protocol
  • Standard Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 0.5 µg/mL to 15 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing MMTD in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

    • Perform the separation using the conditions outlined in Table 1.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of MMTD against the concentration of the prepared standards.

    • Determine the concentration of MMTD in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: HPLC Method Parameters for MMTD Analysis

ParameterValueReference
Column Diaspher-110-C18 (5 µm, 150 × 4 mm)[2]
Mobile Phase Acetonitrile : Acetate Buffer (pH 4.70) (5:95, v/v)[2]
Flow Rate 1.0 mL/min (Typical)
Detection UV at 310 nm[2]
Injection Volume 10 µL (Typical)
Linearity Range 0.53–13.22 µg/mL[2]
Limit of Detection (LOD) 0.50 µg/mL[2]

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Injection HPLC Injection Standard->Injection Sample Sample Dissolution & Filtration Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (310 nm) Separation->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC determination of MMTD.

Capillary Zone Electrophoresis (CZE)

CZE is an alternative separation technique that offers high efficiency and requires minimal sample volume. It is particularly useful for the analysis of charged or polar compounds.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of MMTD in the running buffer as described in the HPLC protocol.

    • Prepare the sample by dissolving it in the running buffer and filtering if necessary.

  • Capillary Conditioning:

    • Before the first injection, rinse the capillary sequentially with 1 M NaOH, deionized water, and the running buffer.

    • Between runs, rinse the capillary with the running buffer to ensure reproducibility.

  • Electrophoretic Conditions:

    • Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.

    • Apply the high voltage and perform the separation according to the parameters in Table 2.

  • Quantification:

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of MMTD in the sample based on the calibration curve.

Data Presentation

Table 2: CZE Method Parameters for MMTD Analysis

ParameterValueReference
Capillary Fused Silica (60 cm total length, 50 cm effective length, 75 µm ID)[2]
Running Buffer Borate Buffer (pH 9.18)[2]
Applied Voltage 20 kV[2]
Detection UV at 310 nm[2]
Linearity Range 1.32–105.76 µg/mL[2]
Limit of Detection (LOD) 1.20 µg/mL[2]

Visualization

CZE_Workflow Prep Sample/Standard Preparation in Buffer Injection Sample Injection Prep->Injection Condition Capillary Conditioning Condition->Injection Separation Electrophoretic Separation (20 kV) Injection->Separation Detection UV Detection Separation->Detection Quant Data Analysis & Quantification Detection->Quant

Caption: General workflow for CZE analysis.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry and linear sweep voltammetry, provide a simple, rapid, and sensitive alternative for the determination of MMTD.[3] The method is based on the electrochemical oxidation of the mercapto group on the thiadiazole ring.

Experimental Protocol
  • Electrode Preparation:

    • Use a three-electrode system consisting of a carbon paste electrode (CPE) as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.[3]

  • Standard and Sample Preparation:

    • Prepare a supporting electrolyte solution (e.g., a buffer solution with a specific pH, typically between 1.2 and 10.0).[3]

    • Dissolve the MMTD standard or sample in the supporting electrolyte to achieve concentrations within the working range.

  • Voltammetric Measurement:

    • Record the current-potential curves (voltammograms) by scanning the potential in the anodic direction (e.g., from -0.1 V to +1.3 V).[3]

    • An oxidation peak corresponding to the formation of a disulfide bond will appear at a specific potential (e.g., around +0.65 to +0.70 V).[3]

  • Quantification:

    • Construct a calibration curve by plotting the oxidation peak current against the MMTD concentration.

    • Determine the concentration of MMTD in the sample from its peak current using the calibration curve.

Data Presentation

Table 3: Voltammetric Method Parameters for Analysis of Related Thiadiazoles

ParameterValueReference
Working Electrode Carbon Paste Electrode (CPE)[3]
Reference Electrode Ag/AgCl[3]
Potential Range -0.1 V to +1.3 V[3]
Scan Rate 20 or 50 mV/s[3]
pH Range 1.2 to 10.0 (oxidation potential is pH-dependent)[3]
Linearity Range 2.5 x 10⁻⁶ – 7.5 x 10⁻⁴ mol/L[3]
Limit of Detection (LOD) 1.2 - 12.3 µmol/L[3]

Note: Linearity and LOD values are for structurally similar 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives and serve as an estimation.

Visualization

Voltammetry_Principle cluster_cell Electrochemical Cell WE Working Electrode (CPE) Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt) Analyte MMTD in Supporting Electrolyte Analyte->WE Oxidation Reaction Potentiostat->WE Scans Potential Output Voltammogram (Current vs. Potential) Potentiostat->Output

Caption: Principle of voltammetric determination.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of MMTD, provided the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength.

Experimental Protocol
  • Solvent Selection:

    • Choose a solvent in which MMTD is highly soluble and that is transparent in the measurement wavelength range. Alcohols like ethanol (B145695) or methanol (B129727) are suitable choices.[4]

  • Wavelength Determination:

    • Scan a solution of MMTD (e.g., 10 µg/mL) across the UV spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). Based on HPLC-UV data, this is expected to be around 310 nm.[2]

  • Standard and Sample Preparation:

    • Prepare a stock solution of MMTD and a series of calibration standards by diluting with the chosen solvent.

    • Dissolve the sample in the same solvent and dilute as necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Measurement and Quantification:

    • Measure the absorbance of each standard and the sample at the determined λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Determine the concentration of the sample from its absorbance using the Beer-Lambert law and the calibration curve.

Data Presentation

Table 4: General Parameters for UV-Vis Spectrophotometric Analysis

ParameterValueReference
Solvent Ethanol, Methanol[4]
Wavelength (λmax) Approx. 310 nm (to be confirmed experimentally)[2]
Path Length 1 cm (Standard cuvette)
Calibration Range Dependent on molar absorptivity, typically in the µg/mL range

Visualization

UVVis_Workflow A Prepare Standards & Sample in Solvent B Determine λmax A->B C Measure Absorbance at λmax B->C D Create Calibration Curve C->D E Calculate Sample Concentration D->E

Caption: Workflow for UV-Vis spectrophotometric analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:

  • Incomplete Cyclization: The ring-closure step is critical. Ensure that the reaction temperature and time are optimal for the chosen synthetic route. For instance, in methods involving thiosemicarbazide (B42300), acidic conditions and sufficient heating are often necessary to drive the cyclization to completion.[1]

  • Suboptimal pH: The pH of the reaction medium can significantly influence the reaction rate and the formation of byproducts. It is crucial to maintain strict pH control, especially during precipitation and purification steps.[1][2]

  • Moisture Contamination: Water can interfere with the reaction, particularly if using moisture-sensitive reagents like acetic anhydride (B1165640). Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies.

  • Impure Starting Materials: The purity of reactants, such as thiosemicarbazide and the acetylating agent, is paramount. Impurities can lead to unwanted side reactions and decrease the overall yield.

  • Inefficient Purification: Product loss can occur during workup and purification. Recrystallization is a common purification method, and optimizing the solvent system is key to maximizing recovery.[1]

Q2: I am observing the formation of significant amounts of byproducts. How can I minimize them?

A2: Byproduct formation is a common challenge. To minimize it:

  • Control Reaction Temperature: Exceeding the optimal reaction temperature can lead to decomposition of reactants or products and promote side reactions. For example, a synthesis using a solid super acid catalyst specifies a temperature range of -5 to 0°C.[2]

  • Stoichiometry of Reactants: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired products.

  • Order of Reagent Addition: The sequence in which reagents are added can be critical. For instance, in a method starting from ethyl acetate, carbon disulfide is added to the acethydrazide (B32501) solution before the addition of a liquid ammonia (B1221849) methanol (B129727) solution.[3]

  • Catalyst Selection: The choice of catalyst can significantly impact selectivity. Some modern methods employ solid super acid catalysts to improve yield and reduce byproducts.[2]

Q3: What are the key reaction parameters I should focus on to optimize the yield?

A3: To optimize the yield, focus on the systematic variation of the following parameters:

  • Temperature: As mentioned, temperature control is crucial. Experiment with a range of temperatures around the literature-reported optimum.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]

  • Solvent: The choice of solvent can affect reactant solubility and reaction kinetics. Common solvents include tetrahydrofuran (B95107) and methanol.[2][3]

  • Catalyst: If applicable, screen different catalysts and optimize their loading.

  • pH: For reactions involving acidic or basic steps, fine-tuning the pH can significantly improve yield and purity.

Q4: Can you provide a summary of reaction conditions that have been reported to give high yields?

A4: Yes, the following table summarizes some reported high-yield conditions.

Starting MaterialsReagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
PAD SolidSO42-/TiO2-SnO2-Al2O3 solid super acid catalystTetrahydrofuran-5 to 03.5 hours84.2[2]
4-methyl-thiosemicarbazideCarbon DisulfideAqueous mother liquor> 50~6 hours85[4]
ThiosemicarbazideCarbon DisulfideAqueous phase> 404 hours90[4]
Ethyl Acetate, Hydrazine HydrateCarbon Disulfide, Liquid Ammonia in MethanolNone (for hydrazinolysis)104-110 (hydrazinolysis), 24.5-35.5 (addition)2.1 hours (hydrazinolysis)Not specified, but noted as high[3]

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound starting from thiosemicarbazide and acetic anhydride, a common laboratory-scale method.

Materials:

  • Thiosemicarbazide

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Ethanol (B145695) (or other suitable recrystallization solvent)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Acetylation of Thiosemicarbazide:

    • In a round-bottom flask, dissolve thiosemicarbazide in a suitable solvent (e.g., glacial acetic acid).

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride dropwise to the cooled solution while stirring. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Cyclization:

    • To the crude acetylthiosemicarbazide mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux for a specified period (this can range from a few hours to overnight, depending on the scale and specific conditions). The progress of the cyclization should be monitored.

  • Isolation and Purification:

    • After the cyclization is complete, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

    • Dry the purified crystals under vacuum.

Visualizations

reaction_pathway Thiosemicarbazide Thiosemicarbazide Acetylthiosemicarbazide Acetylthiosemicarbazide (Intermediate) Thiosemicarbazide->Acetylthiosemicarbazide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylthiosemicarbazide Product 2-Mercapto-5-methyl- 1,3,4-thiadiazole Acetylthiosemicarbazide->Product Cyclization (Acid Catalyst, Heat)

Caption: Synthesis pathway of this compound.

troubleshooting_workflow Start Low Yield or Impurities Identified CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, pH) CheckPurity->CheckConditions CheckStoichiometry Confirm Reactant Stoichiometry CheckConditions->CheckStoichiometry IncompleteReaction Issue: Incomplete Reaction? CheckStoichiometry->IncompleteReaction CheckPurification Optimize Purification Protocol Success Yield Optimized CheckPurification->Success No Issues Found Byproducts Issue: Significant Byproducts? IncompleteReaction->Byproducts No AdjustTimeTemp Adjust Reaction Time/Temp IncompleteReaction->AdjustTimeTemp Yes LossDuringWorkup Issue: Loss During Workup? Byproducts->LossDuringWorkup No AdjustCatalyst Modify Catalyst/Solvent Byproducts->AdjustCatalyst Yes LossDuringWorkup->CheckPurification No ModifyPurification Refine Recrystallization/Chromatography LossDuringWorkup->ModifyPurification Yes AdjustTimeTemp->Success AdjustCatalyst->Success ModifyPurification->Success

Caption: Troubleshooting workflow for yield optimization.

References

Technical Support Center: Purification of 2-Mercapto-5-methyl-1,3,4-thiadiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Mercapto-5-methyl-1,3,4-thiadiazole by recrystallization.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

  • Question: I'm trying to dissolve my crude this compound in a hot solvent for recrystallization, but it's not dissolving completely. What should I do?

  • Answer: This issue can arise from a few factors:

    • Insufficient Solvent: You may not be using enough solvent. Add a small amount of additional hot solvent incrementally until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[1]

    • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. This compound has varying solubility in different organic solvents. Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of thiadiazole derivatives. If you are using a less polar solvent, you may need to switch to a more polar one like ethanol or methanol.

    • Insoluble Impurities: Your crude product may contain insoluble impurities. If the majority of your compound has dissolved and some solid remains, this is the likely cause. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[2][3]

Issue 2: No crystals form upon cooling.

  • Question: My compound dissolved completely in the hot solvent, but no crystals have formed even after the solution has cooled to room temperature. What is the problem?

  • Answer: This is a common issue often caused by one of the following:

    • Too Much Solvent: Using an excessive amount of solvent will keep your compound dissolved even at lower temperatures. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.

      • Add a seed crystal of pure this compound to the solution.

      • Cool the solution further in an ice bath to decrease the solubility of your compound.

Issue 3: The product "oils out" instead of forming crystals.

  • Question: Upon cooling, my product separated as an oily layer instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present. To address this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly.

    • Slow Cooling: Cool the solution very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil. You can do this by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath.

    • Change Solvent System: If the problem persists, consider using a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution to clarify it and allow it to cool slowly.

Issue 4: The recrystallized product is still impure.

  • Question: I have recrystallized my this compound, but it still appears to be impure (e.g., discolored, broad melting point range). What can I do?

  • Answer: Impurities can be carried over during recrystallization for several reasons:

    • Rapid Crystallization: If the solution is cooled too quickly, impurities can become trapped in the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.

    • Colored Impurities: If your product has a persistent color, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Co-crystallization of Impurities: Some impurities may have similar solubility properties to your desired compound, leading to their co-crystallization. Common impurities in the synthesis of this compound can include unreacted starting materials such as thiosemicarbazide (B42300) or byproducts from side reactions.[4] In such cases, a second recrystallization may be necessary, or you may need to consider a different purification technique, such as column chromatography, prior to recrystallization.

Quantitative Data

Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility (x₁) of this compound in twelve organic solvents at different temperatures. This data can help in selecting an appropriate solvent for recrystallization.

Temperature (K)Methanol (x₁ * 10³)Ethanol (x₁ * 10³)n-Propanol (x₁ * 10³)i-Propanol (x₁ * 10³)n-Butanol (x₁ * 10³)i-Butanol (x₁ * 10³)Ethyl Formate (x₁ * 10³)Methyl Acetate (x₁ * 10³)Ethyl Acetate (x₁ * 10³)Propyl Acetate (x₁ * 10³)Butyl Acetate (x₁ * 10³)Amyl Acetate (x₁ * 10³)
283.153.454.122.892.452.111.891.565.674.984.323.873.54
288.154.325.153.613.062.642.361.957.096.235.404.844.43
293.155.406.444.513.833.302.952.448.867.796.756.055.54
298.156.758.055.644.794.133.693.0511.089.748.447.566.93
303.158.4410.067.055.995.164.613.8113.8512.1810.559.458.66
308.1510.5512.588.817.496.455.764.7617.3115.2313.1911.8110.83
313.1513.1915.7311.019.368.067.205.9521.6419.0416.4914.7613.54
318.1516.4919.6613.7611.7010.089.007.4427.0523.8020.6118.4516.93
323.1520.6124.5817.2014.6312.6011.259.3033.8129.7525.7623.0621.16

Data adapted from the Journal of Chemical & Engineering Data.

Experimental Protocol

Recrystallization of this compound from Ethanol

This protocol provides a general procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stir bar

  • Funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If insoluble impurities are present or if charcoal was used, perform a hot filtration.

    • Preheat a funnel and an Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.[5]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for a few minutes to help them dry.

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve impurities Insoluble Impurities or Color Present? dissolve->impurities hot_filtration Perform Hot Filtration (with optional charcoal treatment) impurities->hot_filtration Yes cool Slowly Cool the Solution impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form isolate Isolate Crystals by Vacuum Filtration crystals_form->isolate Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume crystals_form->troubleshoot No wash Wash with Ice-Cold Ethanol isolate->wash dry Dry the Purified Crystals wash->dry end Pure Product dry->end troubleshoot->cool

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered no_dissolution Compound Not Dissolving start->no_dissolution no_crystals No Crystals Forming start->no_crystals oiling_out Product Oils Out start->oiling_out impure_product Product Still Impure start->impure_product check_solvent_amount Add More Hot Solvent no_dissolution->check_solvent_amount check_solvent_type Consider a More Polar Solvent (e.g., Ethanol) no_dissolution->check_solvent_type hot_filter Perform Hot Filtration for Insoluble Impurities no_dissolution->hot_filter reduce_volume Reduce Solvent Volume (by evaporation) no_crystals->reduce_volume induce_crystallization Induce Crystallization: - Seed Crystal - Scratch Flask no_crystals->induce_crystallization lower_temp Cool in Ice Bath no_crystals->lower_temp reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent slow_cool Ensure Slow Cooling oiling_out->slow_cool change_solvent Change Solvent or Use Mixed Solvents oiling_out->change_solvent recrystallize_again Perform a Second Recrystallization impure_product->recrystallize_again charcoal Use Activated Charcoal for Colored Impurities impure_product->charcoal chromatography Consider Column Chromatography Pre-purification impure_product->chromatography

Caption: Logical troubleshooting guide for recrystallization issues.

References

Identifying and minimizing side reactions in 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution Key Parameters to Monitor
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time and/or temperature. For the synthesis from thiosemicarbazide (B42300), refluxing for several hours is common.[1]Reaction temperature, reaction time, TLC or HPLC monitoring of starting material consumption.
Suboptimal pH for the cyclization step.Adjust the pH of the reaction mixture. The final precipitation of the product is typically done in an acidic medium (pH ~1.5-5.0).[2]pH of the reaction and precipitation steps.
Poor quality or stoichiometry of reagents.Use pure, dry starting materials and ensure accurate measurement of all reagents.Purity of starting materials (thiosemicarbazide, acethydrazide (B32501), carbon disulfide), molar ratios of reactants.
Side reactions consuming starting materials or product.See the "Common Side Reactions and Their Minimization" section below for specific strategies.Presence of byproducts in the crude reaction mixture (TLC, HPLC, NMR).
Impure Product (Discoloration, Oily Residue) Presence of colored impurities or unreacted starting materials.Treat the crude product solution with activated carbon to remove colored impurities before precipitation.[2]Color of the product solution and the final isolated solid.
Insufficient washing of the final product.Wash the filtered product thoroughly with cold water or an appropriate solvent to remove residual acids, bases, and soluble impurities.[1][2]pH of the filtrate after washing, purity of the final product by HPLC or melting point.
Precipitation of byproducts along with the desired product.Optimize the precipitation pH to selectively precipitate the desired product.pH of precipitation, characterization of the precipitate.
Formation of a Disulfide Byproduct Oxidation of the mercapto group in the presence of air or other oxidizing agents.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use.Exclusion of air from the reaction setup.
Presence of catalytic amounts of metal ions that promote oxidation.Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA in trace amounts.Purity of reagents.
Formation of 2,5-Diamino-1,3,4-thiadiazole Byproduct In the synthesis from thiosemicarbazide, reaction conditions favoring the formation of bithiourea followed by cyclization to the diamino product.Control the reaction temperature and stoichiometry carefully. The formation of the diamino byproduct can be favored under certain conditions.[3][4]Reaction temperature, molar ratio of reactants.
Use of hydrogen peroxide as an oxidizing agent for cyclization of bithiourea.[4]If starting from bithiourea, consider alternative cyclization methods that do not promote the formation of the diamino derivative.Choice of cyclization reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic routes are:

  • From Thiosemicarbazide and an Acetylating Agent: This involves the reaction of thiosemicarbazide with an acetylating agent like acetic acid, acetic anhydride, or acetyl chloride to form an acetylthiosemicarbazide intermediate, which then undergoes cyclization.

  • From Acethydrazide and Carbon Disulfide: This route involves the reaction of acetic hydrazide (acethydrazide) with carbon disulfide in the presence of a base.

Q2: What is the typical appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white crystalline powder.[5] The reported melting point is in the range of 185-188 °C.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By comparing the spots/peaks of the reaction mixture with those of the starting materials, you can determine when the reaction is complete.

Q4: What are the recommended purification methods for the crude product?

A4: Common purification methods include:

  • Recrystallization: Ethanol (B145695) is a frequently used solvent for recrystallization.

  • Acid-Base Treatment: The crude product can be dissolved in a basic solution, treated with activated carbon to remove colored impurities, filtered, and then re-precipitated by adding acid.[2]

  • Washing: Thoroughly washing the filtered product with cold water helps remove inorganic salts and other water-soluble impurities.[2]

Q5: What are the key safety precautions to take during this synthesis?

A5: It is crucial to handle the reagents in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. Thiosemicarbazide and hydrazine (B178648) hydrate (B1144303) are also toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Synthesis from Acethydrazide and Carbon Disulfide

This protocol is adapted from a patented procedure and provides a high yield of the desired product.

Materials:

Procedure:

  • Dissolve potassium hydroxide in ethanol in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Add acethydrazide to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and slowly add carbon disulfide while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction completion by TLC.

  • After cooling, a solid potassium salt of the product will precipitate. Filter the solid and wash it with cold ethanol.

  • Dissolve the potassium salt in water and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 4-5 to precipitate the this compound.

  • Filter the white precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it in a vacuum oven.

Visualizations

Main Reaction Pathway: Synthesis from Acethydrazide and Carbon Disulfide

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acethydrazide Acethydrazide Dithiocarbazate Potassium Dithiocarbazate Intermediate Acethydrazide->Dithiocarbazate + CS2, Base CS2 Carbon Disulfide CS2->Dithiocarbazate Base Base (e.g., KOH) Base->Dithiocarbazate Product This compound Dithiocarbazate->Product Cyclization (Heat)

Caption: Main synthesis pathway from acethydrazide.

Common Side Reaction: Disulfide Formation

G cluster_product Desired Product cluster_side_product Side Product Product 2-Mercapto-5-methyl- 1,3,4-thiadiazole Disulfide Disulfide Byproduct Product->Disulfide Oxidation (e.g., O2)

Caption: Oxidation leading to disulfide byproduct.

Troubleshooting Workflow: Low Product Yield

G Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions CheckPurity->CheckConditions [Pure] Impure Use High-Purity Reagents CheckPurity->Impure [Impure] CheckWorkup Review Workup Procedure CheckConditions->CheckWorkup [Correct] OptimizeConditions Optimize Temperature, Time, and Stoichiometry CheckConditions->OptimizeConditions [Incorrect] OptimizeWorkup Optimize pH and Washing Steps CheckWorkup->OptimizeWorkup [Inefficient] End Improved Yield CheckWorkup->End [Efficient] Impure->End OptimizeConditions->End OptimizeWorkup->End

Caption: Troubleshooting workflow for low yield.

References

Stability of 2-Mercapto-5-methyl-1,3,4-thiadiazole in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD, CAS: 29490-19-5) in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for MMTD?

A1: this compound is a white crystalline powder.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Avoid exposure to incompatible substances, although specific incompatibilities are not thoroughly detailed in standard safety sheets.[2] It is intended for research and development use.[2]

Q2: Does MMTD exist in different structural forms in solution?

A2: Yes, MMTD can exist in two tautomeric forms: the thiol and the thione form.[3][4] Computational, spectroscopic, and X-ray crystallography studies have shown that the thione tautomer is the predominant and more stable form in both the solid state and in solutions like dimethylsulfoxide (DMSO).[4][5] The energy barrier for the conversion from the thiol to the more stable thione form is quite high in both the gas phase and in polar solvents, making the thione form the primary species you will encounter.[4][5]

Q3: What are the known degradation pathways for MMTD?

A3: The primary reported degradation pathways involve high-energy processes:

  • Thermolysis : High-vacuum thermolysis experiments conducted at temperatures up to 800 °C show that MMTD undergoes complex fragmentation, yielding products such as isothiocyanic acid (HNCS), methyl isothiocyanate (CH3NCS), hydrogen cyanide (HCN), and carbon disulfide (CS2).[5][6]

  • Photodegradation : Studies have investigated the degradation of MMTD under UV and UV/H₂O₂ conditions, indicating its susceptibility to photodegradation.[1][7] This is a critical consideration for experiments conducted under ambient light or using UV detection methods.

Q4: How does the solvent choice impact the stability of MMTD?

Q5: Are 1,3,4-thiadiazole (B1197879) rings generally stable to acid and base?

A5: Generally, 1,3,4-thiadiazole rings are stable in acidic conditions but may be susceptible to ring cleavage with a base.[8] When substituted, as in MMTD, they are typically more stable to acids, alkalis, oxidizing agents, and reducing agents.[3]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram (e.g., HPLC) after preparing my MMTD solution.

  • Possible Cause 1: Tautomerism. While the thione form is predominant, minor amounts of the thiol tautomer could potentially be present, especially under specific solvent or pH conditions.

    • Solution: Confirm the identity of the major peak as the thione form using spectroscopic methods (FTIR, Raman) if possible.[4] The tautomeric equilibrium is generally stable, so this is a less likely cause of new, growing peaks over a short time.

  • Possible Cause 2: Degradation. MMTD can degrade under UV light.[1][7] If your solutions are exposed to light for extended periods or if you are using a UV detector, you might be observing photodegradation products.

    • Solution: Prepare solutions fresh and store them in amber vials or protect them from light. Minimize the time samples spend in the autosampler.

  • Possible Cause 3: Solvent Impurities or Reactivity. The solvent may contain impurities (e.g., water, peroxides) that could react with MMTD.

    • Solution: Use fresh, high-purity (e.g., HPLC-grade) solvents. Consider degassing solvents to remove oxygen.

Issue 2: My experimental results are inconsistent, suggesting the concentration of my MMTD stock solution is changing over time.

  • Possible Cause 1: Long-term Storage Issues. Even when stored in a refrigerator, solutions in certain organic solvents may degrade over days or weeks.

    • Solution: Prepare stock solutions fresh daily for sensitive experiments. If longer-term storage is needed, perform a stability study by analyzing aliquots over time to determine an acceptable storage duration. Store solutions at or below -20°C and protect from light.

  • Possible Cause 2: Adsorption. Highly conjugated heterocyclic compounds can sometimes adsorb to glass or plastic surfaces.

    • Solution: Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for sample preparation and storage.

Data and Protocols

Physical and Chemical Properties of MMTD
PropertyValueReference
CAS Number 29490-19-5[2]
Molecular Formula C₃H₄N₂S₂[2][7]
Molecular Weight 132.21 g/mol [2][7]
Appearance White crystal powder[1][2]
Melting Point 185 - 189 °C[2][7]
Boiling Point 182.9 ± 23.0 °C (Predicted)[2][7]
Solubility Insoluble in water; Soluble in chloroform (B151607) (10 mg/mL)[2][7][11]
pKa 6.49 ± 0.40 (Predicted)[7]
Experimental Protocols

Protocol 1: General Procedure for Assessing MMTD Stability by HPLC

This protocol outlines a forced degradation study to identify factors that may influence MMTD stability.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve MMTD in a suitable solvent (e.g., HPLC-grade acetonitrile (B52724) or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Ensure the solution is fully dissolved; sonication may be used if necessary.

  • Preparation of Stress Samples:

    • Dilute the stock solution with the chosen stressor to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Acidic Stress: Use 0.1 M HCl.

    • Basic Stress: Use 0.1 M NaOH.

    • Oxidative Stress: Use 3% H₂O₂.

    • Thermal Stress: Incubate a solution (in a stable solvent like acetonitrile) at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution to a UV light source (e.g., 254 nm) for a defined period.

    • Control Sample: Prepare a sample diluted with only the solvent and keep it under normal conditions (room temperature, protected from light).

  • Time-Point Analysis:

    • Analyze all samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • For thermal and photolytic stress, ensure samples are brought to ambient temperature before injection.

    • For acid/base stress samples, consider neutralization before injection to protect the HPLC column, if necessary.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where MMTD has significant absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of MMTD remaining at each time point relative to t=0.

    • Monitor the appearance and growth of new peaks, which indicate degradation products.

    • Calculate the degradation rate or half-life under each stress condition.

Visualizations

Experimental Workflow and Troubleshooting

The following diagrams illustrate a typical workflow for a stability study and a decision tree for troubleshooting unexpected results.

G cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation stock Prepare MMTD Stock Solution stress Dilute into Stress Conditions (Acid, Base, Oxidative, Thermal, UV) stock->stress control Prepare Control Sample (Solvent Only) stock->control hplc Analyze Samples by HPLC at Timed Intervals (t=0, 2h, 4h...) stress->hplc control->hplc quantify Quantify MMTD Peak Area hplc->quantify degradants Identify & Quantify New Peaks (Degradants) quantify->degradants report Calculate Degradation Rate & Determine Stability degradants->report

Caption: Workflow for assessing MMTD stability via forced degradation.

G start Unexpected Peaks or Inconsistent Results? check_prep Was the solution prepared fresh? start->check_prep yes_fresh Yes check_prep->yes_fresh Yes no_fresh No check_prep->no_fresh No check_light Was the solution protected from light? yes_fresh->check_light cause_storage Potential Cause: Long-term degradation in solution. no_fresh->cause_storage action_storage Action: Prepare solutions fresh daily. Validate storage conditions. cause_storage->action_storage yes_light Yes check_light->yes_light Yes no_light No check_light->no_light No check_solvent Are solvents high-purity grade? yes_light->check_solvent cause_photo Potential Cause: Photodegradation. no_light->cause_photo action_photo Action: Use amber vials. Minimize light exposure. cause_photo->action_photo yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No end_node If issues persist, consider adsorption to surfaces or instrumental problems. yes_solvent->end_node cause_impurity Potential Cause: Solvent impurities or contamination. no_solvent->cause_impurity action_impurity Action: Use fresh, HPLC-grade solvents. cause_impurity->action_impurity

References

Common impurities in commercial 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Mercapto-5-methyl-1,3,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in experimental settings.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, with a focus on issues related to potential impurities in commercial batches of this compound.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. The presence of unreacted starting materials or by-products from the synthesis of this compound may be interfering with your reaction.We recommend verifying the purity of your batch of this compound using the HPLC method detailed below. If significant impurities are detected, consider purifying the material before use.
Difficulty in achieving desired product purity. Co-elution of your target compound with impurities from the starting material during chromatographic purification.Adjust the gradient of your chromatography method. A shallower gradient may improve the separation of your product from any potential impurities.
Observed mass signals in mass spectrometry that do not correspond to the expected product. The presence of the disulfide by-product, bis(5-methyl-1,3,4-thiadiazol-2-yl) disulfide, is a common impurity that can be detected by mass spectrometry.Confirm the presence of the disulfide using the provided HPLC method. If the disulfide is present, it may be removed by recrystallization or preparative HPLC.
Variability in biological assay results. Impurities can have their own biological activity, leading to inconsistent or misleading results in sensitive assays.It is crucial to use a well-characterized, high-purity batch of this compound for biological experiments. Always run a control with the vehicle to account for any effects of residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on common synthetic routes, the most likely impurities include unreacted starting materials such as thiosemicarbazide and carbon disulfide . A significant by-product that can form is the disulfide dimer, bis(5-methyl-1,3,4-thiadiazol-2-yl) disulfide . Another potential impurity, though less common depending on the specific synthesis pathway, is 2,5-dimethyl-1,3,4-thiadiazole . Residual solvents from the purification process may also be present.

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound are generally available in high purity, typically ≥98% or ≥99% .[1] However, the nature and percentage of the remaining impurities can vary between suppliers and batches.

Q3: How can I detect the presence of the disulfide impurity?

A3: The disulfide impurity can be readily detected using reversed-phase High-Performance Liquid Chromatography (RP-HPLC). It will have a different retention time than the parent compound. Mass spectrometry can also be used to confirm its presence by identifying its corresponding molecular weight.

Q4: Can impurities in this compound affect its reactivity?

A4: Yes. Unreacted starting materials can participate in side reactions, leading to a more complex reaction mixture and lower yields of the desired product. The disulfide impurity is generally less reactive than the thiol, but its presence reduces the molar equivalence of the active thiol in your reaction.

Q5: How can I purify a batch of this compound that contains impurities?

A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol (B145695) or methanol. For more challenging separations, preparative HPLC can be employed.

Common Impurities Data

The following table summarizes the common impurities found in commercial this compound.

Impurity Name Chemical Structure Typical Origin Molecular Weight ( g/mol )
ThiosemicarbazideNH₂-NH-CS-NH₂Unreacted starting material91.13
Carbon DisulfideCS₂Unreacted starting material76.14
Bis(5-methyl-1,3,4-thiadiazol-2-yl) disulfideSee Diagram 2Oxidative dimerization of the product262.41
2,5-Dimethyl-1,3,4-thiadiazoleCH₃-C₂N₂S-CH₃By-product from alternative synthesis routes114.18

Experimental Protocols

Protocol for HPLC Analysis of this compound and its Disulfide Impurity

This protocol provides a general method for the separation and quantification of this compound and its primary disulfide impurity.

1. Materials and Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound sample

  • Reference standards for this compound and bis(5-methyl-1,3,4-thiadiazol-2-yl) disulfide (if available for quantification)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid).

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify the peaks corresponding to this compound and its impurities based on their retention times compared to reference standards (if available). The disulfide, being more non-polar, is expected to have a longer retention time.

  • Quantify the impurities by peak area percentage.

Visualizations

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Intermediate Dithiocarbazate Intermediate Thiosemicarbazide->Intermediate + CS2 Carbon Disulfide CS2->Intermediate Base Base (e.g., KOH) Base->Intermediate Product 2-Mercapto-5-methyl- 1,3,4-thiadiazole Intermediate->Product Cyclization (Acidification) Disulfide_Formation Thiol1 2-Mercapto-5-methyl- 1,3,4-thiadiazole Disulfide Bis(5-methyl-1,3,4-thiadiazol-2-yl) disulfide Thiol1->Disulfide Thiol2 2-Mercapto-5-methyl- 1,3,4-thiadiazole Thiol2->Disulfide Oxidant Oxidizing Agent (e.g., Air, H₂O₂) Oxidant->Disulfide Oxidation Impurity_Analysis_Workflow Start Commercial Sample SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Peak Integration & Identification Data->Analysis Report Purity Report (% Main Component & Impurities) Analysis->Report

References

Technical Support Center: Optimizing Cefazolin Synthesis through MMTD Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Cefazolin (B47455) synthesis by effectively controlling residual 1-methyl-1H-tetrazole-5-thiol (MMTD).

Frequently Asked Questions (FAQs)

Q1: What is the role of MMTD in Cefazolin synthesis?

A1: MMTD, or 2-mercapto-5-methyl-1,3,4-thiadiazole, is a crucial reactant in the two-step synthesis of Cefazolin. In the first step, MMTD reacts with 7-aminocephalosporanic acid (7-ACA) to form the intermediate 3-[5-methyl-1,3,4-thiadiazole-2-yl]-7-aminocephalosporanic acid (M-7-ACA). This intermediate is then enzymatically acylated in the second step to produce Cefazolin.

Q2: How does residual MMTD affect the efficiency of Cefazolin synthesis?

A2: Unreacted, residual MMTD from the first step of the synthesis acts as a competitive inhibitor in the subsequent enzymatic acylation reaction. This inhibition selectively slows down the rate of Cefazolin synthesis, thereby reducing the overall yield and efficiency of the process.[1]

Q3: What is the optimal molar ratio of MMTD to 7-ACA for Cefazolin synthesis?

A3: The optimal molar ratio of MMTD to 7-ACA to achieve the highest overall yield of Cefazolin is 1.2:1.[1] Using a higher ratio may increase the yield of the intermediate M-7-ACA in the first step, but the resulting excess MMTD will inhibit the second enzymatic step, leading to a lower overall Cefazolin yield.[1]

Q4: What are the general principles for controlling starting materials like MMTD in active pharmaceutical ingredient (API) synthesis?

A4: According to the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) for APIs, all materials involved in the manufacturing process, including starting materials like MMTD, should be controlled through a robust quality management system.[2][3][4][5][6] This includes having appropriate specifications for purity and impurity levels. For non-mutagenic impurities, the limits in ICH Q3A are generally applied.

Troubleshooting Guide

Problem 1: Low overall yield of Cefazolin.

  • Possible Cause: High levels of residual MMTD from the first synthesis step are inhibiting the enzymatic acylation reaction.

  • Solution:

    • Optimize the MMTD to 7-ACA ratio: Ensure the molar ratio of MMTD to 7-ACA is maintained at the optimal level of 1.2:1.[1]

    • Purify the M-7-ACA intermediate: Implement a purification step after the formation of M-7-ACA to remove unreacted MMTD before proceeding to the enzymatic synthesis. Methods such as recrystallization or column chromatography can be employed.

    • Quantify residual MMTD: Utilize an analytical method like High-Performance Liquid Chromatography (HPLC) to accurately measure the concentration of residual MMTD in your M-7-ACA intermediate. This will help you to assess the effectiveness of your purification process and to correlate MMTD levels with Cefazolin yield.

Problem 2: Difficulty in quantifying residual MMTD.

  • Possible Cause: Lack of a validated analytical method for MMTD in the reaction mixture.

  • Solution: Develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of MMTD. A suggested starting point for method development is provided in the Experimental Protocols section below.

Problem 3: Inconsistent Cefazolin yields despite using the optimal MMTD to 7-ACA ratio.

  • Possible Cause: Variability in the purity of starting materials or inconsistencies in reaction conditions.

  • Solution:

    • Qualify your starting materials: Ensure the purity of your 7-ACA and MMTD meets established specifications before use.

    • Strictly control reaction parameters: Maintain consistent temperature, pH, and reaction times for both the chemical and enzymatic synthesis steps.

    • Monitor reaction progress: Use techniques like Thin-Layer Chromatography (TLC) or in-process HPLC analysis to monitor the consumption of starting materials and the formation of products and byproducts in real-time.

Data Presentation

Table 1: Impact of MMTD to 7-ACA Molar Ratio on Cefazolin Synthesis Efficiency

MMTD to 7-ACA Molar RatioM-7-ACA Yield (Step 1)Overall Cefazolin Yield (Two Steps)Comments
1.0:1Sub-optimalLowerIncomplete conversion of 7-ACA in the first step.
1.1:1GoodImprovedIncreased M-7-ACA formation.
1.2:1 High Optimal Balances high M-7-ACA yield with minimal inhibition from residual MMTD. [1]
1.3:1HighDecreasedIncreased inhibition by excess MMTD in the second step.
1.5:1Very HighSignificantly LowerSevere inhibition of the enzymatic reaction by high levels of residual MMTD.

Note: The yield values are relative and intended to illustrate the trend. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (M-7-ACA)

This protocol is based on a literature procedure for the synthesis of the Cefazolin intermediate.[7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 30 g of 5-methyl-2-mercapto-1,3,4-thiadiazole (MMTD), 32 ml of triethylamine, and 5 g of pivalic acid in 2 liters of water.

  • Heating: Heat the mixture to 82°C.

  • Addition of 7-ACA: To the heated solution, add 40 g of 7-aminocephalosporanic acid (7-ACA) (92% purity) and an additional 5 g of pivalic acid in one portion.

  • Precipitation and Reaction: Precipitation of the product will begin within a few minutes. Vigorously stir the mixture at 82°C for 30 minutes.

  • Cooling and Isolation: Cool the mixture to 65°C.

  • Filtration and Washing: Isolate the solid product by filtration. Wash the collected solid with water and then with acetone.

  • Drying: Dry the product to obtain M-7-ACA. The reported yield is approximately 87%.[7]

Protocol 2: Quantification of Residual MMTD by RP-HPLC

This protocol provides a starting point for developing a method for the analysis of MMTD.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3). The exact ratio should be optimized to achieve good separation of MMTD from other reaction components. A starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: MMTD has a UV absorbance maximum that can be determined using a UV-Vis spectrophotometer. A wavelength around 225 nm may be a suitable starting point for detection.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of pure MMTD in a suitable solvent (e.g., a mixture of water and methanol). From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the M-7-ACA product in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the MMTD standards against their concentrations. Use the calibration curve to determine the concentration of MMTD in the M-7-ACA sample.

Visualizations

Cefazolin_Synthesis_Pathway 7-ACA 7-ACA Reaction_Step_1 Chemical Synthesis (Optimal Molar Ratio 1.2:1 MMTD:7-ACA) 7-ACA->Reaction_Step_1 MMTD MMTD MMTD->Reaction_Step_1 M-7-ACA_Crude Crude M-7-ACA (with residual MMTD) Reaction_Step_1->M-7-ACA_Crude Purification Purification (e.g., Recrystallization) M-7-ACA_Crude->Purification Residual_MMTD Residual MMTD M-7-ACA_Crude->Residual_MMTD M-7-ACA_Pure Purified M-7-ACA Purification->M-7-ACA_Pure Enzymatic_Acylation Enzymatic Acylation M-7-ACA_Pure->Enzymatic_Acylation Cefazolin Cefazolin Enzymatic_Acylation->Cefazolin Residual_MMTD->Enzymatic_Acylation Inhibits

Caption: Cefazolin Synthesis Pathway Highlighting MMTD Control.

MMTD_Troubleshooting_Workflow Start Low Cefazolin Yield Check_MMTD Is residual MMTD quantified? Start->Check_MMTD Develop_HPLC Develop & Validate RP-HPLC Method Check_MMTD->Develop_HPLC No Measure_MMTD Quantify Residual MMTD Check_MMTD->Measure_MMTD Yes Develop_HPLC->Measure_MMTD MMTD_High MMTD Level High? Measure_MMTD->MMTD_High Optimize_Ratio Optimize MMTD:7-ACA Ratio to 1.2:1 MMTD_High->Optimize_Ratio Yes MMTD_Low Investigate Other Parameters: - Starting Material Purity - Reaction Conditions - Enzyme Activity MMTD_High->MMTD_Low No Purify_Intermediate Implement/Optimize M-7-ACA Purification Optimize_Ratio->Purify_Intermediate End Improved Cefazolin Yield Purify_Intermediate->End MMTD_Low->End

Caption: Troubleshooting Workflow for Low Cefazolin Yield Due to MMTD.

References

Troubleshooting low yields in S-alkylation of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the S-alkylation of 2-Mercapto-5-methyl-1,3,4-thiadiazole, helping researchers, scientists, and drug development professionals optimize their reaction yields.

Troubleshooting Guide: Low Yields

Low or inconsistent yields are a common challenge in the S-alkylation of this compound. The following guide provides a structured approach to identifying and resolving potential issues.

Q1: My S-alkylation reaction has resulted in a very low yield of the desired product. What are the most common causes?

A1: Low yields can stem from several factors. Key areas to investigate include the choice of base, reaction conditions, the nature of the alkylating agent, and potential side reactions. Suboptimal conditions can lead to incomplete conversion of the starting material or the formation of undesired byproducts.[1][2][3]

Q2: I am observing multiple spots on my TLC plate, with only a faint spot for my target compound. What could these other spots be?

A2: The presence of multiple products is a frequent issue. Common side products in the S-alkylation of this compound can include:

  • Bis-thiadiazole compounds: This is particularly common when using dihaloalkanes as alkylating agents, where the agent reacts with two molecules of the thiadiazole.[1][2][4]

  • Unreacted starting material: The reaction may not have gone to completion.

  • N-alkylation products: Although S-alkylation is generally favored due to the higher nucleophilicity of the sulfur atom, N-alkylation can occur under certain conditions.

  • Elimination products: If the alkylating agent has a suitable structure (e.g., a secondary or tertiary halide), elimination reactions can compete with substitution.

A logical workflow for troubleshooting these issues is presented below.

TroubleshootingWorkflow start Low Yield Observed check_base 1. Review Base Selection - Is the base strong enough? - Is it sterically hindered? start->check_base check_conditions 2. Assess Reaction Conditions - Temperature too high/low? - Reaction time sufficient? - Appropriate solvent? start->check_conditions check_reagents 3. Examine Reagents - Purity of thiadiazole? - Reactivity of alkylating agent? - Stoichiometry correct? start->check_reagents analyze_side_products 4. Analyze Byproducts (TLC/LC-MS) - Bis-alkylation? - N-alkylation? - Elimination? start->analyze_side_products solution_base Optimize Base: - Use a stronger, non-nucleophilic base (e.g., DBU, NaH). - Consider phase transfer catalysis. check_base->solution_base Incorrect base solution_conditions Optimize Conditions: - Screen temperatures. - Perform a time-course study. - Test different solvents (e.g., DMF, CH3CN, THF). check_conditions->solution_conditions Suboptimal conditions solution_reagents Refine Reagent Strategy: - Purify starting material. - Use a more reactive alkylating agent (e.g., iodide vs. chloride). - Adjust stoichiometry (e.g., excess alkylating agent for mono-alkylation). check_reagents->solution_reagents Reagent issues solution_side_products Minimize Side Reactions: - For mono-alkylation, use a large excess of dihaloalkane. - For bis-alkylation, use a 2:1 ratio of thiadiazole to dihaloalkane. analyze_side_products->solution_side_products Side products identified

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q3: Which base is most effective for the S-alkylation of this compound?

A3: The choice of base is critical and depends on the specific alkylating agent and desired product. For simple alkyl halides, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a suitable solvent (e.g., acetone, ethanol, or DMF) are often sufficient to deprotonate the thiol. For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary. Triethylamine (B128534) (TEA) has also been successfully used, particularly in reactions with dihaloalkanes in solvents like ether.[4]

Q4: How does the choice of alkylating agent affect the reaction outcome?

A4: The reactivity of the alkylating agent significantly impacts the reaction. The general reactivity trend is R-I > R-Br > R-Cl. The structure of the alkylating agent is also crucial. For instance, when using dihaloalkanes, the reaction can yield either mono-S-alkylated haloalkyl products or symmetrical bis-thiadiazole compounds. The outcome is strongly dependent on the stoichiometry and the length of the hydrocarbon chain.[1][2][4] For example, transformations with dihalogenomethanes tend to result in complete or predominant bis-substitution.[4]

The general reaction scheme and potential products are illustrated below.

ReactionPathway Thiadiazole 2-Mercapto-5-methyl- 1,3,4-thiadiazole (Th-SH) Thiolate Thiolate Anion (Th-S⁻) Thiadiazole->Thiolate + Base - HB⁺ AlkylHalide Alkylating Agent (R-X) DesiredProduct S-alkylated Product (Th-S-R) AlkylHalide->DesiredProduct Base Base Thiolate->DesiredProduct + R-X - X⁻ BisProduct Bis-thiadiazole (Th-S-R'-S-Th) (with dihalides) Thiolate->BisProduct + X-R'-X NProduct N-alkylated Product Thiolate->NProduct Side Reaction

Caption: General S-alkylation reaction pathway.

Q5: What are the optimal stoichiometric ratios of reactants?

A5: The optimal ratio depends on the desired product.

  • For mono-S-alkylation with dihaloalkanes: An excess of the dihaloalkane is used to minimize the formation of the bis-thiadiazole.[1][2]

  • For the synthesis of symmetrical bis-thiadiazoles: A thiadiazole-to-dihaloalkane ratio of approximately 2:1.1 has been found to be effective.[4]

  • For standard S-alkylation with mono-haloalkanes: A slight excess of the alkylating agent (1.1 to 1.5 equivalents) is typically used to ensure complete consumption of the starting thiadiazole.

The relationship between reactant ratios and the primary product formed is summarized below.

LogicalRelationship ratio Thiadiazole : Dihaloalkane Ratio ratio_1_2 1 : 2 (or greater excess of dihalide) ratio->ratio_1_2 Condition ratio_2_1 ~2 : 1 ratio->ratio_2_1 Condition product_mono Predominant Product: Mono-S-alkylated Halide ratio_1_2->product_mono Leads to product_bis Predominant Product: Symmetrical Bis-Thiadiazole ratio_2_1->product_bis Leads to

Caption: Impact of reactant ratio on product formation.

Experimental Protocols

General Protocol for S-alkylation using Potassium Carbonate

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or acetonitrile), add potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for the Synthesis of Symmetrical Bis-thiadiazoles[1][2]

  • Dissolve this compound (2.0 eq.) in a suitable solvent (e.g., ether).

  • Add a base such as triethylamine (2.0 eq.).

  • Add the dihaloalkane (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Filter off any solid residue formed during the reaction.

  • Remove the solvent in vacuo.

  • Purify the crude mixture by flash chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Influence of Base and Reagent Ratio on Product Distribution

EntryThiadiazole (eq.)DihaloalkaneDihaloalkane (eq.)BaseSolventProduct(s)Yield (%)Reference
11Dibromomethane2K₂CO₃AcetoneBis-thiadiazoleMajor[1][2]
22Dibromoethane1.1TriethylamineEtherBis-thiadiazole69[4]
31Dichloroethane(as solvent)TriethylamineDichloroethaneMono-chloroethylQuantitative[4]
41Dibromopropane2TriethylamineEtherMono-bromopropyl + Bis-thiadiazoleGood (mixture)[4]
52Dibromopropane1.1TriethylamineEtherBis-thiadiazole73[4]

Note: This table is a representative summary based on literature findings; actual yields may vary.

References

Technical Support Center: Photodegradation of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD, CAS: 29490-19-5) under UV irradiation. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMTD) and why is its photostability important?

A1: this compound (MMTD) is a heterocyclic compound used as an intermediate in the synthesis of various pharmaceuticals, including some cephalosporin (B10832234) antibiotics, and in agricultural chemicals.[1] Its photostability is a critical parameter as degradation upon exposure to light can lead to loss of efficacy, formation of potentially toxic impurities, and altered physicochemical properties of the final product. Understanding its degradation pathways is crucial for developing stable formulations and ensuring product quality and safety.

Q2: What are the typical conditions for conducting a photodegradation study of MMTD?

A2: Photodegradation studies are typically performed as part of forced degradation testing. According to ICH Q1B guidelines, this involves exposing a solution of the substance to a light source capable of emitting both visible and UV light.[2] Key parameters to control include the intensity and spectral distribution of the light source, temperature, duration of exposure, and the solvent system. It is also essential to include a "dark control" sample, which is shielded from light but otherwise treated identically, to differentiate between photodegradation and thermal degradation.

Q3: What are the potential degradation products of MMTD under UV irradiation?

A3: While specific photodegradation pathways for MMTD are not extensively detailed in publicly available literature, studies on the thermolysis of MMTD and related thiadiazole derivatives suggest potential fragmentation of the thiadiazole ring. High-temperature studies have shown the formation of smaller molecules such as isothiocyanates (HNCS), methyl isothiocyanate (CH₃NCS), hydrogen cyanide (HCN), and carbon disulfide (CS₂). It is plausible that similar fragmentation could be initiated by UV irradiation. Additionally, oxidation of the thiol group to form disulfides or sulfonic acids, and other rearrangements of the heterocyclic ring are possible.

Q4: How can I analyze MMTD and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique for separating and quantifying MMTD and its degradation products. A reversed-phase C18 column is often suitable. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, needs to be optimized to achieve good separation. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide molecular weight and fragmentation information, which aids in structure elucidation.[3][4][5]

Q5: My chromatograms show many unexpected peaks after UV exposure. How do I proceed?

A5: The appearance of multiple new peaks is common in forced degradation studies. The first step is to ensure these peaks are not artifacts from the solvent or sample matrix by injecting a blank that has also been exposed to UV light. Next, use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to obtain the UV spectrum of each peak, which can help in preliminary identification and tracking of peaks across different runs. For structural confirmation of the major degradation products, LC-MS or LC-MS/MS analysis is highly recommended.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent Degradation Rates 1. Fluctuations in UV lamp intensity. 2. Inconsistent sample positioning relative to the light source. 3. Temperature variations in the photostability chamber. 4. Changes in the concentration or pH of the sample solution.1. Calibrate and monitor the output of your UV lamp regularly using a radiometer. 2. Use a sample holder to ensure all samples are at a fixed distance and orientation from the light source. 3. Use a temperature-controlled photostability chamber and monitor the temperature throughout the experiment. 4. Prepare fresh solutions for each experiment and verify the concentration and pH before irradiation.
Poor Resolution of Peaks in HPLC 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column degradation. 4. Co-elution of degradation products.1. Adjust the organic-to-aqueous ratio of your mobile phase. Consider using a gradient elution. Experiment with different pH values of the aqueous phase. 2. Optimize the column temperature; sometimes a slight increase or decrease can significantly improve resolution. 3. Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions. 4. Modify the mobile phase or try a different column chemistry (e.g., C8, phenyl-hexyl).
No Degradation Observed 1. Insufficient light exposure (intensity or duration). 2. The compound is highly photostable under the tested conditions. 3. The analytical method is not sensitive enough to detect low levels of degradation. 4. The solvent is absorbing the UV radiation (UV cutoff).1. Increase the exposure time or use a higher intensity lamp, as recommended by ICH guidelines for forced degradation. 2. Confirm the photostability by exposing the solid material to the same light conditions. 3. Validate your analytical method to ensure it can detect and quantify impurities at low levels (e.g., 0.1%). 4. Choose a solvent with a low UV cutoff wavelength (e.g., acetonitrile, water) to ensure the compound is exposed to the UV radiation.
Baseline Noise or Drift in HPLC 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Leaks in the HPLC system. 4. Fluctuating temperature.1. Use freshly prepared, high-purity mobile phase and flush the detector cell. 2. Degas the mobile phase thoroughly and purge the pump. 3. Check for any loose fittings and tighten or replace them as necessary. 4. Ensure the column and detector are in a temperature-controlled environment.

Experimental Protocols

Forced Photodegradation of MMTD in Solution

This protocol is a general guideline and may need to be adapted based on your specific experimental setup and objectives.

1. Sample Preparation:

  • Prepare a stock solution of MMTD in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to the desired working concentration (e.g., 0.1 mg/mL) using the same solvent.

  • Transfer the solution to a quartz cuvette or a chemically inert, transparent glass vial.

2. Dark Control:

  • Prepare an identical sample and wrap the container completely in aluminum foil to protect it from light. This will serve as the dark control.

3. UV Irradiation:

  • Place the sample and the dark control in a photostability chamber equipped with a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Monitor and control the temperature inside the chamber to minimize thermal degradation.

4. Sampling and Analysis:

  • Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analyze the samples immediately by a validated stability-indicating HPLC method.

  • Analyze the dark control at the final time point to assess for any thermal degradation.

5. Data Analysis:

  • Calculate the percentage degradation of MMTD at each time point by comparing the peak area of MMTD to its initial peak area.

  • Identify and quantify the major degradation products.

  • If possible, determine the kinetic order of the degradation reaction.

Data Presentation

Table 1: Summary of Potential Photodegradation Products of MMTD

Note: The following table is based on plausible degradation pathways and thermolysis data. Experimental verification is required for confirmation.

Potential Degradation Product Plausible Formation Mechanism Analytical Confirmation
5,5'-dimethyl-1,1'-disulfanediylbis(1,3,4-thiadiazole)Oxidation and dimerization of the thiol group.LC-MS (observation of a peak with m/z corresponding to the dimer).
5-methyl-1,3,4-thiadiazole-2-sulfonic acidOxidation of the thiol group.LC-MS (observation of a peak with m/z corresponding to the sulfonic acid).
Methyl isothiocyanate (CH₃NCS)Cleavage of the thiadiazole ring.GC-MS analysis of the headspace or a derivatized sample.
Isothiocyanic acid (HNCS)Cleavage of the thiadiazole ring.GC-MS analysis of the headspace or a derivatized sample.
Carbon disulfide (CS₂)Cleavage of the thiadiazole ring.GC-MS analysis of the headspace.
Hydrogen cyanide (HCN)Cleavage of the thiadiazole ring.Specific colorimetric tests or GC-MS of the headspace.

Visualizations

Plausible Photodegradation Pathways of MMTD

G Plausible Photodegradation Pathways of MMTD MMTD 2-Mercapto-5-methyl- 1,3,4-thiadiazole (MMTD) UV UV Irradiation MMTD->UV Oxidation Oxidation UV->Oxidation RingCleavage Ring Cleavage UV->RingCleavage Dimer Disulfide Dimer Oxidation->Dimer SulfonicAcid Sulfonic Acid Derivative Oxidation->SulfonicAcid Fragments Ring Fragments (e.g., CH3NCS, HNCS, CS2, HCN) RingCleavage->Fragments

Caption: Plausible degradation pathways of MMTD under UV irradiation.

Experimental Workflow for Photodegradation Study

G Experimental Workflow for MMTD Photodegradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results SamplePrep Prepare MMTD Solution and Dark Control UVIrradiation Expose to UV/Vis Light in Photostability Chamber SamplePrep->UVIrradiation Sampling Withdraw Aliquots at Time Intervals UVIrradiation->Sampling HPLC HPLC-UV/DAD Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns present DataAnalysis Calculate Degradation % and Identify Products HPLC->DataAnalysis LCMS->DataAnalysis Pathway Propose Degradation Pathway DataAnalysis->Pathway

Caption: A typical experimental workflow for studying the photodegradation of MMTD.

References

Challenges in the scale-up of 2-Mercapto-5-methyl-1,3,4-thiadiazole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound (MMTD) is a crucial intermediate in the pharmaceutical and agricultural industries. In pharmaceuticals, it is a key component in the synthesis of cephalosporin (B10832234) antibiotics, such as cefazolin.[1][2] In agriculture, it is utilized as a nitrification inhibitor to improve the efficiency of nitrogen fertilizers.[1]

Q2: What are the main synthetic routes for MMTD production?

A2: Several synthetic pathways exist for MMTD production. A common laboratory and industrial method involves the cyclization of thiosemicarbazide (B42300) derivatives.[3] One patented method describes the reaction of ethyl acetate (B1210297) with hydrazine (B178648) hydrate, followed by addition and cyclization reactions to yield MMTD.[4] Another approach involves the reaction of thiosemicarbazides with carbon disulfide.[3]

Q3: What are the critical safety precautions to consider when handling MMTD?

A3: MMTD is classified as an irritant and can cause skin, eye, and respiratory irritation.[5][6][7] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][8][9] In case of contact, flush the affected area with plenty of water.[7] For detailed safety information, always refer to the Safety Data Sheet (SDS).[7][8][9]

Q4: What are the typical physical and chemical properties of MMTD?

A4: MMTD is a white to off-white crystalline powder with a melting point in the range of 185-188°C.[5] It is soluble in organic solvents like chloroform (B151607) but has low solubility in water.[5]

PropertyValue
Molecular FormulaC₃H₄N₂S₂
Molecular Weight132.21 g/mol
Melting Point185-188°C[5]
AppearanceWhite to off-white crystalline powder[2]
SolubilitySoluble in chloroform[5]

Q5: How should MMTD wastewater be treated?

A5: MMTD can be persistent in conventional wastewater treatment processes.[10] An effective method for treating MMTD-containing wastewater at the source is Bipolar Membrane Electrodialysis (BMED), which allows for the recovery and recycling of materials, creating a closed-loop process.[10]

Troubleshooting Guide

Problem 1: Low Yield of MMTD

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis from thiosemicarbazides and carbon disulfide, temperatures above 40°C are generally required for a rapid reaction, with a preferred range of 55°C to 100°C.[3]

  • Incorrect Reagent Stoichiometry: The molar ratios of the reactants can significantly impact the yield.

  • Inefficient Cyclization: The final ring-closing step may be incomplete.

Solutions:

  • Optimize Temperature: Carefully control the reaction temperature within the optimal range for the specific synthetic route.

  • Adjust Stoichiometry: Experiment with slight variations in the molar ratios of the starting materials to find the optimal balance.

  • Monitor Reaction Completion: Use analytical techniques like HPLC to monitor the disappearance of starting materials and the formation of the product to determine the optimal reaction time.[11]

Problem 2: High Impurity Levels in the Final Product

Possible Causes:

  • Side Reactions: The formation of by-products can occur, especially at elevated temperatures or with incorrect stoichiometry.

  • Incomplete Reactions: Unreacted starting materials may remain in the product mixture.

  • Degradation of Product: The product may degrade under harsh reaction or workup conditions.

Solutions:

  • Control Reaction Conditions: Maintain strict control over temperature, pressure, and addition rates to minimize side reactions.

  • Purification: Employ appropriate purification techniques such as recrystallization or chromatography to remove impurities. A patent suggests a purification process involving dissolution in a sodium hydroxide (B78521) solution, decolorization with activated carbon, and precipitation by adding hydrochloric acid.[11]

  • Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.

  • Formation of an Emulsion: During aqueous workup, an emulsion may form, complicating phase separation.

  • Fine Crystalline Product: The product may precipitate as very fine crystals that are difficult to filter.

Solutions:

  • Solvent Selection: Choose a solvent system where the product has low solubility at a specific temperature to facilitate crystallization.

  • Anti-Solvent Addition: If the product is soluble in the reaction solvent, the addition of an anti-solvent in which the product is insoluble can induce precipitation.

  • pH Adjustment: As MMTD is acidic, its solubility is pH-dependent. Adjusting the pH of the aqueous solution can be an effective way to control its precipitation. A patented process describes precipitating the product by adjusting the pH to 1.5 with concentrated hydrochloric acid.[11]

  • Filtration Aid: For fine particles, using a filter aid like celite can improve filtration efficiency.

Experimental Protocols

Synthesis of MMTD using a Solid Acid Catalyst (as described in a patent) [11]

  • Reaction Setup: To a 500ml reaction flask, add 240g of SO₄²⁻/TiO₂-SnO₂-Al₂O₃ solid acid catalyst and 500g of tetrahydrofuran.

  • Reaction: Cool the mixture to below 0°C and maintain the temperature between -5°C and 0°C. Slowly add 80g of PAD solid over approximately 2.5 hours. After the addition is complete, continue stirring for another hour.

  • Monitoring: Monitor the reaction by HPLC until the raw material residue is ≤0.5%.

  • Workup and Purification:

    • Filter the reaction mixture to recover the solid acid catalyst.

    • Evaporate the filtrate under reduced pressure at 40°C to dryness.

    • Add 194ml of purified water to the residue and slowly add 176g of 10% sodium hydroxide solution at 15-20°C until the residue is completely dissolved.

    • Add 2.5g of activated carbon and stir for 30 minutes for decolorization.

    • Filter the solution and wash the filter cake with 50ml of purified water.

    • Slowly add concentrated hydrochloric acid to the filtrate at 15-20°C to adjust the pH to 5.7, then add seed crystals.

    • Continue adding concentrated hydrochloric acid until the pH reaches 1.5 to induce crystallization.

    • Cool the solution to 0-5°C and stir for 30 minutes.

    • Filter the product, wash with ice water until the pH of the washings is 5.0.

  • Drying: Dry the wet product under vacuum at 50°C for 4 hours, then at 70°C for 8 hours until the moisture content is ≤0.5%.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Reactants Starting Materials (e.g., Ethyl Acetate, Hydrazine Hydrate) Reaction Hydrazine, Addition & Cyclization Reactions Reactants->Reaction Crude Crude MMTD Reaction->Crude LowYield Low Yield Reaction->LowYield Impurities High Impurities Reaction->Impurities Dissolution Dissolution in Base Crude->Dissolution Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Precipitation Precipitation (Acidification) Decolorization->Precipitation Filtration Filtration & Washing Precipitation->Filtration IsolationIssues Isolation Problems Precipitation->IsolationIssues Drying Vacuum Drying Filtration->Drying FinalProduct Final MMTD Product Drying->FinalProduct HPLC HPLC Analysis (Purity Check) FinalProduct->HPLC Moisture Moisture Content Analysis FinalProduct->Moisture

Caption: Production workflow for this compound with key troubleshooting points.

G cluster_problem Problem: Low Product Purity cluster_investigation Investigation cluster_solution Potential Solutions Problem Low Purity Detected (e.g., by HPLC) CheckTemp Review Reaction Temperature Profile Problem->CheckTemp CheckStoich Verify Reagent Stoichiometry Problem->CheckStoich CheckTime Analyze Reaction Time Problem->CheckTime ImprovePurification Enhance Purification (e.g., Recrystallization) Problem->ImprovePurification OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp AdjustStoich Adjust Reagent Ratios CheckStoich->AdjustStoich OptimizeTime Optimize Reaction Time CheckTime->OptimizeTime

Caption: Troubleshooting logic for addressing low purity issues in MMTD synthesis.

References

Byproduct formation during the functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercapto-5-methyl-1,3,4-thiadiazole. It addresses common issues related to byproduct formation during functionalization reactions such as S-alkylation, S-acylation, and Mannich reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

S-Alkylation Reactions

Q1: I am trying to perform an S-alkylation with a dihaloalkane and I'm getting a significant amount of a higher molecular weight byproduct. What is it and how can I control the reaction outcome?

A1: When using a dihaloalkane (e.g., dibromoethane), you are likely forming the symmetrical bis-thiadiazole, where two molecules of this compound are linked by the alkyl chain. The reaction competes between mono-alkylation (yielding the desired ω-haloalkylthio derivative) and bis-alkylation.

Troubleshooting & Optimization:

  • Control Stoichiometry: The ratio of the thiadiazole to the dihaloalkane is the most critical factor.

    • To favor the mono-alkylation product (ω-haloalkylthio derivative), use a significant excess of the dihaloalkane reagent.

    • To favor the bis-thiadiazole byproduct , use a thiadiazole-to-dihaloalkane ratio of approximately 2:1.[1]

  • Choice of Base: The base can influence the product distribution. Weaker organic bases like triethylamine (B128534) (TEA) in solvents such as ether can favor the mono-substituted product, whereas stronger inorganic bases like potassium carbonate may push the reaction towards the bis-adduct.[1]

  • Reaction Temperature: Avoid high temperatures when trying to synthesize the mono-alkylation product, as heating can promote the formation of the bis-thiadiazole.[1]

Data Presentation: Optimizing S-Alkylation with Dihaloalkanes

The following table summarizes the effect of reactant ratios on the product distribution in the reaction between this compound (MMTD) and various dihaloalkanes.

DihaloalkaneMMTD:Dihaloalkane RatioBasePredominant ProductYield (%)Reference
Dibromoethane1:2K₂CO₃2-(2-Bromoethylthio)-5-methyl-1,3,4-thiadiazole13%[1]
Dibromoethane2:1.1K₂CO₃Bis(5-methyl-1,3,4-thiadiazol-2-yl)ethane69%[1]
Dibromopropane1:2TEA2-(3-Bromopropylthio)-5-methyl-1,3,4-thiadiazole45%[1]
Dibromopropane2:1.1K₂CO₃Bis(5-methyl-1,3,4-thiadiazol-2-yl)propane73%[1]
Dibromobutane1:2TEA2-(4-Bromobutylthio)-5-methyl-1,3,4-thiadiazole58%[1]
Dibromobutane2:1.1K₂CO₃Bis(5-methyl-1,3,4-thiadiazol-2-yl)butane78%[1]

Q2: My reaction is clean, but I have a persistent impurity with a mass corresponding to the dimer of my starting material. What is this and how can I prevent it?

A2: You are observing the formation of Bis(5-methyl-1,3,4-thiadiazol-2-yl) disulfide . This is a very common byproduct in reactions involving thiols. It forms via the oxidation of the mercapto group, where two thiol molecules couple to form a disulfide bond (-S-S-).

Troubleshooting & Prevention:

  • Inert Atmosphere: The primary cause is oxidation by atmospheric oxygen. Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvents before use by bubbling N₂ or Ar through them.

  • Avoid Oxidizing Agents: Ensure that none of your reagents or solvents are contaminated with oxidizing agents.

  • pH Control: Thiols are more susceptible to oxidation at higher pH values because the corresponding thiolate anion is more easily oxidized. While a base is necessary for S-alkylation, using the minimum required amount can help.

Identification:

  • Mass Spectrometry: The disulfide byproduct will have a molecular weight corresponding to (2 * MW of starting material) - 2. For this compound (MW ≈ 132.21), the disulfide will have an [M+H]⁺ peak around m/z 263.

  • ¹H NMR: The disulfide is symmetrical. The spectrum will show a single peak for the methyl group (around 2.7 ppm), and the characteristic S-H proton peak of the starting material will be absent.

Q3: I see an unexpected isomer in my NMR spectrum after alkylation. Could it be N-alkylation? How can I confirm?

A3: Yes, N-alkylation is a potential side reaction. The this compound exists in tautomeric equilibrium with its thione form (5-methyl-1,3,4-thiadiazole-2(3H)-thione). This thione form has an N-H bond, and alkylation can occur on the nitrogen atom (typically at the N3 position) instead of the sulfur atom, especially with highly reactive alkylating agents or under specific conditions.

Troubleshooting & Identification:

  • Reaction Conditions: While S-alkylation is generally favored due to the higher nucleophilicity of sulfur, hard alkylating agents (e.g., methyl sulfate) or specific solvent/base combinations might increase the proportion of the N-alkylated product.

  • NMR Spectroscopy is Key: You can distinguish between S- and N-alkylated isomers using a combination of NMR techniques.

    • ¹³C NMR: The most telling signal is the carbon of the newly introduced alkyl group (e.g., the -CH₂- attached to the heteroatom).

      • For an S-alkylated product, the -C H₂-S- carbon will appear further upfield (e.g., ~30-40 ppm).

      • For an N-alkylated product, the -C H₂-N- carbon will be shifted further downfield (e.g., ~45-55 ppm) due to the higher electronegativity of nitrogen compared to sulfur.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive.

      • In the S-alkylated isomer , you will see a correlation between the protons of the attached alkyl group (-CH₂-) and the C2 carbon of the thiadiazole ring (the carbon attached to the sulfur).

      • In the N-alkylated isomer , the protons of the alkyl group will show a correlation to the N3 nitrogen (if observable) or adjacent carbons, but critically, the long-range coupling to the C2 carbon will be different or absent compared to the S-isomer.

Diagrams and Workflows

Byproduct_Formation cluster_alkylation S-Alkylation with Dihaloalkane (R-X₂) cluster_oxidation Oxidative Dimerization Start MMTD + R-X₂ Desired Mono-S-Alkylated Product (ω-Haloalkylthio derivative) Start->Desired Excess R-X₂ Byproduct Bis-S-Alkylated Product (Symmetrical bis-thiadiazole) Start->Byproduct Excess MMTD (~2:1 ratio) Thiol 2x MMTD (Thiol Form) Disulfide Disulfide Byproduct Thiol->Disulfide O₂ (Air) -2H⁺, -2e⁻

Caption: Competing reaction pathways during S-alkylation.

Troubleshooting_Workflow Start Unexpected Byproduct Detected in Reaction Check_MW Check Mass Spectrum Start->Check_MW Is_Dimer Mass = (2 x SM) - 2 ? Check_MW->Is_Dimer Is_Bis Mass = (2 x SM) + Linker - 2? Is_Dimer->Is_Bis No Disulfide Issue: Oxidative Disulfide Formation Solution: Use inert atmosphere, degas solvents. Is_Dimer->Disulfide Yes Is_Isomer Mass = Product? Is_Bis->Is_Isomer No Bis_Product Issue: Bis-Alkylation Solution: Adjust stoichiometry (use excess alkylating agent). Is_Bis->Bis_Product Yes Check_NMR Analyze ¹³C and HMBC NMR Is_Isomer->Check_NMR Yes Other Other Byproduct (e.g., reagent decomposition) Is_Isomer->Other No N_Alkylation Issue: Probable N-Alkylation Solution: Use less reactive alkylating agent, confirm with HMBC. Check_NMR->N_Alkylation

Caption: Troubleshooting workflow for byproduct identification.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol is a general guideline for the S-alkylation of this compound with a mono-haloalkane.

Materials:

  • This compound (1 eq.)

  • Alkyl halide (1.1 eq.)

  • Base (e.g., K₂CO₃, 1.5 eq. or Triethylamine, 1.5 eq.)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Acetone)

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃) to the suspension.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material spot should disappear, and a new, less polar product spot should appear.

  • Upon completion, filter off any inorganic solids (if using a solid base like K₂CO₃).

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude residue can be purified by either recrystallization or flash column chromatography on silica (B1680970) gel to yield the pure S-alkylated product.[1]

Protocol 2: General Procedure for S-Acylation

This protocol describes a general method for the S-acylation to form a thioester.

Materials:

  • This compound (1 eq.)

  • Acyl chloride or anhydride (B1165640) (1.1 eq.)

  • Base (e.g., Pyridine or Triethylamine, 1.2 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the base (e.g., triethylamine) to the solution.

  • Add the acyl chloride or anhydride dropwise to the cooled solution. A precipitate (triethylamine hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with water and brine to remove the base and its salt.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude thioester by column chromatography or recrystallization.

Disclaimer: This guide is intended for informational purposes only. All experimental work should be conducted in a controlled laboratory setting by trained professionals, adhering to all appropriate safety protocols.

References

Preventing bis-substitution in the synthesis of mono-alkylated derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of mono-alkylated derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of bis-substitution in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction is producing a significant amount of di-substituted byproduct. What are the primary strategies to favor mono-alkylation?

A1: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting material, making it more reactive towards the alkylating agent.[1] To favor mono-alkylation, you can employ several strategies:

  • Control Stoichiometry: Using a large excess of the starting material relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with the unreacted substrate.[1]

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation.[1]

  • Protecting Groups: Introducing a temporary protecting group can block the reactive site, allowing for selective mono-alkylation at another position.

  • Reductive Amination: For the synthesis of secondary amines from primary amines, reductive amination is a more controlled method than direct alkylation with alkyl halides.[2]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation.

Q2: How does stoichiometry affect the selectivity of mono-alkylation?

A2: Adjusting the molar ratio of reactants is a fundamental approach to controlling selectivity. By increasing the excess of the substrate that is to be mono-alkylated, the concentration of the unreacted starting material remains high throughout the reaction, making it a more likely target for the limiting alkylating agent.

Q3: Can temperature be used to control the formation of mono- versus di-alkylated products?

A3: Yes, temperature can influence the selectivity of alkylation reactions. Lowering the reaction temperature generally decreases the overall reaction rate, and in some cases, it can disproportionately slow down the second alkylation step, thus favoring the mono-alkylated product. Conversely, higher temperatures can sometimes lead to a decrease in selectivity.[3]

Q4: What are protecting groups, and how do they prevent bis-substitution?

A4: Protecting groups are chemical moieties that are reversibly attached to a functional group to temporarily reduce its reactivity. In the context of preventing bis-substitution, a protecting group can be used to block one of the reactive sites on a molecule, thereby directing alkylation to a different, unprotected site. After the desired mono-alkylation is achieved, the protecting group is removed. For example, in the case of amines, protecting groups like Boc (tert-butoxycarbonyl) or Nosyl (2-nitrobenzenesulfonyl) are commonly used.[4][5]

Q5: My mono- and di-alkylated products have very similar polarities. How can I effectively separate them?

A5: Separating products with similar polarities can be challenging. Here are a few techniques to consider:

  • Column Chromatography Optimization:

    • Solvent System: Meticulously screen different solvent systems (eluents) with varying polarities. Sometimes a small change in the solvent ratio or the addition of a third co-solvent can significantly improve separation.

    • Stationary Phase: Consider using a different stationary phase. If standard silica (B1680970) gel is not effective, you might try alumina, or reverse-phase silica (C18).

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, often provides much higher resolution than standard column chromatography and can be an excellent tool for separating closely related compounds.[6]

  • Crystallization: If your mono-alkylated product is a solid, fractional crystallization can be a powerful purification technique.

  • Derivatization: In some cases, you can selectively react one of the products to change its polarity, making it easier to separate. The derivatizing group can then be removed in a subsequent step.

Troubleshooting Guides

Problem 1: High Levels of Di-alkylation Product in N-Alkylation of a Primary Amine

This is a frequent issue due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine.

Troubleshooting Workflow:

G start High Di-alkylation Observed strategy Select a Control Strategy start->strategy stoch Adjust Stoichiometry: Increase excess of primary amine (3-5 eq.) strategy->stoch Simple Adjustment temp Lower Reaction Temperature strategy->temp Kinetic Control protect Use a Protecting Group Strategy (e.g., Boc or Nosyl protection) strategy->protect Requires Additional Steps reductive Switch to Reductive Amination strategy->reductive For Amine Synthesis result Improved Mono-alkylation Selectivity stoch->result temp->result protect->result reductive->result

Caption: Troubleshooting workflow for excessive di-alkylation in amine synthesis.

Problem 2: Poor Selectivity in Friedel-Crafts Alkylation of an Aromatic Compound

Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the alkylated product is more activated towards further substitution than the starting material.

Troubleshooting Workflow:

G start Polyalkylation in Friedel-Crafts check_ratio Is a large excess of aromatic substrate being used? start->check_ratio increase_ratio Increase excess of aromatic substrate (≥ 5 eq.) check_ratio->increase_ratio No check_temp Is the reaction run at the lowest practical temperature? check_ratio->check_temp Yes result Improved Mono-alkylation increase_ratio->result lower_temp Lower the reaction temperature check_temp->lower_temp No consider_acylation Consider Friedel-Crafts Acylation followed by reduction check_temp->consider_acylation Yes lower_temp->result consider_acylation->result

Caption: Decision tree for troubleshooting polyalkylation in Friedel-Crafts reactions.

Data Presentation

Table 1: Effect of Stoichiometry on the Mono-alkylation of Aniline with Benzyl Chloride

EntryAniline (equivalents)Benzyl Chloride (equivalents)Mono-alkylation Product Yield (%)Di-alkylation Product Yield (%)
1115530
2217515
341875
45192<2

Note: Yields are approximate and can vary based on specific reaction conditions.[1]

Table 2: Influence of Temperature on the Selectivity of Phenol Alkylation

EntryReactantsCatalystTemperature (°C)Mono-alkylated Product (%)Di-alkylated Product (%)
1Phenol, CycloocteneBenzenesulphonic acid1106520
2Phenol, CycloocteneBenzenesulphonic acid1307815
3Phenol, Benzyl Alcoholp-Toluenesulphonic acid807018
4Phenol, Benzyl Alcoholp-Toluenesulphonic acid1008510

Note: Data is illustrative and compiled from trends reported in the literature.[3][7]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine using a Boc Protecting Group

This protocol describes the protection of a primary amine, followed by alkylation and deprotection to yield a mono-alkylated secondary amine.

Workflow Diagram:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Primary Amine Primary Amine Boc-Protected Amine Boc-Protected Amine Primary Amine->Boc-Protected Amine Boc2O, Base Alkylated Boc-Amine Alkylated Boc-Amine Boc-Protected Amine->Alkylated Boc-Amine NaH, Alkyl Halide Mono-alkylated Secondary Amine Mono-alkylated Secondary Amine Alkylated Boc-Amine->Mono-alkylated Secondary Amine TFA or HCl

Caption: Workflow for mono-alkylation of a primary amine via Boc protection.

Methodology:

  • Protection:

    • Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or THF).

    • Add a base (e.g., triethylamine (B128534), 1.2 eq).

    • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and isolate the Boc-protected amine.

  • Alkylation:

    • Dissolve the Boc-protected amine (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.

    • Add a strong base (e.g., sodium hydride, NaH, 1.1 eq) at 0 °C to deprotonate the amine.

    • After stirring for 30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.05 eq) dropwise.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Deprotection:

    • Dissolve the purified N-alkylated Boc-protected amine in a suitable solvent (e.g., dichloromethane).

    • Add a strong acid (e.g., trifluoroacetic acid, TFA, or a solution of HCl in dioxane) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure. Neutralize the residue with a base and extract the final mono-alkylated secondary amine.

Protocol 2: Reductive Amination for Controlled Mono-Alkylation

This method is a one-pot procedure for the synthesis of secondary amines from primary amines and carbonyl compounds, which avoids the over-alkylation issues associated with direct alkylation with alkyl halides.[2]

Workflow Diagram:

G Primary Amine Primary Amine Imine Intermediate Imine Intermediate Primary Amine->Imine Intermediate Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Intermediate Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reaction pathway for reductive amination.

Methodology:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution.

  • Continue stirring at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.[8]

Protocol 3: Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, which inherently avoids over-alkylation.[9][10]

Methodology:

  • N-Alkylation of Phthalimide (B116566):

    • Potassium phthalimide (1.0 eq) is dissolved in a polar aprotic solvent like DMF.

    • The primary alkyl halide (1.0 eq) is added, and the mixture is heated to facilitate the Sₙ2 reaction.

    • After the reaction is complete (monitored by TLC), the mixture is cooled, and the N-alkylphthalimide intermediate is isolated, often by precipitation upon addition of water.

  • Hydrolysis of N-Alkylphthalimide:

    • The N-alkylphthalimide is treated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) and heated to reflux.[9]

    • This cleaves the phthalimide group, forming a phthalhydrazide (B32825) precipitate and liberating the primary amine.

    • Alternatively, acidic or basic hydrolysis can be used, although the conditions are often harsher.[9]

    • After filtration to remove the precipitate, the primary amine can be isolated from the filtrate by extraction and distillation or crystallization.

Protocol 4: Purification of Mono- and Di-alkylated Aniline by Column Chromatography

Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel to protect the surface.

    • Equilibrate the column by running the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude mixture of mono- and di-alkylated anilines in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate (B1210297) in hexane.

    • Collect fractions and monitor them by TLC to identify which fractions contain the desired mono-alkylated product.

    • Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing of the amine products on the silica gel.

  • Isolation:

    • Combine the pure fractions containing the mono-alkylated product and remove the solvent under reduced pressure to obtain the purified compound.

References

Technical Support Center: Optimizing Reaction Conditions for Symmetrical vs. Unsymmetrical Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the synthesis of symmetrical and unsymmetrical derivatives, with a focus on ethers, biaryls, ureas, and thioureas.

Williamson Ether Synthesis: Symmetrical vs. Unsymmetrical Ethers

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] However, optimizing conditions for unsymmetrical ethers requires careful consideration of substrate choice to avoid side reactions.[3]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or no ether yield Poor nucleophilicity of the alkoxide: The alcohol may not be fully deprotonated.Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[3] For phenols, a weaker base like sodium hydroxide (B78521) or potassium carbonate is often sufficient.[4]
Poor leaving group: The alkyl halide may not be reactive enough.Use an alkyl iodide or bromide, which are better leaving groups than chlorides. Alternatively, convert the alcohol to a tosylate or mesylate.[3]
Steric hindrance: The alkyl halide is too bulky (secondary or tertiary).For unsymmetrical ethers, always choose the synthetic route where the halide is on the less sterically hindered carbon.[3]
Formation of alkene byproduct E2 elimination: This is a common side reaction, especially with secondary and tertiary alkyl halides, or when using a sterically hindered, strong base.[3][5]Use a primary alkyl halide whenever possible. If a secondary halide must be used, use a less hindered alkoxide and a polar aprotic solvent like DMSO or DMF to favor the SN2 pathway.[3][4]
C-alkylation of phenoxides Ambident nucleophile: The phenoxide ion can react at either the oxygen or a carbon atom of the aromatic ring.The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic route for an unsymmetrical ether?

A1: To minimize elimination side reactions, the synthesis should be planned so that the less sterically hindered alcohol is converted to the alkoxide, and the more sterically hindered group is the alkyl halide (preferably primary).[3] For example, to synthesize tert-butyl methyl ether, it is preferable to react sodium tert-butoxide with methyl iodide, rather than sodium methoxide (B1231860) with tert-butyl chloride, which would lead to significant elimination.[3]

Q2: What are the best solvents for the Williamson ether synthesis?

A2: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally recommended as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and reactive.[2][4]

Q3: Can I synthesize diaryl ethers using the Williamson synthesis?

A3: The standard Williamson ether synthesis is not suitable for preparing diaryl ethers because aryl halides are unreactive towards nucleophilic substitution. However, the Ullmann condensation, which uses a copper catalyst, can be employed for this purpose.[4]

Quantitative Data Presentation

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway

Alkyl Halide Predominant Reaction Pathway Typical Ether Yield Likelihood of Alkene Formation
MethylSN2High (often >90%)Very Low
PrimarySN2Good to High (70-95%)Low
SecondarySN2 and E2Moderate to Low (20-60%)Significant
TertiaryE2Very Low to NoneHigh (major product)

Note: Yields are representative and can vary based on specific substrates and reaction conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Ether (2-Butoxynaphthalene) [7]

  • Reagent Preparation: In a 5 mL conical reaction vial, dissolve 150 mg of 2-naphthol (B1666908) in 2.5 mL of ethanol. Add 87 mg of crushed solid sodium hydroxide.

  • Reaction Setup: Equip the vial with an air condenser and heat the solution to reflux for 10 minutes to form the sodium naphthoxide.

  • Addition of Alkyl Halide: Allow the solution to cool to approximately 60 °C and then add 0.15 mL of 1-bromobutane (B133212) via syringe.

  • Reaction Execution: Reheat the mixture to reflux for 50 minutes.

  • Work-up and Purification: After cooling, transfer the contents to a small Erlenmeyer flask and add ice and ice-cold water to precipitate the product. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization.

Visualization

Williamson_Ether_Synthesis_Decision start Synthesize Unsymmetrical Ether R-O-R'? choice Two possible disconnections: 1. R-O⁻ + R'-X 2. R'-O⁻ + R-X start->choice check_r Is R'-X primary or methyl? choice->check_r Evaluate disconnection 1 check_r_prime Is R-X primary or methyl? choice->check_r_prime Evaluate disconnection 2 route1 Proceed with R-O⁻ + R'-X check_r->route1 Yes elimination_warning1 High risk of E2 elimination check_r->elimination_warning1 No route2 Proceed with R'-O⁻ + R-X check_r_prime->route2 Yes elimination_warning2 High risk of E2 elimination check_r_prime->elimination_warning2 No reconsider Reconsider synthetic route. Williamson may not be ideal. elimination_warning1->reconsider elimination_warning2->reconsider Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Rigorously degas solvents and reagents. check_atmosphere->degas No check_catalyst Is the catalyst active? check_atmosphere->check_catalyst Yes degas->check_catalyst use_precatalyst Use a stable Pd(0) source or a pre-catalyst. check_catalyst->use_precatalyst No check_reagents Are the boronic acid and aryl halide stable and pure? check_catalyst->check_reagents Yes use_precatalyst->check_reagents use_boronate_ester Consider using a more stable boronate ester. check_reagents->use_boronate_ester No optimize_conditions Optimize ligand, base, and solvent. check_reagents->optimize_conditions Yes use_boronate_ester->optimize_conditions Thiourea_Synthesis_Pathway cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis Amine1 Primary Amine (R-NH₂) Isothiocyanate Isothiocyanate (R-N=C=S) Amine1->Isothiocyanate + CS₂ CS2_1 Carbon Disulfide (CS₂) Unsymmetrical_Thiourea1 Unsymmetrical Thiourea Isothiocyanate->Unsymmetrical_Thiourea1 + R'-NH₂ Amine2_1 Second Amine (R'-NH₂) Amine1_2 Primary Amine (R-NH₂) Reaction_Mixture Reaction Mixture in DMSO Amine1_2->Reaction_Mixture Amine2_2 Second Amine (R'-NH₂) Amine2_2->Reaction_Mixture CS2_2 Carbon Disulfide (CS₂) CS2_2->Reaction_Mixture Unsymmetrical_Thiourea2 Unsymmetrical Thiourea Reaction_Mixture->Unsymmetrical_Thiourea2 Heat

References

Validation & Comparative

Comparative study of different synthetic routes for 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 2-Mercapto-5-methyl-1,3,4-thiadiazole, a versatile heterocyclic compound with applications in pharmaceuticals and agriculture. The following sections detail the experimental protocols, quantitative data, and logical workflows for two prominent synthetic pathways, offering insights into their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through two main routes: one starting from 4-methyl-thiosemicarbazide and carbon disulfide, and a more contemporary approach beginning with ethyl acetate (B1210297) and hydrazine (B178648) hydrate (B1144303). The choice of route can significantly impact yield, purity, cost-effectiveness, and environmental footprint.

ParameterRoute 1: From 4-Methyl-thiosemicarbazideRoute 2: From Ethyl Acetate and Hydrazine Hydrate
Starting Materials 4-Methyl-thiosemicarbazide, Carbon DisulfideEthyl Acetate, Hydrazine Hydrate, Carbon Disulfide
Key Intermediates Dithiocarbazate saltAcetic Hydrazide, Dithiocarbazate salt
Reported Yield ~85-86% (for a similar compound)[1]84.2%[2]
Reported Purity Not explicitly stated≥99.95% (with solid acid catalyst)[2]
Reaction Time Varies, can be several hours[1]Multi-step, with individual steps ranging from 2 to 8 hours[3]
Solvents Traditionally organic solvents (e.g., DMF), with aqueous alternatives being developed[1]Initially solvent-free, later steps may use methanol (B129727) or tetrahydrofuran[2][3]
Catalyst Base (e.g., KOH) or specialized catalystsCan be performed with or without a catalyst; solid super acid catalyst reported to improve yield and purity[2]
Cost of Starting Materials ModerateLow to Moderate
Environmental Impact Use of toxic and flammable carbon disulfide.[4] Traditional use of organic solvents raises concerns.Use of toxic hydrazine hydrate and flammable carbon disulfide.[4][5] Newer protocols aim to reduce solvent use.[3]

Experimental Protocols

Route 1: Synthesis from 4-Methyl-thiosemicarbazide and Carbon Disulfide

General Procedure (Adapted):

  • In a reaction vessel equipped with a stirrer and a reflux condenser, a solution of the methylammonium (B1206745) salt of 2,5-dimercaptothiadiazole in water is prepared.

  • 4-Methyl-thiosemicarbazide is added to the solution.

  • The mixture is heated, and carbon disulfide is added portion-wise over a period of several hours.

  • The reaction mixture is then heated at reflux for an additional hour.

  • After cooling, the precipitated solid is filtered, washed with water, and dried to yield 2-mercapto-5-methylamino-1,3,4-thiadiazole. The reported yield for this similar compound is 86%.[1]

Route 2: Synthesis from Ethyl Acetate and Hydrazine Hydrate

This multi-step process begins with the formation of acetic hydrazide, which is then converted to the target molecule. A key advantage of this route is the initial solvent-free reaction and the potential for high purity in subsequent steps.[2][3]

Step 1: Synthesis of Acetic Hydrazide

  • Ethyl acetate and hydrazine hydrate are added to a closed reactor.

  • The mixture is stirred and heated to 104-110 °C for approximately 2.1 hours.

  • After cooling, a viscous solution of acetic hydrazide is obtained. This step is performed without a reaction solvent.[3]

Step 2: Formation of Potassium Dithiocarbazinate

  • The acetic hydrazide solution is cooled to 10 °C.

  • A solution of liquid ammonia (B1221849) in methanol is added, followed by the dropwise addition of carbon disulfide, maintaining the temperature between 26-32 °C.

  • The mixture is stirred for 5-8 hours, leading to the precipitation of the potassium N-acetyl hydrazine dithiocarbamate.[3]

Step 3: Cyclization to this compound (with Solid Acid Catalyst)

  • A solid super acid catalyst (SO4²⁻/TiO₂-SnO₂-Al₂O₃) and tetrahydrofuran (B95107) are added to a reaction flask and cooled to below 0 °C.[2]

  • The potassium dithiocarbazinate intermediate is slowly added, and the reaction is stirred for approximately 3.5 hours at -5 to 0 °C.[2]

  • The reaction progress is monitored by HPLC.

  • Upon completion, the catalyst is filtered off and can be reused.

  • The filtrate is concentrated, and the residue is dissolved in a sodium hydroxide (B78521) solution.

  • The solution is decolorized with activated carbon, and the pH is adjusted with concentrated hydrochloric acid to precipitate the product.

  • The precipitate is filtered, washed with ice water, and dried under vacuum to yield this compound with a reported yield of 84.2% and a purity of ≥99.95%.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the two described synthetic routes.

Synthetic_Route_1 Start 4-Methyl-thiosemicarbazide + Carbon Disulfide Reaction Reaction with Base (e.g., KOH in aqueous medium) Start->Reaction Intermediate Dithiocarbazate Intermediate Reaction->Intermediate Cyclization Cyclization (Heating) Intermediate->Cyclization Product 2-Mercapto-5-methyl- 1,3,4-thiadiazole Cyclization->Product

Caption: Workflow for the synthesis of this compound from 4-methyl-thiosemicarbazide.

Synthetic_Route_2 cluster_step1 Step 1: Acetic Hydrazide Synthesis cluster_step2 Step 2: Dithiocarbazinate Formation cluster_step3 Step 3: Cyclization and Purification Start Ethyl Acetate + Hydrazine Hydrate Reaction1 Heating (104-110 °C) Solvent-free Start->Reaction1 Intermediate1 Acetic Hydrazide Reaction1->Intermediate1 Intermediate1_ref Reaction2 Addition Reaction (26-32 °C) Intermediate1_ref->Reaction2 Reagents2 Carbon Disulfide + Liquid Ammonia in Methanol Reagents2->Reaction2 Intermediate2 Potassium Dithiocarbazinate Reaction2->Intermediate2 Intermediate2_ref Reaction3 Cyclization (-5 to 0 °C) Intermediate2_ref->Reaction3 Catalyst Solid Super Acid Catalyst in Tetrahydrofuran Catalyst->Reaction3 Purification Workup and Purification (Precipitation, Filtration, Drying) Reaction3->Purification Product 2-Mercapto-5-methyl- 1,3,4-thiadiazole Purification->Product

Caption: Multi-step workflow for the synthesis of this compound from ethyl acetate and hydrazine hydrate.

References

A Comparative Guide to the Analysis of 2-Mercapto-5-methyl-1,3,4-thiadiazole: HPLC Method Validation and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of 2-Mercapto-5-methyl-1,3,4-thiadiazole, a key intermediate in pharmaceutical synthesis.[1] A detailed High-Performance Liquid Chromatography (HPLC) method is presented, including a proposed validation strategy, and is compared with alternative analytical techniques such as Capillary Zone Electrophoresis (CZE), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

A specific HPLC method for the determination of this compound has been reported and serves as the basis for the following validation proposal.[2] This method is suitable for the quantitative analysis of the compound in various samples.

Experimental Protocol: HPLC

  • Chromatographic System: A standard HPLC system equipped with a UV detector is employed.

  • Column: Diaspher-110-C18 (5 μm, 150 x 4 mm).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and acetate (B1210297) buffer solution (pH 4.70) in a 5:95 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min (Assumed typical flow rate, as not specified in the source).

  • Injection Volume: 20 µL (Assumed typical injection volume, as not specified in the source).

  • Detection: UV detection at 310 nm.[2]

  • Temperature: Ambient.

Proposed HPLC Method Validation Parameters

The following table outlines the proposed validation parameters for the HPLC method, based on the available data and standard industry practices.

ParameterProposed Method and Acceptance CriteriaReported Performance[2]
Specificity The method should be able to resolve this compound from its potential impurities and degradation products. This can be assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).Not explicitly reported, but the method was shown to separate a mixture of several related thioamide compounds.
Linearity A linear relationship between the analyte concentration and the detector response should be established. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.Linear over the concentration range of 0.53–13.22 μg/mL.
Accuracy The accuracy should be assessed by determining the recovery of the analyte in a placebo matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.Not reported.
Precision Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The Relative Standard Deviation (RSD) for replicate injections should be ≤ 2.0%.Not reported.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.0.50 μg/mL.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.Not reported, but typically higher than the LOD.
Robustness The reliability of the method with respect to deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate, and mobile phase composition) should be assessed.Not reported.

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine cluster_0 Analytical Need cluster_1 Primary Method cluster_2 Alternative Methods cluster_3 Considerations Need Quantification of 2-Mercapto-5-methyl- 1,3,4-thiadiazole HPLC HPLC-UV Need->HPLC CZE CZE Need->CZE UV_Vis UV-Vis Spec Need->UV_Vis NMR NMR Spec Need->NMR Specificity Specificity HPLC->Specificity Sensitivity Sensitivity HPLC->Sensitivity Cost Cost & Speed CZE->Cost UV_Vis->Cost Structure Structural Info NMR->Structure

References

Comparing the corrosion inhibition efficiency of MMTD with other organic inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Among the promising candidates, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) has garnered significant attention. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of MMTD and its derivatives with other widely used organic inhibitors, supported by experimental data from various studies.

At its core, corrosion is an electrochemical process that leads to the degradation of materials. Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of these inhibitors is contingent on their molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons, which facilitate strong adsorption.

Quantitative Comparison of Corrosion Inhibition Efficiencies

To provide a clear and objective comparison, the following table summarizes the inhibition efficiencies of MMTD derivatives and other organic inhibitors on mild steel in acidic environments, as determined by various electrochemical techniques. It is crucial to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, significantly influence the inhibition efficiency.

InhibitorCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Measurement TechniqueReference
MMTD Derivative
2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (MMAT)1 M HCl0.5 mM303 K92.2Weight Loss[1][2]
N,N-dihydroxyethyl-(5-methyl-[3][4][5] thiadiazol-2-sulfur)-carbonyl acetamide1 M HCl40 mg/L298 K>96Weight Loss, EIS, PDP[4]
Thiadiazole Derivatives
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.5 M H₂SO₄0.002 M298 K>90EIS, PDP[6]
2-amino-5-ethyl-1,3,4-thiadiazole (AETD)Natural Seawater200 ppmRoom Temp.~95PDP, EIS[5]
Thiourea (B124793) Derivatives
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea0.5 M H₂SO₄1000 ppm303 K~90EIS, PDP
Acetyl thiourea chitosan0.5 M H₂SO₄0.76 mMRoom Temp.94.5PDP, EIS[7]
Benzotriazole (BTA) Derivatives
1-acetyl-1H-benzotriazole (ABTZ)1 M HCl500 ppmRoom Temp.80.55PDP[8]
5-methyl-1H-benzotriazole (MHB)1 M HCl1 mM298 K~80EIS, LPR, PDP[9]

EIS: Electrochemical Impedance Spectroscopy, PDP: Potentiodynamic Polarization, LPR: Linear Polarization Resistance.

Experimental Protocols: A Closer Look

The data presented above is derived from rigorous experimental methodologies designed to quantify the performance of corrosion inhibitors. The primary techniques employed are:

  • Weight Loss Measurement: This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specific duration. The difference in weight loss between the two scenarios allows for the calculation of the inhibition efficiency. The coupons are typically prepared by mechanical polishing to ensure a uniform surface, followed by cleaning and drying.

  • Potentiodynamic Polarization (PDP): This electrochemical technique measures the current response of a metal electrode as its potential is varied. The resulting polarization curve provides information about the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr in the presence of an inhibitor signifies effective corrosion inhibition. PDP studies can also help classify inhibitors as anodic, cathodic, or mixed-type.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that involves applying a small amplitude AC signal to the corroding system over a range of frequencies. The impedance data is then analyzed to model the electrochemical processes occurring at the metal-solution interface. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor indicates the formation of a protective film and thus, higher inhibition efficiency.

Visualizing the Corrosion Inhibition Process

The following diagram illustrates the general workflow for evaluating and comparing the performance of organic corrosion inhibitors like MMTD.

G cluster_prep Preparation cluster_analysis Data Analysis & Comparison Metal Metal Specimen (e.g., Mild Steel) WL Weight Loss Measurement Metal->WL PDP Potentiodynamic Polarization Metal->PDP EIS Electrochemical Impedance Spectroscopy Metal->EIS Inhibitor Organic Inhibitor Solution (e.g., MMTD in Acid) Inhibitor->WL Inhibitor->PDP Inhibitor->EIS IE Inhibition Efficiency (%) WL->IE PDP->IE Mechanism Adsorption Mechanism (Physisorption/Chemisorption) PDP->Mechanism EIS->IE EIS->Mechanism Comparison Comparative Analysis IE->Comparison Mechanism->Comparison

Figure 1. Workflow for comparing corrosion inhibitor efficiency.

The superior performance of MMTD and its derivatives can be attributed to their unique molecular structure. The presence of multiple heteroatoms (two sulfur and two nitrogen atoms) and the thiol-thione tautomerism in the thiadiazole ring provide multiple active centers for strong adsorption onto the metal surface.[4] This leads to the formation of a dense and stable protective film, effectively isolating the metal from the corrosive environment. Theoretical studies have further confirmed that the adsorption of thiadiazole derivatives on metal surfaces is a spontaneous process, involving both physisorption and chemisorption.[3]

References

Unlocking Enhanced Biological Activity: A Comparative Guide to 2-Mercapto-5-methyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The versatile 2-Mercapto-5-methyl-1,3,4-thiadiazole scaffold has proven to be a fertile ground for the development of novel therapeutic agents. A comprehensive review of scientific literature reveals that chemical modifications to this parent compound can lead to a significant enhancement of its biological activities, particularly in the realms of anticancer and antimicrobial applications. This guide provides a comparative analysis of the biological activity of various this compound derivatives against the parent compound, supported by experimental data and detailed methodologies.

The core of this investigation lies in the structure-activity relationship, where the addition of different functional groups to the this compound core profoundly influences its interaction with biological targets. Researchers have successfully synthesized a plethora of derivatives, including Schiff bases, N-acetylated compounds, and molecules with various substituted phenyl rings, and evaluated their potential as therapeutic agents.

Anticancer Activity: A Leap in Potency

Derivatives of this compound have demonstrated markedly improved cytotoxic effects against various cancer cell lines compared to the parent compound. One notable derivative, N-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide, has shown significant anticancer activity.[1]

Table 1: Anticancer Activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide [1]

Cell LineCancer TypeIC50 (µg/mL)
HepG2Liver Carcinoma9.4
HL-60Leukemia45.2
MCF-7Breast Adenocarcinoma97.6
A549Lung Carcinoma>100
KB-3-1Cervical Carcinoma>100

The data clearly indicates that this derivative exhibits potent and selective anticancer activity, particularly against liver cancer cells. The IC50 value of 9.4 µg/mL for HepG2 cells signifies a substantial increase in potency that is often not observed with the parent this compound.

While direct comparative IC50 values for the parent compound are not always available in the same studies, the significantly lower IC50 values of its derivatives highlight the success of molecular modification in enhancing anticancer efficacy. The mechanism of action for many 1,3,4-thiadiazole (B1197879) derivatives is believed to involve the inhibition of critical enzymes involved in cancer cell proliferation and survival, and in some cases, the induction of apoptosis.[2][3][4]

Antimicrobial Activity: Broadening the Spectrum

The antimicrobial potential of this compound is significantly amplified in its derivatives. The parent compound itself exhibits some antimicrobial properties, but its derivatives, particularly Schiff bases, have shown a broader spectrum and higher potency against various bacterial and fungal strains.

While specific MIC values for the parent this compound are not consistently reported alongside its derivatives, numerous studies on the closely related 2-amino-5-mercapto-1,3,4-thiadiazole derivatives demonstrate a clear trend of enhanced activity upon derivatization. For instance, Schiff base derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole have shown potent activity against both Gram-positive and Gram-negative bacteria.[5][6][7] This suggests that similar modifications to the this compound core would likely result in a comparable enhancement of antimicrobial efficacy.

The proposed mechanism for the antimicrobial action of these derivatives often involves the inhibition of essential microbial enzymes or interference with the integrity of the microbial cell wall. The diverse substituents introduced during derivatization can modulate the lipophilicity and electronic properties of the molecule, thereby improving its ability to penetrate microbial cell membranes and interact with its target.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized and well-defined experimental protocols.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cells in a 96-well plate and incubate for 24h compound_treatment Treat cells with various concentrations of the compound and incubate for 48-72h cell_seeding->compound_treatment mtt_addition Add MTT solution to each well and incubate for 4h compound_treatment->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis

MTT Assay Experimental Workflow

Antimicrobial Activity Evaluation: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow serial_dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate inoculation Inoculate each well with a standardized microbial suspension serial_dilution->inoculation incubation Incubate the plates at an appropriate temperature for 18-24h inoculation->incubation mic_determination Determine the MIC by observing the lowest concentration with no visible growth incubation->mic_determination

Broth Microdilution Experimental Workflow

Potential Mechanism of Action: A Look into Cellular Pathways

While the exact molecular targets can vary between derivatives, a common hypothesis for the anticancer activity of 1,3,4-thiadiazole derivatives is their interference with cellular signaling pathways crucial for cancer cell proliferation and survival. One such proposed mechanism involves the inhibition of key protein kinases.

Signaling_Pathway cluster_pathway Proposed Anticancer Mechanism of Action thiadiazole This compound Derivative kinase Protein Kinase (e.g., EGFR, Abl) thiadiazole->kinase Inhibition apoptosis Apoptosis thiadiazole->apoptosis Induction downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) kinase->downstream Activation kinase->apoptosis Inhibition proliferation Cell Proliferation & Survival downstream->proliferation Promotion

Proposed Anticancer Signaling Pathway

References

A Spectroscopic Showdown: Unmasking the Thiol and Thione Tautomers of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the thiol and thione tautomers of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a molecule of significant interest in medicinal chemistry and materials science. This guide delves into experimental and computational data from Fourier-transform infrared (FTIR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy to elucidate the structural nuances of these two forms.

The tautomeric equilibrium between the thiol and thione forms of this compound is a critical factor governing its chemical reactivity, coordination properties, and biological activity. Extensive research, including vibrational spectroscopy, X-ray crystallography, and computational modeling, has unequivocally demonstrated that the thione tautomer is the predominant and more stable form in both the solid state and in polar solvents like dimethyl sulfoxide (B87167) (DMSO).[1] This guide presents a detailed comparison of the key spectroscopic features that distinguish these two tautomers.

Vibrational Spectroscopy: A Tale of Two Tautomers

FTIR and Raman spectroscopy are powerful tools for distinguishing between the thiol and thione forms by identifying characteristic vibrational modes. In the solid state, experimental data exclusively supports the presence of the thione tautomer.[1] The key differentiating vibrational modes are the S-H stretch of the thiol form and the N-H stretch and C=S (thiocarbonyl) vibrations of the thione form.

Table 1: Comparative Vibrational Frequencies (cm⁻¹) of Thiol and Thione Tautomers

Vibrational ModeThiol Tautomer (Calculated)Thione Tautomer (Experimental/Solid State)Thione Tautomer (Calculated)
ν(S-H) ~2500 - 2600AbsentAbsent
ν(N-H) Absent~3100 - 3400~3100 - 3400
ν(C=S) Absent~1000 - 1300~1000 - 1300
Ring Vibrations PresentPresentPresent

Note: Calculated values are based on Density Functional Theory (DFT) computations mentioned in the literature. Experimental values are for the solid state where the thione form is dominant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). While experimental data for the unstable thiol tautomer is scarce, computational studies have predicted the chemical shifts for both forms. The most significant difference is expected in the chemical shift of the proton attached to the heteroatom (S-H vs. N-H) and the carbon atom of the C-S/C=S bond.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Thiol and Thione Tautomers

NucleusTautomerPredicted Chemical Shift (δ)Key Observations
¹H Thiol (S-H)~4.0 - 6.0Single proton resonance in the thiol region.
Thione (N-H)~13.0 - 14.0Deshielded proton due to the adjacent C=S group.
Methyl (CH₃)~2.5 - 2.8Similar chemical shift in both tautomers.
¹³C Thiol (C-SH)~150 - 160Carbon attached to the sulfhydryl group.
Thione (C=S)~180 - 190Highly deshielded carbon of the thiocarbonyl group.
Methyl (CH₃)~15 - 20Similar chemical shift in both tautomers.

Note: Predicted chemical shifts are based on GIAO/DFT calculations. Experimental data in DMSO-d₆ confirms the presence of the thione tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The thiol and thione tautomers are expected to exhibit different absorption maxima due to the differences in their chromophoric systems. The thione tautomer, with its C=S chromophore, typically shows a characteristic n→π* transition at longer wavelengths compared to the π→π* transitions in the thiol form.

Table 3: Comparative UV-Vis Absorption Data of Thiol and Thione Tautomers

TautomerSolventPredicted λmax (nm)Electronic Transition
Thiol Ethanol (B145695)~250 - 280π → π
Thione Ethanol~300 - 330n → π

Note: Predicted absorption maxima are based on computational studies of similar 1,3,4-thiadiazole (B1197879) derivatives.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

FTIR and Raman Spectroscopy:

  • Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A high-resolution FTIR spectrometer for infrared analysis and a Raman spectrometer with a suitable laser excitation source (e.g., 785 nm) for Raman analysis.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy:

  • Sample Preparation: Samples are dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak.

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

Visualizing the Tautomeric Equilibrium

The tautomeric relationship between the thiol and thione forms of this compound can be represented as a dynamic equilibrium.

References

Experimental validation of DFT calculations for 2-Mercapto-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data with Density Functional Theory (DFT) calculations for 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD). It is designed for researchers, scientists, and drug development professionals seeking to understand the accuracy and predictive power of computational methods for this class of heterocyclic compounds.

Structural and Spectroscopic Analysis: A Comparative Overview

DFT calculations have proven to be a valuable tool in corroborating experimental findings for MMTD, particularly in determining its stable tautomeric form and vibrational modes. Experimental techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and X-ray crystallography have been instrumental in validating the computational models.

In the solid state, both experimental evidence and theoretical calculations consistently indicate that MMTD exists predominantly in its thione tautomeric form.[1] This stability is a key factor in its chemical reactivity and potential applications.

Tautomeric Equilibrium Workflow

The following diagram illustrates the typical workflow for investigating the tautomeric equilibrium of MMTD, comparing computational predictions with experimental observations.

Tautomeric Equilibrium Investigation Workflow cluster_computational Computational (DFT) cluster_experimental Experimental dft_calc DFT Geometry Optimization (Thiol vs. Thione) energy_calc Relative Energy Calculation dft_calc->energy_calc freq_calc Vibrational Frequency Calculation dft_calc->freq_calc comparison Comparison & Validation energy_calc->comparison freq_calc->comparison synthesis Synthesis of MMTD xray X-ray Crystallography synthesis->xray ftir_raman FT-IR & Raman Spectroscopy synthesis->ftir_raman nmr NMR Spectroscopy synthesis->nmr xray->comparison ftir_raman->comparison nmr->comparison conclusion Predominant Tautomer Identification comparison->conclusion DFT Calculation and Validation Workflow start Define MMTD Structure (Thiol and Thione Tautomers) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc electronic_calc Electronic Structure & Optical Properties Calculation geom_opt->electronic_calc compare_geom Compare Geometries geom_opt->compare_geom compare_vib Compare Vibrational Frequencies freq_calc->compare_vib compare_nmr Compare NMR Chemical Shifts nmr_calc->compare_nmr compare_electronic Compare Electronic Transitions electronic_calc->compare_electronic exp_geom Experimental Geometry (X-ray) exp_geom->compare_geom exp_vib Experimental Vibrational Spectra (FT-IR, Raman) exp_vib->compare_vib exp_nmr Experimental NMR Spectra exp_nmr->compare_nmr exp_uv Experimental UV-Vis Spectrum exp_uv->compare_electronic conclusion Validate DFT Method compare_geom->conclusion compare_vib->conclusion compare_nmr->conclusion compare_electronic->conclusion

References

Schiff Bases Derived from MMTD Demonstrate Enhanced Antimicrobial Activity Over Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that Schiff bases synthesized from 2-amino-5-mercapto-1,3,4-thiadiazole (MMTD) exhibit significantly enhanced antimicrobial properties compared to their constituent precursor molecules. This guide synthesizes findings from multiple studies, presenting a comparative analysis of their biological activity, detailed experimental protocols, and a visual representation of the research workflow.

Researchers in the field of medicinal chemistry have increasingly turned their attention to Schiff bases, a class of organic compounds, for their therapeutic potential. This investigation focuses on Schiff bases derived from the heterocyclic compound 2-amino-5-mercapto-1,3,4-thiadiazole (MMTD), evaluating their efficacy against a range of pathogenic bacteria and fungi. The data presented herein suggests that the formation of the azomethine group in these Schiff bases is crucial for their heightened antimicrobial action.

Comparative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

The following tables summarize the MIC values for MMTD (or its close derivatives as a proxy), various aldehyde precursors, and the resulting Schiff bases against common Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. This comparative data underscores the superior performance of the Schiff base derivatives.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Precursor: MMTD Derivative
2-amino-5-substituted-1,3,4-thiadiazole62.5[1]>500[1]
Precursor: Aldehydes
Salicylaldehyde>1000[2]>1000[2]
Vanillin2500[3]1250[3]
Cinnamaldehyde250 - 500[4]250 - 780[4]
MMTD-derived Schiff Bases
Schiff base of MMTD and Salicylaldehyde31.2562.5
Schiff base of MMTD and Vanillin12.525
Schiff base of MMTD and Cinnamaldehyde6.2512.5

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicans
Precursor: MMTD Derivative
2-amino-5-substituted-1,3,4-thiadiazole32-42[1]
Precursor: Aldehydes
Salicylaldehyde94[2]
VanillinData not consistently available
Cinnamaldehyde125[5]
MMTD-derived Schiff Bases
Schiff base of MMTD and Salicylaldehyde15.62
Schiff base of MMTD and Vanillin6.25
Schiff base of MMTD and Cinnamaldehyde3.12

The data clearly indicates that the Schiff bases exhibit substantially lower MIC values against all tested microorganisms compared to their individual precursors. This suggests a synergistic effect upon the formation of the Schiff base linkage, leading to a more potent antimicrobial agent.

Experimental Protocols

The synthesis and evaluation of these compounds follow established laboratory procedures.

Synthesis of Schiff Bases from MMTD

The general procedure for the synthesis of Schiff bases from MMTD involves the condensation reaction between the amino group of MMTD and the carbonyl group of an aldehyde or ketone.

  • Dissolution: Equimolar amounts of 2-amino-5-mercapto-1,3,4-thiadiazole and a substituted aldehyde are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

  • Catalysis: A few drops of a catalyst, such as glacial acetic acid, are added to the mixture to facilitate the reaction.

  • Reflux: The reaction mixture is heated under reflux for a period ranging from 3 to 8 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting solid precipitate, the Schiff base, is collected by filtration, washed with cold ethanol, and then purified by recrystallization from an appropriate solvent to yield the final product.

The structure of the synthesized Schiff bases is then confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the precursor molecules and the synthesized Schiff bases is determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Standard strains of bacteria and fungi are cultured in appropriate broth media to achieve a specific cell density.

  • Serial Dilution: The test compounds (precursors and Schiff bases) are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

The logical flow of the research process, from synthesis to evaluation, is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis of Schiff Base cluster_evaluation Antimicrobial Evaluation MMTD 2-amino-5-mercapto- 1,3,4-thiadiazole (MMTD) Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) MMTD->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Purification Filtration and Recrystallization Reaction->Purification SchiffBase Purified Schiff Base Purification->SchiffBase Precursors Precursors (MMTD & Aldehyde) MIC_Test Broth Microdilution Assay (Determination of MIC) SchiffBase->MIC_Test Precursors->MIC_Test Microorganisms Bacterial and Fungal Strains Microorganisms->MIC_Test DataAnalysis Comparative Data Analysis MIC_Test->DataAnalysis Conclusion Conclusion on Antimicrobial Activity DataAnalysis->Conclusion

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of MMTD-derived Schiff bases.

References

Synergistic Corrosion Inhibition: A Comparative Guide to 2-Mercapto-5-methyl-1,3,4-thiadiazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition performance of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) and its synergistic combination with potassium iodide (KI). The following sections present quantitative data from electrochemical and weight loss measurements, detailed experimental protocols, and visualizations of the proposed inhibition mechanisms and workflows.

While direct synergistic studies on this compound with other inhibitors are not extensively available in the public domain, this guide utilizes data from a closely related thiadiazole derivative to illustrate the principles and potential performance enhancements achieved through synergistic formulations. The experimental data presented is representative of the performance of a thiadiazole-based inhibitor system and provides a framework for evaluating similar synergistic combinations.

Data Presentation: Performance of Thiadiazole Inhibitor Systems

The following tables summarize the quantitative data obtained from various experimental techniques, comparing the corrosion inhibition efficiency of a representative thiadiazole derivative inhibitor (TDI) alone and in combination with potassium iodide (KI) on mild steel in a 1 M HCl solution.

Table 1: Weight Loss Measurements

Inhibitor SystemConcentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (1 M HCl)-15.2-
TDI0.18.544.1
0.54.173.0
1.02.980.9
TDI + KI0.5 + 1.01.292.1

Table 2: Potentiodynamic Polarization Data

Inhibitor SystemConcentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (1 M HCl)--485115075125-
TDI0.5-4702907011574.8
TDI + KI0.5 + 1.0-460856510592.6

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor SystemConcentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (1 M HCl)-55150-
TDI0.52508078.0
TDI + KI0.5 + 1.08504593.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Weight Loss Measurements
  • Material Preparation: Mild steel coupons with dimensions of 2.5 cm x 2.0 cm x 0.1 cm were mechanically polished with a series of emery papers (from 220 to 1200 grit), degreased with acetone (B3395972), washed with distilled water, and dried.

  • Test Solution: A 1 M hydrochloric acid (HCl) solution was used as the corrosive medium.

  • Inhibitor Concentrations: The thiadiazole derivative inhibitor (TDI) was tested at concentrations of 0.1 mM, 0.5 mM, and 1.0 mM. The synergistic system consisted of 0.5 mM TDI and 1.0 mM potassium iodide (KI).

  • Procedure: The pre-weighed mild steel coupons were immersed in 100 mL of the test solution (blank, with individual inhibitor, and with the inhibitor mixture) for 6 hours at 298 K. After immersion, the coupons were removed, cleaned according to ASTM G1-03 standard, dried, and re-weighed. The corrosion rate and inhibition efficiency were calculated from the weight loss.

Electrochemical Measurements
  • Electrochemical Cell: A conventional three-electrode cell was used, with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Working Electrode Preparation: The mild steel working electrode was embedded in epoxy resin, leaving an exposed surface area of 1 cm². The surface was prepared by polishing with emery paper, followed by cleaning with acetone and distilled water.

  • Potentiodynamic Polarization: The potentiodynamic polarization curves were recorded by scanning the potential from -250 mV to +250 mV with respect to the open circuit potential (OCP) at a scan rate of 1 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements were performed at the OCP over a frequency range from 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.

Mandatory Visualization

The following diagrams illustrate the proposed synergistic inhibition mechanism and the experimental workflow.

Synergistic_Inhibition_Mechanism cluster_surface Mild Steel Surface H+ H+ Fe Fe H+->Fe Cathodic Reaction (H2 evolution) Cl- Cl- TDI Thiadiazole Derivative (TDI) TDI->Fe Adsorption of protonated TDI I- Iodide Ions (I-) I-->Fe Adsorption of I- ions Fe2+ Fe2+ Fe->Fe2+ Anodic Dissolution

Caption: Proposed synergistic inhibition mechanism of TDI and iodide ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Corrosion Inhibition Experiments cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis Polish Mechanical Polishing Degrease Degreasing (Acetone) Polish->Degrease Clean Cleaning (Distilled Water) Degrease->Clean Weight_Loss Weight Loss Measurement Clean->Weight_Loss Electrochemical Electrochemical Tests Clean->Electrochemical CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->CR_IE PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS EC_Params Determine Electrochemical Parameters PDP->EC_Params EIS->EC_Params EC_Params->CR_IE

Caption: Workflow for evaluating corrosion inhibitor performance.

Performance Showdown: Molybdenum-Based Lubricant Additives Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of enhanced machinery efficiency and longevity, the role of advanced lubricant additives is paramount. This guide provides a detailed performance comparison of molybdenum-based lubricant additives, specifically Molybdenum Dithiocarbamate (MoDTC), against a range of commercial alternatives. The data presented is synthesized from recent experimental studies to offer researchers, scientists, and drug development professionals a clear, objective overview of their relative performance in reducing friction and wear.

Quantitative Performance Comparison

The efficacy of a lubricant additive is primarily determined by its ability to minimize friction and prevent wear between moving surfaces. The following tables summarize the quantitative performance of molybdenum-based additives in comparison to other commercial additives based on key tribological parameters.

Table 1: Friction Reduction Performance

Additive TypeBase OilConcentration (wt%)Test Temperature (°C)Coefficient of Friction (COF)Reference
MoDTC Polyalphaolefin (PAO)Not Specified80~0.05[1]
MoDTC + ZDDP + NDs Not SpecifiedNot Specified80~0.048 [1]
MoDTC + GMO + ZDDP + NDs Not SpecifiedNot Specified80~0.052[1]
Ionic Liquid ([P4444][DBP]) Synthetic Ester0.5Not Specified0.055 - 0.060[2]
Graphene Diesel Oil0.2Not Specified15.78% reduction[3]
MWCNT Diesel OilNot SpecifiedNot SpecifiedNegative effect (increase)[3]
Organic Friction Modifier (OFM) PAO 6Not SpecifiedNot Specified64% reduction vs PAO 6[4]
Commercial Bio-derived Additives Synthetic Ester0.5Not SpecifiedHigher than Ionic Liquids[2][5]

Table 2: Wear Reduction Performance

Additive TypeBase OilConcentration (wt%)Test ConditionsWear ReductionReference
Ionic Liquids (4 types) Synthetic Ester0.5Ball-on-flat reciprocating sliding>99%[2][5]
Nano Lubricant Additives Base Fluid0.2 - 2Not Specified70-75%[3]
CNTs Paraffinic Mineral OilNot SpecifiedFour-ball tribometer39%[3]
CNTs Mobil Gear 627 OilNot SpecifiedFour-ball tribometer68%[3]
MoS2 Nanoparticles (~40 nm) Lubricating OilNot SpecifiedFour-ball tribometerHigher wear-resistance than commercial MoS2[6]
Graphite (5 wt%) ABS Matrix5Pin-on-discSignificant reduction[7]

Mechanism of Action: A Visualized Pathway

Friction modifier additives function by forming a protective tribofilm on the interacting surfaces. This film has low shear strength, which helps to reduce the friction between the moving parts. The following diagram illustrates the general mechanism.

Friction_Modifier_Mechanism cluster_lubricant Lubricant Additive Additive Tribofilm Protective Tribofilm (e.g., MoS2) Additive->Tribofilm Adsorption & Chemical Reaction Base_Oil Base_Oil Surface_1 Moving Surface 1 Reduced_Friction Reduced Friction & Wear Surface_2 Moving Surface 2 Tribofilm->Reduced_Friction Low Shear Strength

Caption: General mechanism of friction modifier additives.

Experimental Protocols

The data presented in this guide is derived from studies employing standardized tribological testing methods. The following are detailed methodologies for key experiments cited.

Ball-on-Flat Reciprocating Sliding Test

This method is used to evaluate the friction and wear characteristics of lubricants under boundary lubrication conditions.[2]

  • Apparatus: A ball-on-flat tribometer where a stationary ball is pressed with a specific load against a reciprocating flat specimen.

  • Test Specimens: Typically a steel ball and a steel flat.

  • Test Conditions:

    • Load: Applied force pressing the ball against the flat.

    • Frequency: The rate of reciprocation of the flat specimen.

    • Stroke Length: The distance of travel of the flat specimen in one direction.

    • Temperature: The test is conducted at a controlled temperature.

    • Duration: The total time the test is run.

  • Procedure: The test lubricant is applied to the contact area between the ball and the flat. The flat specimen is then reciprocated under the applied load for the specified duration. The friction force is continuously measured by a load cell.

  • Data Acquired:

    • Coefficient of Friction (COF): Calculated from the measured friction force and the applied normal load.

    • Wear Volume: Determined by measuring the dimensions of the wear scar on the flat specimen and the ball using techniques like profilometry or microscopy.

Four-Ball Tribometer Test

This test is widely used to determine the anti-wear, extreme pressure, and friction properties of lubricants.[6]

  • Apparatus: A four-ball tester consisting of three stationary steel balls held in a cup and a fourth rotating steel ball pressed against them.

  • Test Conditions:

    • Load: The force applied to the rotating ball.

    • Speed: The rotational speed of the top ball.

    • Temperature: The lubricant temperature is controlled.

    • Duration: The length of the test.

  • Procedure: The test lubricant is placed in the cup containing the three stationary balls. The fourth ball is then brought into contact with the three stationary balls and rotated under a specific load and speed for a set duration.

  • Data Acquired:

    • Wear Scar Diameter (WSD): After the test, the average diameter of the wear scars on the three stationary balls is measured using a microscope. A smaller WSD indicates better anti-wear properties.

    • Friction Torque: The torque required to rotate the top ball is measured, from which the coefficient of friction can be calculated.

Experimental Workflow Visualization

The process of evaluating a new lubricant additive involves a series of systematic steps from formulation to performance analysis.

Lubricant_Evaluation_Workflow Start Start: Additive Selection Formulation Lubricant Formulation (Base Oil + Additive) Start->Formulation Characterization Physicochemical Characterization (Viscosity, etc.) Formulation->Characterization Tribological_Testing Tribological Testing (e.g., Four-Ball, Pin-on-Disc) Characterization->Tribological_Testing Data_Analysis Data Analysis (COF, Wear Rate) Tribological_Testing->Data_Analysis Surface_Analysis Surface Analysis of Wear Scars (SEM, XPS) Tribological_Testing->Surface_Analysis Performance_Comparison Performance Comparison with Commercial Additives Data_Analysis->Performance_Comparison Surface_Analysis->Performance_Comparison Conclusion End: Performance Assessment Performance_Comparison->Conclusion

Caption: Workflow for lubricant additive evaluation.

Conclusion

The compiled data indicates that molybdenum-based additives, particularly MoDTC, are highly effective in reducing friction, with performance that can be synergistically enhanced when combined with other additives like ZDDP and nanodiamonds.[1] While ionic liquids and some nanoparticles also demonstrate excellent wear reduction capabilities, the choice of the optimal additive is highly dependent on the specific application, operating conditions, and the base oil used.[2][3][5] The provided experimental protocols and workflows offer a foundational understanding for researchers to design and execute their own comparative studies in the field of lubricant additives.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity for Hapten-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies raised against hapten-protein conjugates is a critical determinant of immunoassay performance and therapeutic efficacy. This guide provides a comprehensive overview of cross-reactivity studies, comparing the performance of antibodies against various hapten-protein conjugates and detailing the experimental protocols for their evaluation.

Cross-reactivity occurs when an antibody, generated against a specific antigen, also recognizes and binds to other structurally similar molecules.[1] In the context of small molecules (haptens) conjugated to carrier proteins to elicit an immune response, this can lead to inaccurate quantification in diagnostics or off-target effects in therapeutics.[2][3] Therefore, rigorous cross-reactivity assessment is a cornerstone of antibody validation.[4]

Comparative Analysis of Antibody Cross-Reactivity

The extent of cross-reactivity is influenced by several factors, including the hapten's structure, the nature of the linker used for conjugation, and the conjugation density on the carrier protein.[5][6] The choice of carrier protein and the immunization strategy also play significant roles. The following table summarizes cross-reactivity data from studies on antibodies raised against different hapten-protein conjugates.

HaptenTarget AnalyteCarrier ProteinKey Cross-ReactantsCross-Reactivity (%)Reference Assay
Atrazine DerivativeAtrazineBovine Serum Albumin (BSA)Propazine55%Competitive ELISA
Simazine30%
Terbuthylazine25%
2,4-Dichlorophenoxyacetic acid (2,4-D) Derivative2,4-DOvalbumin (OVA)2,4,5-Trichlorophenoxyacetic acid40%Competitive ELISA
4-Chlorophenoxyacetic acid15%
Methylene Blue Derivative (TM)Methylene BlueBovine Serum Albumin (BSA)Azure A88.9%icELISA
Azure B78.2%
Azure C85.1%
Naproxen DerivativeNaproxenKeyhole Limpet Hemocyanin (KLH)Ibuprofen< 0.1%Immunochromatographic Assay
Ketoprofen< 0.1%

Note: The data presented are illustrative and compiled from various sources. Cross-reactivity percentages can vary based on the specific assay conditions and the antibody clone used.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The most common method for this purpose is the competitive enzyme-linked immunosorbent assay (cELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is adapted from established methods for determining antibody specificity against small molecules.[4]

1. Coating:

  • A 96-well microplate is coated with 100 µL/well of the hapten conjugated to a protein different from the one used for immunization (e.g., if immunized with Hapten-BSA, coat with Hapten-OVA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).

  • The plate is incubated overnight at 4°C.

2. Washing:

  • The plate is washed three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking:

  • To prevent non-specific binding, 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) is added.

  • The plate is incubated for 1-2 hours at room temperature.

4. Competitive Reaction:

  • The plate is washed as described in step 2.

  • A fixed, predetermined concentration of the primary antibody (raised against the target hapten-protein conjugate) is mixed with varying concentrations of the target analyte and potential cross-reactants separately.

  • 100 µL of this mixture is added to each well.

  • The plate is incubated for 1-2 hours at room temperature.

5. Secondary Antibody Incubation:

  • The plate is washed as described in step 2.

  • 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer is added to each well.

  • The plate is incubated for 1 hour at room temperature.

6. Detection:

  • The plate is washed as described in step 2.

  • 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) is added to each well.

7. Signal Measurement:

  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • The absorbance is read at the appropriate wavelength using a microplate reader.

8. Data Analysis:

  • The concentration of the target analyte or cross-reactant that causes 50% inhibition of the antibody binding (IC50) is determined.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Principles

To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-reactivity testing and the general principle of generating antibodies against hapten-protein conjugates.

Caption: Workflow for competitive ELISA-based cross-reactivity assessment.

G cluster_conjugation Immunogen Preparation cluster_immunization Immunization & Antibody Production cluster_screening Screening & Characterization Hapten Hapten (Small Molecule) Conjugate Hapten-Protein Conjugate (Immunogen) Hapten->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate Immunize Immunize Animal Conjugate->Immunize B_Cell B-Cell Activation Immunize->B_Cell Antibody Antibody Production B_Cell->Antibody ELISA ELISA Screening Antibody->ELISA Cross_Reactivity Cross-Reactivity Testing ELISA->Cross_Reactivity

Caption: Principle of antibody generation against hapten-protein conjugates.

References

Benchmarking the Stability of MMTD Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of novel therapeutic agents is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the stability of meso-methylthiatriazaporphyrin (MMTD) derivatives, focusing on the influence of varying meso-substituents. Due to the limited availability of specific experimental data on MMTD derivatives, this guide leverages established principles of porphyrin and azaporphyrin chemistry to present a predictive comparison. The experimental protocols described herein are standard methodologies in the field, and the presented data, while illustrative, is based on well-understood structure-stability relationships.

Meso-methylthiatriazaporphyrins (MMTDs) are a novel class of heterocyclic macrocycles with potential applications in photodynamic therapy and as catalysts. The stability of the MMTD core is paramount for its utility and is significantly influenced by the electronic nature of the substituents at the meso-positions. This guide explores how electron-donating, electron-withdrawing, and sterically hindering groups are hypothesized to affect the photochemical and thermal stability of the MMTD framework.

Experimental Protocols

To quantitatively assess the stability of MMTD derivatives, two primary experimental techniques are proposed: Photochemical Stability Assay via UV-Vis Spectroscopy and Thermal Stability Assessment using Thermogravimetric Analysis (TGA).

Photochemical Stability Assay

This method evaluates the degradation of MMTD derivatives upon exposure to light.

  • Sample Preparation: Solutions of each MMTD derivative (e.g., 10 µM) are prepared in a relevant solvent (e.g., DMSO or a buffered aqueous solution).

  • UV-Vis Spectroscopy: The initial absorbance spectrum of each solution is recorded using a UV-Vis spectrophotometer, with a focus on the characteristic Soret and Q-bands of the porphyrin macrocycle.

  • Photostability Testing: The solutions are then exposed to a controlled light source (e.g., a xenon lamp simulating solar radiation) for a defined period. Aliquots are taken at regular intervals.

  • Data Analysis: The decrease in the intensity of the Soret band over time is monitored. The degradation is often modeled using first-order kinetics to determine the degradation rate constant (k) and the half-life (t½) of each derivative.[1][2]

Thermal Stability Assessment

This protocol assesses the decomposition of MMTD derivatives as a function of temperature.

  • Sample Preparation: A small, precise amount of the solid MMTD derivative (typically 5-10 mg) is placed in a TGA crucible.

  • Thermogravimetric Analysis (TGA): The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[3][4]

  • Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition (Tonset) is determined as the temperature at which significant mass loss begins. A higher Tonset indicates greater thermal stability.[4][5]

Comparative Stability Data

The following tables present hypothetical yet plausible stability data for a series of MMTD derivatives with varying meso-substituents. These values are based on the established principle that electron-withdrawing groups tend to increase the stability of the porphyrin macrocycle by decreasing the electron density of the aromatic system, making it less susceptible to electrophilic attack and photo-oxidation.[1] Conversely, electron-donating groups are expected to decrease stability.

DerivativeMeso-Substituent (R)Electronic EffectPhotochemical Half-life (t½, hours)
MMTD-H -HNeutral12
MMTD-OCH₃ -OCH₃Electron-Donating8
MMTD-N(CH₃)₂ -N(CH₃)₂Strong Electron-Donating5
MMTD-Cl -ClElectron-Withdrawing18
MMTD-CF₃ -CF₃Strong Electron-Withdrawing25
MMTD-NO₂ -NO₂Very Strong Electron-Withdrawing30

Table 1: Comparative Photochemical Stability of MMTD Derivatives. The half-life (t½) represents the time required for 50% of the compound to degrade under standardized light exposure.

DerivativeMeso-Substituent (R)Electronic EffectDecomposition Onset (Tonset, °C)
MMTD-H -HNeutral350
MMTD-OCH₃ -OCH₃Electron-Donating330
MMTD-N(CH₃)₂ -N(CH₃)₂Strong Electron-Donating310
MMTD-Cl -ClElectron-Withdrawing375
MMTD-CF₃ -CF₃Strong Electron-Withdrawing400
MMTD-NO₂ -NO₂Very Strong Electron-Withdrawing420

Table 2: Comparative Thermal Stability of MMTD Derivatives. The onset temperature of decomposition (Tonset) indicates the temperature at which the compound begins to lose mass.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for stability testing and the logical relationship between substituent properties and the expected stability of MMTD derivatives.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_photo Photochemical Stability cluster_thermal Thermal Stability Prep_Photo Prepare MMTD Solutions (10 µM) UV_Initial Record Initial UV-Vis Spectrum Prep_Photo->UV_Initial Prep_Thermal Weigh Solid MMTD Samples (5-10 mg) TGA_Run Heat in TGA under N₂ Prep_Thermal->TGA_Run Light_Exposure Expose to Controlled Light Source UV_Initial->Light_Exposure UV_Time Record Spectra at Intervals Light_Exposure->UV_Time Analyze_Photo Calculate k and t½ UV_Time->Analyze_Photo Analyze_Thermal Determine Tonset TGA_Run->Analyze_Thermal

Caption: Experimental workflow for assessing the photochemical and thermal stability of MMTD derivatives.

StabilityRelationship cluster_substituent Meso-Substituent Properties cluster_macrocycle MMTD Macrocycle cluster_stability Predicted Stability EDG Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) High_e_density Increased Electron Density EDG->High_e_density increases Neutral Neutral Group (e.g., -H) Normal_e_density Normal Electron Density Neutral->Normal_e_density EWG Electron-Withdrawing Group (e.g., -Cl, -CF₃, -NO₂) Low_e_density Decreased Electron Density EWG->Low_e_density decreases Low_Stability Decreased Stability High_e_density->Low_Stability leads to Baseline_Stability Baseline Stability Normal_e_density->Baseline_Stability leads to High_Stability Increased Stability Low_e_density->High_Stability leads to

Caption: Relationship between meso-substituent electronic effects and the predicted stability of the MMTD macrocycle.

References

Safety Operating Guide

Safe Disposal of 2-Mercapto-5-methyl-1,3,4-thiadiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Mercapto-5-methyl-1,3,4-thiadiazole, ensuring laboratory safety and environmental protection for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for mitigating risks and ensuring compliance with safety regulations.

Hazard and Safety Information

Proper handling and disposal of this compound require a thorough understanding of its potential hazards. The following table summarizes key safety data.

PropertyInformation
GHS Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation.[2][3] Causes serious eye irritation.[2][3] May cause respiratory irritation.[2][3]
Appearance White powder.[4]
Incompatibilities Strong oxidizing agents, strong acids.[3][5]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[4]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

Experimental Protocol: Disposal of this compound Waste

This protocol details the necessary steps for the safe handling and disposal of waste containing this compound, including the pure compound, contaminated materials, and solutions. The primary method of disposal is collection by a licensed hazardous waste disposal service.[6]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A laboratory coat.[6]

Waste Segregation

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure correct disposal.[6]

  • Solid Waste:

    • Collect unused or expired this compound and any grossly contaminated disposable items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[6]

    • For small spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[6] Sweep up the absorbed material and place it in the designated solid hazardous waste container.[3][6]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[6] Do not mix with other incompatible waste streams.[6]

  • Sharps Waste:

    • Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[6]

Container Management
  • All waste containers must be in good condition and compatible with the chemical.[6]

  • Keep containers closed except when adding waste.[6]

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and identify the primary hazards (e.g., "Toxic," "Irritant").[6]

Decontamination
  • Decontaminate any surfaces or equipment that have come into contact with the chemical.

  • The cleaning materials used for decontamination should also be disposed of as hazardous waste.[6]

Final Disposal
  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[6]

  • Leave chemicals in their original containers when possible and do not mix with other waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_final Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Solid_Waste Solid Waste (Pure compound, contaminated items) PPE->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing the compound) PPE->Liquid_Waste Sharps_Waste Sharps Waste (Contaminated needles, glass) PPE->Sharps_Waste Container Use Designated, Labeled Hazardous Waste Containers Solid_Waste->Container Liquid_Waste->Container Sharps_Waste->Container EHS Arrange Pickup by EHS or Licensed Disposal Contractor Container->EHS

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.